molecular formula C7H16N2O B595083 (3S,4S)-4-Ethoxy-1-methylpyrrolidin-3-amine CAS No. 1212089-23-0

(3S,4S)-4-Ethoxy-1-methylpyrrolidin-3-amine

Numéro de catalogue: B595083
Numéro CAS: 1212089-23-0
Poids moléculaire: 144.218
Clé InChI: GUKCTZQFAWVBCN-BQBZGAKWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(3S,4S)-4-Ethoxy-1-methylpyrrolidin-3-amine is a chiral pyrrolidine-based amine offered for research and development purposes. Compounds within this structural class are of significant interest in medicinal chemistry and pharmaceutical research, particularly as key synthetic intermediates or scaffolds for the construction of more complex molecules . The defined stereocenters at the 3 and 4 positions of the pyrrolidine ring make this compound a valuable building block for the synthesis of enantiomerically pure substances, which is critical in the development of potential therapeutics . Pyrrolidine and other cyclic amine structures are frequently explored in drug discovery for their biological activities. For instance, similar scaffolds have been investigated as melanocortin-4 receptor agonists for potential applications in treating conditions like obesity and sexual dysfunction , and as dipeptidyl peptidase-IV (DPP-4) inhibitors for diabetes research . The specific stereochemistry of this compound may be utilized to impart selectivity and potency in such research pathways. This product is provided as a Research Use Only (RUO) material. RUO products are essential tools for scientific investigation, fundamental research, and the development of new diagnostic assays and are not intended for use in diagnostic or therapeutic procedures for humans or animals . Researchers are responsible for ensuring all necessary approvals and protocols are in place for their specific use of this compound.

Propriétés

IUPAC Name

(3S,4S)-4-ethoxy-1-methylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-3-10-7-5-9(2)4-6(7)8/h6-7H,3-5,8H2,1-2H3/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUKCTZQFAWVBCN-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CN(CC1N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@H]1CN(C[C@@H]1N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(3S,4S)-4-Ethoxy-1-methylpyrrolidin-3-amine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (3S,4S)-4-Ethoxy-1-methylpyrrolidin-3-amine: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of the chiral pyrrolidine derivative, this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's structural significance, predicted chemical properties, a plausible synthetic route, and its potential as a valuable building block in modern drug discovery.

Introduction: The Prominence of the Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry.[1] Its prevalence in over 20 FDA-approved drugs highlights its status as a "privileged scaffold."[2] The non-planar, three-dimensional nature of the pyrrolidine ring allows for an effective exploration of pharmacophore space, a critical aspect in designing molecules with high target affinity and specificity.[1] Furthermore, the stereogenic centers inherent to substituted pyrrolidines provide a framework for creating structurally precise molecules that can differentiate between biological enantiomers.

This compound is a chiral building block featuring a specific trans stereochemical arrangement of its ethoxy and amine substituents. This defined stereochemistry is crucial for establishing precise interactions with protein binding sites. The primary amine serves as a key functional handle for derivatization, while the ethoxy group can influence solubility and metabolic stability, and the N-methyl group can impact basicity and cell permeability.

Molecular Structure and Stereochemistry

The defining feature of this compound is its specific stereochemistry. The S configuration at carbon-3 and carbon-4 places the ethoxy and amino groups on opposite faces of the pyrrolidine ring, in a trans relationship. This fixed spatial arrangement is critical for designing selective ligands for chiral biological targets.

  • IUPAC Name: this compound

  • Molecular Formula: C₇H₁₆N₂O

  • Canonical SMILES: CCO[C@H]1CCN1C

Physicochemical Properties: A Comparative Analysis

PropertyPredicted Value for this compoundExperimental Value for (3S)-1-Methylpyrrolidin-3-amine[3]Experimental Value for 3-Aminopyrrolidine[4]
Molecular Weight 144.22 g/mol 100.16 g/mol 86.14 g/mol
Boiling Point 160-170 °C (estimated)129-134 °C155-161 °C
Density 0.95 g/cm³ (estimated)0.943 g/cm³Not Available
LogP (Octanol-Water) 0.35 (predicted)-0.210-0.9 (predicted)
pKa (Basic Apparent) ~10.2 (estimated)10.4Not Available
Water Solubility Soluble (predicted)Soluble (predicted)Not Available

Note: Predicted values are generated using standard computational models and should be used as a guide. Experimental verification is recommended.

Proposed Synthesis and Purification

The stereoselective synthesis of 3,4-disubstituted pyrrolidines is a well-established field, often starting from chiral precursors.[5][6] A plausible and efficient route to synthesize this compound can be envisioned starting from the commercially available and enantiopure L-tartaric acid. This approach allows for the establishment of the desired stereocenters early in the synthesis.

Synthetic Workflow Diagram

Synthetic_Pathway Figure 1: Proposed Synthetic Pathway A L-Tartaric Acid B (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid A->B Acetone, H₂SO₄ C (4R,5R)-4,5-bis(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane B->C 1. (COCl)₂, DMF 2. NaBH₄ D (4R,5R)-4,5-bis((methylsulfonyl)oxymethyl)-2,2-dimethyl-1,3-dioxolane C->D MsCl, Et₃N, DCM E (3aR,6aR)-1-Benzyl-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole D->E Benzylamine F (3S,4S)-1-Benzyl-4-hydroxypyrrolidin-3-ol E->F HCl (aq) G (3S,4S)-1-Benzyl-4-ethoxypyrrolidin-3-ol F->G 1. NaH, THF 2. EtI H Methanesulfonic acid (3S,4S)-1-benzyl-4-ethoxypyrrolidin-3-yl ester G->H MsCl, Et₃N, DCM I (3R,4S)-3-Azido-1-benzyl-4-ethoxypyrrolidine H->I NaN₃, DMF J (3S,4S)-1-Benzyl-4-ethoxypyrrolidin-3-amine I->J H₂, Pd/C K This compound J->K 1. (Boc)₂O 2. LiAlH₄, THF

Caption: Proposed multi-step synthesis of the target molecule.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Synthesis of (3aR,6aR)-1-Benzyl-tetrahydro-3aH-[5][7]dioxolo[4,5-c]pyrrole (E) L-Tartaric acid is first converted to its acetonide-protected dicarboxylic acid (B).[8] The diacid is then reduced to the corresponding diol (C) using a reducing agent like borane or by conversion to the diacyl chloride followed by sodium borohydride reduction. The resulting diol is converted to a dimesylate (D). Cyclization with benzylamine provides the protected pyrrolidine (E).[6]

Step 2: Formation of (3S,4S)-1-Benzyl-4-hydroxypyrrolidin-3-ol (F) The acetonide protecting group of (E) is removed under acidic conditions (e.g., aqueous HCl) to yield the diol (F).

Step 3: Selective Ethoxylation to (3S,4S)-1-Benzyl-4-ethoxypyrrolidin-3-ol (G) The diol (F) is selectively mono-ethoxylated. This can be achieved by carefully controlling stoichiometry, using one equivalent of a strong base like sodium hydride followed by ethyl iodide. Chromatographic separation may be required to isolate the desired mono-ethoxylated product.

Step 4: Introduction of the Amino Group via Azide Intermediate (I) The remaining hydroxyl group in (G) is converted to a good leaving group, such as a mesylate (H). Subsequent reaction with sodium azide in a polar aprotic solvent like DMF proceeds via an Sₙ2 reaction, inverting the stereocenter to form the azide (I). This step is crucial for establishing the final trans stereochemistry.

Step 5: Reduction and N-Methylation to Yield the Final Product (K) The azide (I) is reduced to the primary amine (J) via catalytic hydrogenation (e.g., H₂, Pd/C). The resulting secondary pyrrolidine and primary amine can be challenging to methylate selectively. A robust method involves protecting the primary amine as a Boc-carbamate, reducing the N-benzyl group and simultaneously methylating the pyrrolidine nitrogen using a reducing agent like LiAlH₄ in the presence of a methylating agent or by reductive amination with formaldehyde, followed by deprotection of the Boc group. A more direct, albeit potentially less selective, approach after hydrogenation would be Eschweiler-Clarke methylation.

Purification: Final purification of this compound would likely be achieved by distillation under reduced pressure or by column chromatography on silica gel, using a polar solvent system such as dichloromethane/methanol/ammonia.

Spectroscopic Analysis (Predicted)

In the absence of experimental spectra, computational prediction tools provide valuable guidance for structural verification.[9][10]

¹H NMR (Predicted, 400 MHz, CDCl₃):

  • δ 3.5-3.7 (m, 1H): CH-O proton at C4.

  • δ 3.0-3.2 (m, 1H): CH-N proton at C3.

  • δ 3.4-3.6 (q, 2H): -O-CH₂-CH₃ methylene protons.

  • δ 2.8-3.0 (m, 2H): Pyrrolidine ring protons at C2 and C5 adjacent to nitrogen.

  • δ 2.3-2.5 (s, 3H): N-CH₃ methyl protons.

  • δ 1.8-2.2 (m, 2H): Pyrrolidine ring protons at C2 and C5.

  • δ 1.5-1.7 (br s, 2H): NH₂ protons.

  • δ 1.1-1.3 (t, 3H): -O-CH₂-CH₃ methyl protons.

¹³C NMR (Predicted, 100 MHz, CDCl₃):

  • δ 78-82: C4 carbon (attached to ethoxy group).

  • δ 64-68: -O-CH₂-CH₃ methylene carbon.

  • δ 58-62: C3 carbon (attached to amino group).

  • δ 55-60: Pyrrolidine C2 and C5 carbons.

  • δ 42-45: N-CH₃ methyl carbon.

  • δ 15-18: -O-CH₂-CH₃ methyl carbon.

Infrared (IR) Spectroscopy (Predicted):

  • 3300-3400 cm⁻¹: N-H stretching (primary amine).

  • 2900-3000 cm⁻¹: C-H stretching (aliphatic).

  • 1050-1150 cm⁻¹: C-O stretching (ether).

Mass Spectrometry (MS):

  • Expected [M+H]⁺: 145.1386

Applications in Drug Discovery

The 3-amino-4-alkoxypyrrolidine scaffold is a valuable component in the design of novel therapeutics due to its ability to present key pharmacophoric elements in a defined three-dimensional space.

  • Enzyme Inhibitors: The amine and ether functionalities can form critical hydrogen bonds within enzyme active sites. For example, substituted pyrrolidines are found in inhibitors of dipeptidyl peptidase-IV (DPP-4) for the treatment of diabetes.[1]

  • GPCR Ligands: The rigid, chiral scaffold is ideal for developing selective agonists or antagonists for G-protein coupled receptors, where stereochemistry is often paramount for activity.

  • Ion Channel Modulators: The charged nature of the protonated amine can be crucial for interacting with ion channel pores.

The workflow for utilizing this building block in a drug discovery program is outlined below.

Drug_Discovery_Workflow Figure 2: Drug Discovery Integration Workflow A This compound (Chiral Building Block) B Library Synthesis (e.g., Amide Coupling, Reductive Amination) A->B Derivatization C High-Throughput Screening (HTS) B->C Compound Collection D Hit Identification C->D Biological Data E Lead Optimization (Structure-Activity Relationship Studies) D->E Confirmed Hits F Preclinical Candidate E->F Optimized Leads

Caption: Integration of the title compound into a typical drug discovery pipeline.

Safety and Handling

As a substituted alkylamine, this compound is expected to be corrosive and irritating to the skin, eyes, and respiratory tract. It may be harmful if swallowed or inhaled.[11]

  • Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

  • Galeazzi, R., et al. (2003). A Stereoselective Approach to Both 3,4-trans-Disubstituted Pyrrolidin-2-ones and Pyrrolidines. HETEROCYCLES, 60(11), 2547-2561.
  • Galeazzi, R., et al. (2004). A Stereoselective Approach to Both 3,4-trans-Disubstituted Pyrrolidin-2-ones and Pyrrolidines. ChemInform, 35(15).
  • Ling, R., et al. (2001). Synthesis of 4-alkyl-pyrrolidine-3-carboxylic acid stereoisomers. Tetrahedron, 57(30), 6579–6588.
  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • D'hooghe, M., et al. (2009). Asymmetric synthesis of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidines as potential glycosidase inhibitors. Organic & Biomolecular Chemistry, 7(2), 313-320.
  • Cardona, F., et al. (2006). Stereoselective synthesis and glycosidase inhibitory activity of 3,4-dihydroxy-pyrrolidin-2-one, 3,4-dihydroxy-piperidin-2-one and 1,2-dihydroxy-pyrrolizidin-3-one. Bioorganic & Medicinal Chemistry Letters, 16(2), 417-420.
  • Bondarenko, S. S., et al. (2021). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv.
  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0267234). Retrieved from [Link]

  • Bonini, C., et al. (2008). 3-Aminopyrrolidines from α-Aminoacids: Total Synthesis of (+)-Nemonapride from d-Alanine. The Journal of Organic Chemistry, 73(3), 1184-1187.
  • O'Brien, P., et al. (2004). A New Strategy for the Preparation of 3‐Amino‐4‐hydroxypyrrolidinone‐4‐acetic Acid, an Unusual γ‐Amino Acid found in Microsclerodermins. European Journal of Organic Chemistry, 2004(22), 4668-4674.
  • Lu, S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 295.
  • Mestrelab Research. (2025). Download NMR Predict. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-((3S,4S)-4-ethoxy-1-(cis-4-hydroxy-4-phenylcyclohexyl)pyrrolidin-3-ylamino)-2-oxoethyl)-3-(trifluoromethyl)benzamide. Retrieved from [Link]

  • OECD Existing Chemicals Database. (n.d.). SIDS INITIAL ASSESSMENT PROFILE for C10-C13 Primary Alkyl Amines. Retrieved from [Link]

  • DB Infotech. (2023, September 11). How to Predict NMR in ChemDraw [Video]. YouTube.
  • U.S. Environmental Protection Agency. (2025). (3S)-1-Methylpyrrolidin-3-amine Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • PubChem. (n.d.). 3-Aminopyrrolidine. Retrieved from [Link]

  • Chernenko, S. A., et al. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Chemistry of Heterocyclic Compounds, 57(7-8), 764-771.
  • U.S. Environmental Protection Agency. (2025). (3S,4S)-3-Methyloxan-4-amine - Exposure: Exposure Predictions. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Stoyanov, S., et al. (2020). Novel Quaternary Ammonium Derivatives of 4-Pyrrolidino Pyridine: Synthesis, Structural, Thermal, and Antibacterial Studies. Crystals, 10(5), 346.
  • Chernenko, S. A., et al. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Chemistry of Heterocyclic Compounds, 57(7-8), 764-771.
  • U.S. Environmental Protection Agency. (2025). (3S,4S)-3-Methyloxan-4-amine Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

Sources

Introduction: The Pyrrolidin-3-amine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of Substituted Pyrrolidin-3-amines

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1][2][3] Its prevalence stems from its unique structural and physicochemical attributes. As a non-planar, sp³-rich scaffold, it allows for the exploration of three-dimensional chemical space, a critical factor for achieving high target affinity and selectivity.[4][5][6] The pyrrolidine motif can enhance aqueous solubility and offers hydrogen bond donor and acceptor capabilities, further contributing to its utility in drug design.[7]

This guide focuses specifically on the substituted pyrrolidin-3-amine core. This scaffold is of particular interest as it presents a primary or secondary amine that is conformationally constrained and projected from a defined point on the ring, making it an excellent anchor for interacting with biological targets. However, the success of any drug candidate hinges on a finely tuned balance of its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). Understanding and optimizing these properties is paramount.

This document provides researchers, scientists, and drug development professionals with a comprehensive analysis of the key physicochemical properties of substituted pyrrolidin-3-amines, the causal logic behind their experimental determination, and the profound impact of substitution on their behavior.

Basicity (pKa): The Ionization Compass

The basicity of the 3-amino group, quantified by its pKa, is arguably the most critical physicochemical parameter. It dictates the charge state of the molecule at physiological pH (typically 7.4), which in turn influences solubility, membrane permeability, target binding (especially to acidic residues like aspartate or glutamate), and potential off-target liabilities such as hERG channel inhibition. The conjugate acid of a typical pyrrolidine has a pKa of around 11.27, making it a relatively strong base.[8][9]

Influence of Ring Substituents on pKa

Substituents on the pyrrolidine ring can significantly modulate the pKa of the 3-amino group through inductive and stereoelectronic effects.

  • Electron-Withdrawing Groups (EWGs): Substituents such as fluorine, hydroxyl, or carbonyl groups decrease the electron density on the ring and, by extension, on the 3-amino nitrogen. This inductive effect stabilizes the neutral (free base) form relative to the protonated (cationic) form, thereby lowering the pKa and making the amine less basic.

  • Electron-Donating Groups (EDGs): Alkyl groups, for example, donate electron density, increasing the basicity of the nitrogen and raising the pKa .

  • Stereochemistry and Proximity: The position and stereochemistry of the substituent are crucial. A substituent at the C4 position will have a more pronounced effect than one at C2 due to proximity and the geometric arrangement of orbitals.[10][11] For instance, the gauche interaction between the C-N bond and a C-X bond (where X is an electronegative atom) can influence the nitrogen's lone pair availability.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration remains a highly accurate and widely used "gold standard" method for pKa determination.[12][13] It directly measures the pH change of a solution as a titrant is added, allowing for the precise identification of the half-equivalence point, where pH = pKa.

Causality Behind the Method: This method is trusted because it is a direct measure of proton activity (pH) in response to the addition of a strong acid or base. The resulting titration curve is a thermodynamic readout of the ionization process.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh and dissolve a known amount of the substituted pyrrolidin-3-amine hydrochloride salt in deionized, CO₂-free water to a final concentration of approximately 1-10 mM.

  • System Calibration: Calibrate a high-precision pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25°C).

  • Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Introduce a calibrated pH electrode and a micro-burette containing a standardized strong base titrant (e.g., 0.1 M NaOH). Gently stir the solution.

  • Data Acquisition: Add the titrant in small, precise increments (e.g., 0.01-0.05 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

  • Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa is the pH value at the point where exactly half of the amine has been neutralized (the half-equivalence point). This point can be precisely determined from the inflection point of the first derivative of the titration curve.

Lipophilicity (LogP & LogD): The Gateway to Permeability

Lipophilicity, the "oil-loving" nature of a molecule, is a key determinant of its ability to cross biological membranes, its binding to plasma proteins, and its potential for metabolic clearance. It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[14] For ionizable compounds like amines, the distribution coefficient (LogD) at a specific pH (usually 7.4) is more physiologically relevant, as it accounts for the partitioning of both the ionized and neutral species.[15]

Structure-Property Relationships in Lipophilicity

The LogP/D of a pyrrolidin-3-amine is a composite of its core structure and the contributions of its substituents.

  • Hydrophobic Substituents: Adding nonpolar groups like alkyl or aryl fragments will increase the molecule's affinity for the octanol phase, leading to a higher LogP/D .

  • Hydrophilic Substituents: Incorporating polar groups capable of hydrogen bonding, such as hydroxyls, amides, or carboxylic acids, will increase affinity for the aqueous phase, resulting in a lower LogP/D .

  • Ionization: At pH 7.4, the 3-amino group (with a typical pKa > 9) will be predominantly protonated. This positive charge dramatically increases aqueous solubility and leads to a significantly lower LogD₇.₄ compared to the LogP of the neutral form. Masking the amine, for instance by forming an amide, will remove this ionization and substantially increase lipophilicity.

Substituent at C4Predicted Effect on LogD₇.₄Rationale
-HBaselineReference point for the unsubstituted core.
-CH₃IncreaseAddition of a hydrophobic methyl group.
-FSlight Increase/NeutralFluorine is electronegative but also lipophilic.
-OHDecreaseAddition of a polar, hydrogen-bonding group.
-C(=O)NH₂Significant DecreaseAddition of a highly polar amide group.
A summary of expected substituent effects on lipophilicity.
Experimental Protocol: Shake-Flask Method for LogD₇.₄ Determination

The shake-flask method is the traditional and most accurate technique for determining LogP and LogD values.[16] It directly measures the concentration of the analyte in the two immiscible phases after they have reached equilibrium.

Causality Behind the Method: This protocol physically separates the compound between an aqueous phase (simulating physiological fluids) and an organic phase (n-octanol, which mimics the lipidic nature of cell membranes). The resulting concentration ratio is a direct, empirical measure of partitioning behavior.

Step-by-Step Methodology:

  • Phase Preparation: Prepare a phosphate buffer solution at pH 7.4. Pre-saturate this buffer with n-octanol and, separately, pre-saturate n-octanol with the buffer by mixing them vigorously and allowing them to separate for 24 hours.[17] This prevents volume changes during the experiment.

  • Sample Preparation: Prepare a stock solution of the test compound in the pre-saturated buffer.

  • Partitioning: In a glass vial, combine a known volume of the pre-saturated n-octanol with a known volume of the compound-containing pre-saturated buffer (e.g., a 1:1 ratio).

  • Equilibration: Tightly cap the vial and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition and reach equilibrium.

  • Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from both the aqueous and the octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculation: Calculate the LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ) .[14]

Aqueous Solubility: A Prerequisite for Efficacy

Poor aqueous solubility is a primary reason for compound attrition in drug development. A compound must be in solution to be absorbed from the gastrointestinal tract and to interact with its biological target. For substituted pyrrolidin-3-amines, solubility is heavily influenced by their basicity, lipophilicity, and the crystal lattice energy of their solid form.

Two types of solubility are commonly measured:

  • Kinetic Solubility: Measures the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer. It's a high-throughput assay used in early discovery.[18][19][20]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of a compound's solid form in a buffer. It is a more accurate but lower-throughput measurement crucial for later-stage development.[21][22]

Experimental Protocol: Kinetic Solubility Assay via Nephelometry

Nephelometry, or the measurement of light scattering caused by suspended particles, provides a rapid and automated way to assess kinetic solubility.

Causality Behind the Method: This technique operates on the principle that when a compound precipitates out of solution, it forms fine particles that will scatter a beam of light. The amount of scattered light is directly proportional to the extent of precipitation, allowing for a quick determination of the solubility limit.

G cluster_assay Assay Execution cluster_analysis Analysis stock 1. Prepare Compound Stock in DMSO dispense 3. Dispense DMSO Stock into Microtiter Plate stock->dispense buffer 2. Prepare Aqueous Buffer (pH 7.4) add_buffer 4. Add Aqueous Buffer to Each Well buffer->add_buffer dispense->add_buffer incubate 5. Mix and Incubate (e.g., 2 hours at 25°C) add_buffer->incubate read 6. Measure Light Scattering (Nephelometer) incubate->read calc 7. Determine Precipitation Concentration (Solubility) read->calc

Caption: Workflow for a nephelometric kinetic solubility assay.

Step-by-Step Methodology: [18]

  • Stock Solution: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in 100% DMSO.

  • Plate Setup: Using a liquid handler, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a clear-bottom 96- or 384-well microtiter plate. A serial dilution can be prepared to test multiple concentrations.

  • Buffer Addition: Add aqueous buffer (e.g., 198 µL of PBS at pH 7.4) to each well to achieve the desired final compound concentration and a low final DMSO concentration (e.g., 1%).

  • Incubation: Seal the plate and mix the contents thoroughly. Incubate the plate at a controlled temperature (e.g., 25°C) for a specified duration (e.g., 2 hours).

  • Measurement: Place the microtiter plate in a nephelometer and measure the light scattering in each well.

  • Data Analysis: Compare the light scattering signal of the test compound wells to that of positive (precipitated compound) and negative (buffer only) controls. The kinetic solubility is defined as the highest concentration that does not show a significant increase in light scattering above the background.

Metabolic Stability: Predicting In Vivo Lifetime

The pyrrolidine ring can be susceptible to metabolic transformation by cytochrome P450 (CYP) enzymes in the liver, which is the primary site of drug metabolism.[23] Common metabolic pathways include N-dealkylation and oxidation of the pyrrolidine ring, which can lead to reactive iminium ion intermediates.[7] Assessing metabolic stability early in discovery is crucial for predicting a drug's half-life and potential for drug-drug interactions.

Experimental Protocol: Liver Microsomal Stability Assay

This in vitro assay uses liver microsomes—subcellular fractions rich in CYP enzymes—to measure the rate at which a compound is metabolized.[24][25]

Causality Behind the Method: This assay provides a controlled environment to study Phase I metabolism.[26] By supplying the test compound to a concentrated source of metabolic enzymes (microsomes) along with a necessary cofactor (NADPH), we can simulate and quantify the metabolic clearance that would occur in the liver.[23][27] The disappearance of the parent compound over time provides a direct measure of its metabolic lability.

G

Caption: Interplay of substituents and physicochemical properties.

Step-by-Step Methodology: [24][27]

  • Reagent Preparation:

    • Microsomal Solution: Thaw pooled liver microsomes (e.g., human, rat) on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).[23]

    • NADPH Regenerating System: Prepare a solution containing NADPH and co-factors like glucose-6-phosphate and glucose-6-phosphate dehydrogenase to ensure a constant supply of NADPH during the incubation.[24]

    • Test Compound: Prepare a working solution of the test compound (e.g., 1 µM final concentration).

  • Incubation:

    • Pre-warm the microsomal solution and the test compound solution at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the microsome/compound mixture.

    • At specific time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture.[23]

  • Reaction Termination: Immediately stop the reaction in the withdrawn aliquot by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard. This precipitates the microsomal proteins and halts all enzymatic activity.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to an analysis plate and quantify the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line gives the elimination rate constant (k). From this, the in vitro half-life (t₁/₂) can be calculated as t₁/₂ = 0.693 / k .

PropertyImportance in Drug DiscoveryKey Influencing Factors for Pyrrolidin-3-amines
pKa Solubility, absorption, target binding, off-target effectsSubstituent electronic effects (inductive), proximity to the amine
LogD₇.₄ Membrane permeability, protein binding, metabolic clearanceSubstituent hydrophobicity, ionization state of the 3-amino group
Solubility Bioavailability, formulation, achievable in vivo exposureLipophilicity (LogD), pKa, solid-state properties (crystal packing)
Metabolic Stability In vivo half-life, dosing regimen, potential for reactive metabolitesSteric hindrance around metabolic soft spots, electronic nature of the ring
Summary of key physicochemical properties and their relevance.

Conclusion

The substituted pyrrolidin-3-amine scaffold is a powerful tool in the medicinal chemist's arsenal. However, its successful application requires a deep and quantitative understanding of its core physicochemical properties. Basicity, lipophilicity, solubility, and metabolic stability are not independent variables; they are intricately linked, and the modification of one will inevitably impact the others. By employing the robust experimental protocols detailed in this guide and by thoughtfully considering the structure-property relationships at play, drug discovery teams can more effectively navigate the complex multiparameter optimization challenge. This rational, data-driven approach is essential for designing substituted pyrrolidin-3-amine candidates with a higher probability of success in clinical development.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. AxisPharm. Retrieved from [Link]

  • Horne, D. B., et al. (2005). The Impact of Pyrrolidine Hydroxylation on the Conformation of Proline-Containing Peptides. The Journal of Organic Chemistry, 70(5), 1744–1752. Retrieved from [Link]

  • Unknown. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. protocols.io. Retrieved from [Link]

  • Horne, D. B., et al. (2005). The impact of pyrrolidine hydroxylation on the conformation of proline-containing peptides. The Journal of Organic Chemistry. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. BioDuro. Retrieved from [Link]

  • Horne, D. B., et al. (2005). The Impact of Pyrrolidine Hydroxylation on the Conformation of Proline-Containing Peptides. The Journal of Organic Chemistry, 70(5), 1744–1752. Retrieved from [Link]

  • Unknown. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. Retrieved from [Link]

  • Agilent Technologies. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability. Cyprotex. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. BioDuro. Retrieved from [Link]

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. Retrieved from [Link]

  • Creative Bioarray. (2025, July 31). Aqueous Solubility Assays. Creative Bioarray. Retrieved from [Link]

  • Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 796–805. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Wikipedia. Retrieved from [Link]

  • Poyraz, B., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. Retrieved from [Link]

  • Karle, I. L. (2020). Conformational landscape of substituted prolines. Journal of Peptide Science, 26(1), e3221. Retrieved from [Link]

  • Hoegenauer, K., et al. (2016). Discovery of Novel Pyrrolidineoxy-Substituted Heteroaromatics as Potent and Selective PI3K Delta Inhibitors With Improved Physicochemical Properties. Bioorganic & Medicinal Chemistry Letters, 26(23), 5756-5761. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. Semantic Scholar. Retrieved from [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. Retrieved from [Link]

  • Mondal, P., & Mandal, B. (2015). Dissociation Constant (pKa) and Thermodynamic Properties of Some Tertiary and Cyclic Amines from (298 to 333) K. Journal of Chemical & Engineering Data, 61(1), 131-140. Retrieved from [Link]

  • Poyraz, B., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. Retrieved from [Link]

  • van der Schans, M., et al. (2013). Development of Methods for the Determination of pKa Values. Pharmaceuticals, 6(4), 434-463. Retrieved from [Link]

  • DTIC. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. DTIC. Retrieved from [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolic stability of selected derivatives expressed as metabolic half-life in an in vitro test. ResearchGate. Retrieved from [Link]

  • Scott, J. D., et al. (2018). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. Journal of Visualized Experiments, (134), 57476. Retrieved from [Link]

  • LookChem. (n.d.). Pyrrolidine CAS 123-75-1 Definition & Use. Chemical Guide. Retrieved from [Link]

  • Bakalár, S., & Búcsi, A. (2010). Simple Method for the Estimation of pKa of Amines. Acta Chimica Slovenica, 57, 942-947. Retrieved from [Link]

  • Zhou, N., et al. (2020). Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity. European Journal of Medicinal Chemistry, 205, 112658. Retrieved from [Link]

  • Zhang, C., et al. (2011). Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors. European Journal of Medicinal Chemistry, 46(4), 1475-1481. Retrieved from [Link]

  • Poyraz, B., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 3-(Aminomethyl)pyrrolidin-3-ol Properties. EPA CompTox Chemicals Dashboard. Retrieved from [Link]

Sources

Structural Validation and Stereochemical Assignment of (3S,4S)-4-Ethoxy-1-methylpyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: (3S,4S)-4-Ethoxy-1-methylpyrrolidin-3-amine Molecular Formula: C₇H₁₆N₂O Exact Mass: 144.1263 Da Application: Chiral building block for kinase inhibitors and GPCR ligands.

This technical guide outlines the rigorous structural elucidation protocol for This compound . Unlike simple achiral solvents, this scaffold possesses two contiguous stereocenters on a flexible five-membered ring. Validating the structure requires a tripartite approach: establishing regiochemistry (connectivity), confirming relative stereochemistry (cis/trans relationships), and proving absolute configuration ((3S,4S) vs. (3R,4R)).

The following guide synthesizes high-field NMR techniques, derivatization chemistry (Mosher's method), and chiral chromatography into a cohesive validation workflow.

Part 1: Analytical Workflow Overview

The elucidation process follows a subtractive logic path, eliminating isomers at each stage.

ElucidationWorkflow Start Crude Material Step1 1. Connectivity Verification (HRMS, 1D 1H/13C NMR, COSY) Start->Step1 Step2 2. Relative Stereochemistry (NOESY/ROESY, J-Coupling Analysis) Step1->Step2 Regioisomer Confirmed Step3 3. Absolute Configuration (Mosher's Amide Derivatization) Step2->Step3 Trans-isomer Confirmed Step4 4. Enantiomeric Purity (Chiral HPLC/SFC) Step3->Step4 (S,S) Confirmed Valid Validated (3S,4S) Structure Step4->Valid ee > 98%

Caption: Step-wise logic gate for structural validation. Each step must pass before proceeding.

Part 2: Connectivity & Regiochemistry (1D NMR)

Before addressing stereochemistry, the connectivity of the 4-ethoxy and 3-amine groups must be confirmed. The pyrrolidine ring creates a complex multiplet pattern due to the diastereotopic nature of the methylene protons at C2 and C5.

Experimental Protocol: 1H NMR Assignment

Solvent: CDCl₃ (preferred for resolution) or DMSO-d₆ (if salt form). Field Strength: ≥ 400 MHz (600 MHz recommended for resolving H3/H4 coupling).

Key Diagnostic Signals:

PositionProton TypeMultiplicity (Typical)Chemical Shift (δ, ppm)Diagnostic Coupling
N-Me Methyl (s)Singlet2.30 – 2.40Distinctive N-Me singlet; confirms N-alkylation.
C3-H Methine (α-N)Multiplet (dt/q)3.10 – 3.30Shifts upfield relative to C4-H due to amine vs ether shielding.
C4-H Methine (α-O)Multiplet (dt)3.80 – 4.00Downfield shift due to electronegative Oxygen.
OEt CH₂ (q), CH₃ (t)Quartet, Triplet3.45 (q), 1.15 (t)Characteristic ethoxy pattern.

Self-Validation Check:

  • COSY (Correlation Spectroscopy): Verify the spin system chain: N-Me is isolated. OEt-CH₂ couples to OEt-CH₃. The ring protons must show a continuous chain: C2-H₂ ↔ C3-H ↔ C4-H ↔ C5-H₂.

  • HMBC: Long-range coupling from N-Me protons to C2 and C5 carbons confirms the N-methyl location (excluding C-methyl isomers).

Part 3: Relative Stereochemistry (Cis vs. Trans)

Determining whether the amine and ethoxy groups are cis (syn) or trans (anti) is critical. For the (3S,4S) isomer, the substituents are trans to each other (assuming standard priority rules where the groups are on opposite faces of the ring plane).

The NOESY/ROESY Logic

Nuclear Overhauser Effect Spectroscopy (NOESY) measures through-space interactions (< 5 Å).

  • Hypothesis:

    • Isomer A (Trans - 3S,4S): H3 and H4 are on opposite faces (anti-periplanar or similar). Result: Weak or absent NOE cross-peak between H3 and H4. Strong NOE between H3 and H4's neighboring protons on the same face.

    • Isomer B (Cis - 3R,4S): H3 and H4 are on the same face (syn). Result: Strong NOE cross-peak between H3 and H4.

J-Coupling Analysis (Karplus Relationship)

While pyrrolidine rings are flexible (envelope conformation), the coupling constant (


) provides corroborating evidence.
  • Trans (3S,4S): H3 and H4 usually adopt a pseudo-diaxial orientation to minimize steric clash between the -NH₂ and -OEt groups.

    • Dihedral angle ≈ 150–170°.

    • 
       ≈ 6–9 Hz. 
      
  • Cis (3R,4S): H3 and H4 are pseudo-equatorial/axial.

    • Dihedral angle ≈ 30–40°.

    • 
       ≈ 3–5 Hz. 
      

Note: Ring puckering can distort these values. NOESY is the definitive confirmation.

NOELogic cluster_0 Trans Isomer (3S,4S) cluster_1 Cis Isomer (3R,4S) NodeTrans H3 (Up) --- H4 (Down) Distance > 3.5 Å ResultTrans NOE: WEAK / ABSENT NodeTrans->ResultTrans NodeCis H3 (Up) --- H4 (Up) Distance < 2.5 Å ResultCis NOE: STRONG NodeCis->ResultCis

Caption: Diagnostic NOE signals distinguishing Trans (target) from Cis (impurity).

Part 4: Absolute Configuration (Mosher's Method)[1]

Once the relative trans stereochemistry is confirmed, you must distinguish the enantiomers: (3S,4S) vs. (3R,4R) . Since the molecule contains a secondary amine, Mosher's Method (using MTPA-Cl) is the gold standard [1].

Methodology
  • Derivatization: React the substrate with (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl separately to form diastereomeric amides.

    • Note: The amine at C3 reacts; the ether at C4 does not.

  • NMR Analysis: Assign the chemical shifts of protons neighboring the chiral center (C3) for both derivatives.

  • Calculation: Determine

    
    .
    
Interpretation (Sector Rule)

The MTPA plane divides the molecule. Protons on the side of the phenyl group in the (R)-derivative will be shielded (upfield).

  • For (3S)-configuration:

    • Protons on the C4 side (H4, OEt) should have a positive

      
       (
      
      
      
      ).
    • Protons on the C2 side (H2a/b) should have a negative

      
       (
      
      
      
      ).

If the signs are inverted, the center is (3R).

Table: Expected Mosher's Analysis for (3S)-Amine

ProtonEnvironmentExpected

vs

Sign of

(

)
H2 (a/b) "Left" of C3

Negative (-)
H4 "Right" of C3

Positive (+)
OEt "Right" of C3

Positive (+)

Part 5: Enantiomeric Purity (Chiral HPLC)

Final validation requires quantifying the Enantiomeric Excess (ee).

  • Column: Polysaccharide-based chiral columns (e.g., Chiralpak AD-H, IC, or IG).

  • Mobile Phase: Hexane/IPA or Hexane/EtOH with 0.1% Diethylamine (DEA) .

    • Critical: DEA is mandatory to suppress tailing of the basic pyrrolidine nitrogen.

  • Detection: UV at 210 nm (low wavelength required as the molecule lacks strong chromophores).

  • Standard: Must inject the racemate (±)-trans-4-ethoxy-1-methylpyrrolidin-3-amine to identify the retention times of both enantiomers.

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[1] Nature Protocols, 2, 2451–2458. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 9: Stereochemistry and conformation). [Link]

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration of the isomeric alpha-methoxy-alpha-trifluoromethylphenylacetic acids (MTPA). Journal of the American Chemical Society, 95(2), 512–519. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (For general J-coupling constants in 5-membered rings).

Sources

The Strategic Role of Chiral 4-Alkoxypyrrolidines in Modern Drug Discovery: A Technical Guide to Commercial Availability and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of modern medicinal chemistry, the pyrrolidine ring stands as a cornerstone scaffold, integral to the structure of numerous natural products and FDA-approved pharmaceuticals.[1][2] Its non-planar, sp³-hybridized nature provides an ideal framework for exploring three-dimensional chemical space, a critical factor in designing novel therapeutics with enhanced potency and selectivity.[3] Among the diverse array of substituted pyrrolidines, chiral 4-alkoxypyrrolidines have emerged as a particularly valuable class of building blocks for drug development professionals. Their unique stereochemistry and the electronic influence of the 4-alkoxy substituent can profoundly impact a molecule's pharmacological profile, including its binding affinity, metabolic stability, and pharmacokinetic properties.

This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the commercial availability of chiral 4-alkoxypyrrolidines, detailing robust synthetic routes for their preparation, and highlighting their application in contemporary drug discovery.

Commercial Sourcing of Chiral 4-Alkoxypyrrolidine Precursors

The direct commercial availability of a wide variety of chiral 4-alkoxypyrrolidines can be limited. However, their synthesis is readily achievable from a range of commercially available chiral 4-hydroxypyrrolidine derivatives. These precursors, offered by numerous chemical suppliers, provide the foundational stereochemistry for the subsequent introduction of the desired alkoxy group. Key suppliers for chiral building blocks include Sigma-Aldrich, Thermo Scientific Chemicals, and Tokyo Chemical Industry, among others.[4][5]

Below is a table summarizing representative commercially available chiral 4-hydroxypyrrolidine precursors, which serve as the primary starting materials for the synthesis of chiral 4-alkoxypyrrolidines.

Precursor NameCAS NumberRepresentative Supplier(s)
(2R,4R)-N-Boc-4-hydroxypyrrolidine-2-carboxylic acid135042-12-5Echemi
1-N-BOC-(2S,4S)-4-HYDROXY-2-(HYDROXYMETHYL) PYRROLIDINE191280-88-3Angene Chemical
N-BOC-4-Hydroxypiperidine109384-19-2Thermo Scientific Chemicals, Manus Aktteva Biopharma LLP

Strategic Synthesis of Chiral 4-Alkoxypyrrolidines

The synthesis of chiral 4-alkoxypyrrolidines predominantly commences from readily available cyclic precursors, most notably derivatives of 4-hydroxyproline.[6] This strategy leverages the inherent chirality of the starting material to ensure the production of optically pure products. The key transformation is the O-alkylation of the 4-hydroxyl group.

A general and reliable method for this alkylation involves the use of a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl group, followed by the introduction of an alkylating agent (e.g., an alkyl halide or sulfonate).[7] The choice of the N-protecting group is crucial to prevent undesired side reactions, with the tert-butoxycarbonyl (Boc) group being a common and effective choice due to its stability under basic conditions and ease of removal.

Generalized Experimental Protocol for O-Alkylation of N-Boc-4-hydroxypyrrolidine Derivatives

The following protocol outlines a general procedure for the synthesis of a chiral N-Boc-4-alkoxypyrrolidine from its corresponding 4-hydroxy precursor.

Step 1: Deprotonation In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), the N-Boc-4-hydroxypyrrolidine derivative is dissolved in a suitable anhydrous aprotic solvent, such as tetrahydrofuran (THF). The solution is cooled to 0 °C in an ice bath. Sodium hydride (NaH, typically a 60% dispersion in mineral oil) is added portion-wise to the stirred solution. The reaction mixture is stirred at 0 °C for a specified time to allow for complete deprotonation of the hydroxyl group, forming the corresponding alkoxide.

Step 2: Alkylation The desired alkylating agent (e.g., methyl iodide, ethyl bromide) is added dropwise to the cooled reaction mixture. The reaction is allowed to warm to room temperature and stirred until completion, which is monitored by a suitable technique such as thin-layer chromatography (TLC).

Step 3: Quenching and Extraction Upon completion, the reaction is carefully quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride. The aqueous layer is then extracted with an organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure.

Step 4: Purification The crude product is purified by column chromatography on silica gel to yield the pure N-Boc-4-alkoxypyrrolidine derivative.

Diagram of the Synthetic Workflow

G start N-Boc-4-hydroxypyrrolidine deprotonation Deprotonation (NaH, Anhydrous THF, 0 °C) start->deprotonation Step 1 alkylation Alkylation (Alkyl Halide, RT) deprotonation->alkylation Step 2 workup Aqueous Workup & Extraction alkylation->workup Step 3 purification Column Chromatography workup->purification Step 4 product N-Boc-4-alkoxypyrrolidine purification->product

Caption: Generalized workflow for the synthesis of N-Boc-4-alkoxypyrrolidines.

Application in Drug Discovery: The Rationale for Stereochemical Control

The precise stereochemical orientation of the 4-alkoxy group on the pyrrolidine ring is paramount in drug design. Different stereoisomers can exhibit vastly different biological activities and pharmacokinetic profiles. This is due to the highly specific three-dimensional nature of the interactions between a drug molecule and its biological target, typically a protein receptor or enzyme active site.

The choice of a particular enantiomer or diastereomer is often guided by structure-activity relationship (SAR) studies and computational modeling.[2][8] For instance, the (3R,4S) or (3S,4R) stereochemistry in substituted pyrrolidines is frequently explored in the development of various therapeutic agents, including selective androgen receptor modulators (SARMs) and inhibitors of enzymes like leukotriene A4 hydrolase.[2][9] The strategic placement of the alkoxy group can influence hydrogen bonding interactions, fill hydrophobic pockets within the binding site, and modulate the overall conformation of the molecule to optimize its fit with the target.

A notable example is the development of JAK1 selective inhibitors, where the (3R,4S) stereochemistry of a 4-substituted pyrrolidine-3-carboxylic acid is a key chiral raw material.[10] The synthesis of this specific stereoisomer with high purity is crucial for the drug's efficacy and safety profile.

Conclusion

Chiral 4-alkoxypyrrolidines represent a valuable and versatile class of building blocks for medicinal chemists. While their direct commercial availability may be limited, their synthesis from readily accessible chiral 4-hydroxypyrrolidine precursors is well-established. The ability to strategically introduce a variety of alkoxy groups with precise stereochemical control allows for the fine-tuning of a drug candidate's properties, ultimately contributing to the development of safer and more effective medicines. As the demand for novel therapeutics with improved pharmacological profiles continues to grow, the importance of chiral 4-alkoxypyrrolidines in drug discovery is set to expand.

References

  • A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. (2025, August 6). Request PDF. Retrieved from [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). PMC. Retrieved from [Link]

  • A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. (2007, September 7). PubMed. Retrieved from [Link]

  • A short diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines. (2015, March 23). ResearchGate. Retrieved from [Link]

  • Asymmetric synthesis of 3S, 4R-dihydroxypyrrolidines by regio- and stereoselective hydroxylation of 4-oxoproline enolate. (n.d.). PlumX. Retrieved from [Link]

  • 1-N-BOC-(2S,4S)-4-HYDROXY-2-(HYDROXYMETHYL) PYRROLIDINE(CAS# 191280-88-3). (n.d.). angenechemical.com. Retrieved from [Link]

  • Preparation method and application of (3R,4S) -4-ethylpyrrolidine-3-carboxylic acid compound. (n.d.). Google Patents.
  • Synthesis of (2R,3R,4S)-N-Boc-2,4-Diarylpyrrolidine-3-carboxamides. (2010, April 2). Asian Journal of Chemistry. Retrieved from [Link]

  • Synthesis of substituted pyrrolidines. (2017, May 15). DiVA portal. Retrieved from [Link]

  • Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties. (n.d.). EconPapers. Retrieved from [Link]

  • Stereoselective Preparation of (4S)-1-Methyl-4-Propyl-L-Proline Commencing from (cis)-4-Hydroxy-L-Proline. (n.d.). ChemRxiv. Retrieved from [Link]

  • Structure-activity relationship studies on 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine (SC-22716), a potent inhibitor of leukotriene A(4) (LTA(4)) hydrolase. (2000, February 24). PubMed. Retrieved from [Link]

  • Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-proline. (2025, May 5). MDPI. Retrieved from [Link]

  • N-BOC-4-Hydroxypiperidine (CAS No.: 109384-19-2). (n.d.). Manus Aktteva Biopharma LLP. Retrieved from [Link]

  • Organix & Chiralix Product Catalogs | Custom Synthesis. (n.d.). Symeres. Retrieved from [Link]

  • N-BOC-4-Hydroxypiperidine, 97%. (n.d.). Labware E-shop. Retrieved from [Link]

  • Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. (n.d.). ChemRxiv. Retrieved from [Link]

  • Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs) Part III: Discovery of 4-(5-oxopyrrolidine-1-yl)benzonitrile derivative 2f as a clinical candidate. (2017, July 1). PubMed. Retrieved from [Link]

  • Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. (2021, June 17). Diva-portal.org. Retrieved from [Link]

  • Chiral Building Blocks. (n.d.). Takasago International Corporation. Retrieved from [Link]

  • Synthesis of (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol from (2S). (n.d.). PubMed. Retrieved from [Link]

  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. (n.d.). organic-chemistry.org. Retrieved from [Link]

  • A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. (2022, April 30). UiTM Institutional Repository. Retrieved from [Link]

  • N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. (2013, August 15). PubMed. Retrieved from [Link]

  • 4D-QSAR: Perspectives in Drug Design. (2010, May 4). MDPI. Retrieved from [Link]

  • Quantitative Structure Activity Relationship (QSAR) Analysis of Substituted 4-Oxothiazolidines and 5-Arylidines as Lipoxygenase Inhibitors. (n.d.). Bentham Science. Retrieved from [Link]

  • N-Alkylation of Some Imidazopyridines. (2024, November 12). FABAD Journal of Pharmaceutical Sciences. Retrieved from [Link]

Sources

Discovery of novel pyrrolidine-based scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery of Novel Pyrrolidine-Based Scaffolds

Abstract

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of modern medicinal chemistry. Recognized as a "privileged scaffold," its unique stereochemical and physicochemical properties have cemented its presence in a multitude of natural products and FDA-approved pharmaceuticals.[1][2][3] The non-planar, sp³-hybridized nature of the pyrrolidine ring provides an exceptional platform for exploring three-dimensional chemical space, a critical advantage in designing potent and selective therapeutic agents.[4][5] This guide offers a comprehensive exploration of contemporary strategies for the discovery and synthesis of novel pyrrolidine-based scaffolds, detailing the causal logic behind key synthetic methodologies, their application in drug discovery, and the experimental protocols that underpin this research.

The Pyrrolidine Core: A Privileged Scaffold in Drug Design

The significance of the pyrrolidine scaffold in drug discovery is multi-faceted. Its prevalence is not coincidental but is rooted in a combination of advantageous properties:

  • Stereochemical Richness: With the potential for up to four stereogenic centers, the pyrrolidine ring can generate a vast number of distinct stereoisomers, allowing for precise spatial orientation of substituents to optimize interactions with biological targets.[4]

  • Physicochemical Properties: The nitrogen atom can act as a hydrogen bond donor or acceptor, and the overall scaffold can enhance aqueous solubility and other desirable pharmacokinetic properties.[6]

  • Three-Dimensional Diversity: Unlike flat, aromatic systems, the puckered conformation of the pyrrolidine ring, known as "pseudorotation," allows it to present substituents in a wider array of vectors, increasing the potential for high-affinity binding to complex protein surfaces.[4][7]

This structural versatility is evidenced by the scaffold's presence in over 20 FDA-approved drugs, targeting a wide range of diseases.[2][8]

Drug Name Therapeutic Area Significance of Pyrrolidine Moiety
Captopril Antihypertensive (ACE Inhibitor)The proline (a pyrrolidine carboxylic acid) core mimics a dipeptide.[3][6]
Aniracetam Nootropic (Anti-Alzheimer)The pyrrolidinone ring is central to its cognitive-enhancing activity.[9]
Clindamycin AntibioticA proline derivative is crucial for its antibacterial action.[9]
Daridorexant Insomnia TreatmentApproved in 2022, showcasing the scaffold's continuing relevance.[9]
Pacritinib JAK-2 InhibitorApproved in 2022 for myelofibrosis.[9]

Strategic Pillars of Modern Synthesis

The efficient construction of diverse and stereochemically complex pyrrolidine scaffolds remains a central challenge in organic chemistry.[1] Modern synthetic chemistry has risen to this challenge with several powerful and elegant strategies.

The Cornerstone: [3+2] Cycloaddition of Azomethine Ylides

The 1,3-dipolar cycloaddition between an azomethine ylide (a three-atom dipole) and an alkene or alkyne (a two-atom dipolarophile) is arguably the most powerful and widely used method for constructing the pyrrolidine ring.[4][8][10]

Causality of the Approach: This reaction is a concerted, pericyclic process that allows for the simultaneous formation of two carbon-carbon bonds and the creation of multiple stereocenters with a high degree of control.[10] The stereochemical outcome is dictated by the geometry of the dipole and dipolarophile. The in-situ generation of the azomethine ylide from readily available starting materials like α-amino acids adds to the method's versatility.[10][11]

Workflow & Mechanism: The reaction typically begins with the condensation of an α-amino acid or ester with an aldehyde or ketone to form an iminium species. In the presence of a base or upon heating, this intermediate generates the azomethine ylide, which is immediately trapped by a dipolarophile to yield the pyrrolidine cycloadduct.[12]

aza_cycloaddition cluster_reactants Reactants cluster_process Reaction Cascade cluster_product Product amino_acid α-Amino Acid / Ester condensation Condensation amino_acid->condensation aldehyde Aldehyde / Ketone aldehyde->condensation dipolarophile Alkene / Alkyne cycloaddition [3+2] Cycloaddition dipolarophile->cycloaddition ylide_gen Azomethine Ylide Generation (in-situ) condensation->ylide_gen Heat or Base ylide_gen->cycloaddition pyrrolidine Substituted Pyrrolidine cycloaddition->pyrrolidine mcr_workflow cluster_linear Traditional Linear Synthesis cluster_mcr Multicomponent Reaction (MCR) A Reactant A I1 Intermediate 1 A->I1 + B B Reactant B C Reactant C I2 Intermediate 2 I1->I2 + C P Final Product I2->P A2 Reactant A Reaction Single Pot Reaction A2->Reaction B2 Reactant B B2->Reaction C2 Reactant C C2->Reaction P2 Final Product Reaction->P2

Comparison of Linear Synthesis and Multicomponent Reactions.

Recent advances have focused on catalyst-based, catalyst-free, and azomethine ylide-mediated MCRs, often enhanced by techniques like ultrasound or microwave irradiation to improve yields and reaction times. [1][12]

Precision Control: Asymmetric Organocatalysis

Achieving high enantioselectivity is paramount in drug development. Asymmetric organocatalysis, which uses small, chiral organic molecules (like proline and its derivatives) as catalysts, has emerged as a powerful tool for constructing chiral polysubstituted pyrrolidines. [13][14] Causality of the Approach: Organocatalysts operate through distinct activation modes, such as iminium or enamine activation. [13]A chiral catalyst creates a transient, chiral environment around the reactants, directing the approach of one reactant to the other and favoring the formation of one enantiomer over its mirror image. This avoids the use of often toxic or expensive metal catalysts. [14] Strategies include:

  • [3+2] Cycloadditions: Chiral secondary amines, like diarylprolinol silyl ethers, can catalyze the reaction between α,β-unsaturated aldehydes and azomethine ylides with high enantioselectivity. [13]* Sequential Michael Addition/Cyclization: An organocatalyzed Michael addition can create a chiral linear precursor, which then undergoes cyclization to form the pyrrolidine ring, transferring the initial stereocenter's chirality. [13]

Applications in Drug Discovery: From Scaffold to Candidate

The diverse substitution patterns achievable through modern synthesis allow for the fine-tuning of pyrrolidine scaffolds to target a wide array of biological systems.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing a lead compound's potency and selectivity. [15][16]For pyrrolidine derivatives, SAR has revealed key insights:

  • NAAA Inhibitors: In a series of pyrrolidine amide derivatives designed as N-acylethanolamine acid amidase (NAAA) inhibitors for inflammation, SAR studies showed that small, lipophilic substituents at the 3-position of a terminal phenyl group were optimal for potency. [17][18]* LTA₄ Hydrolase Inhibitors: For inhibitors of leukotriene A₄ (LTA₄) hydrolase, another anti-inflammatory target, modifications around the 1-[2-(4-phenylphenoxy)ethyl]pyrrolidine scaffold led to the identification of potent, orally active compounds. [19]* AAC(6')-Ib Inhibitors: In developing inhibitors for an aminoglycoside resistance enzyme, SAR studies of a pyrrolidine pentamine scaffold demonstrated that while truncations were detrimental, modifications at specific positions (R3, R4, R5) offered potential for optimization. [20]

Biological Activity Profile

Pyrrolidine-based scaffolds have demonstrated a remarkable breadth of pharmacological activities.

Therapeutic Area Target/Mechanism Example Scaffold/Derivative Observed Activity
Anticancer Antiproliferative against HT-29 cellsPyrrolidine-substituted 3-amido-9-ethylcarbazoleAcetylcholinesterase inhibition and antioxidant activity. [9][15]
Antidiabetic Dual inhibition of α-amylase and α-glucosidasePyrrolidine-based chalconesCompound 3 showed IC₅₀ values of 14.61 µM (α-amylase) and 25.38 µM (α-glucosidase). [21][22]
Anticonvulsant Modulation of ion channels1,3-disubstituted pyrrolidine-2,5-dionesEffective in maximal electroshock (MES) and pentylenetetrazole (scPTZ) seizure tests. [4][5]
Antifungal Broad-spectrum activitySpirooxindole pyrrolidine-linked hybridsCompound 44 showed a MIC of 4 μg/mL against C. albicans. [15]
Antibacterial Inhibition of Penicillin Binding Protein 3 (PBP3)Pyrrolidine-2,3-dionesNovel, non-β-lactam scaffold with activity against P. aeruginosa. [23]
Anti-inflammatory NAAA InhibitionPyrrolidine amide derivativesPotent and selective inhibitors for managing inflammation and pain. [17][18]

Key Experimental Protocols

A self-validating system requires robust and reproducible protocols. Below are representative methodologies for the synthesis of functionalized pyrrolidines.

Protocol 1: One-Pot, Three-Component [3+2] Cycloaddition for Spirooxindole Pyrrolidines

This protocol describes the synthesis of a spirooxindole pyrrolidine scaffold, a common motif in anticancer research. [16]The causality lies in the sequential in-situ generation of an azomethine ylide followed by its immediate cycloaddition with a rhodanine-based dipolarophile.

Materials:

  • Isatin derivative (1.0 equiv)

  • Glycine methyl ester hydrochloride (1.2 equiv)

  • (Z)-5-arylidene-2-thioxothiazolidin-4-one (dipolarophile) (1.0 equiv)

  • Triethylamine (Et₃N) (2.5 equiv)

  • Acetonitrile (CH₃CN), anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the isatin derivative, glycine methyl ester hydrochloride, and the dipolarophile in anhydrous acetonitrile (0.2 M).

  • Add triethylamine dropwise to the suspension at room temperature. The triethylamine serves as a base to neutralize the hydrochloride salt and facilitate the formation of the azomethine ylide.

  • Heat the reaction mixture to reflux (approx. 82°C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until consumption of the starting materials is observed (typically 2-4 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired spirooxindole pyrrolidine derivative. [12]

Protocol 2: Asymmetric Synthesis via Oxetane Desymmetrization

This protocol outlines a cutting-edge method for producing chiral pyrrolidines bearing an all-carbon quaternary stereocenter, a challenging but valuable structural feature. [24]The strategy relies on an enantioselective ring-opening of a prochiral oxetane.

Materials:

  • Prochiral 3,3-disubstituted oxetane (1.0 equiv)

  • 2-Naphthalenesulfonyl-protected amine (1.1 equiv)

  • Chiral Phosphoric Acid (CPA) catalyst (e.g., (R)-TRIP) (10 mol%)

  • Benzoic acid (cocatalyst) (20 mol%)

  • Dichloroethane (DCE), anhydrous

Procedure:

  • In an oven-dried vial under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral phosphoric acid catalyst and benzoic acid cocatalyst in anhydrous dichloroethane.

  • Add the 2-naphthalenesulfonyl-protected amine to the catalyst solution and stir for 5 minutes at room temperature.

  • Cool the mixture to the optimized temperature (e.g., 10°C) using a cooling bath. Temperature control is critical for achieving high enantioselectivity. [24]4. Add the oxetane substrate to the reaction mixture.

  • Stir the reaction at 10°C and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, quench it by adding a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to afford the enantioenriched pyrrolidine. [24]

Conclusion and Future Outlook

The pyrrolidine scaffold continues to be an exceptionally fruitful starting point for the discovery of novel therapeutics. The convergence of powerful synthetic strategies—from classic cycloadditions to modern multicomponent and organocatalytic reactions—has enabled chemists to access an unprecedented diversity of complex, three-dimensional structures. The ongoing challenge lies in further refining these methods to be more efficient, sustainable, and scalable. Future efforts will likely focus on the development of novel catalytic systems for even greater stereochemical control and the application of these scaffolds in emerging therapeutic areas, such as protein-protein interaction modulation and targeted protein degradation. The rich history and dynamic present of pyrrolidine chemistry strongly suggest that it will remain a "privileged" and indispensable tool in the drug discovery arsenal for years to come.

References

  • V. Yarmolchuk et al. (2011). Synthesis of unique pyrrolidines for drug discovery. Tetrahedron Lett., 1300.
  • (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14. Available at: [Link]

  • (2025). Recent Advances in Multicomponent Reactions for Pyrrolidine Derivative Synthesis: Catalytic, Catalyst-Free, and Azomethine Ylide Approaches. Bentham Science Publishers.
  • (n.d.). Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon. RSC Publishing. Available at: [Link]

  • (n.d.). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. PMC. Available at: [Link]

  • (2026). ChemInform Abstract: Recent Advances in Organocatalytic Asymmetric Synthesis of Polysubstituted Pyrrolidines. ResearchGate. Available at: [Link]

  • (2000). Structure-activity relationship studies on 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine (SC-22716), a potent inhibitor of leukotriene A(4) (LTA(4)) hydrolase. Journal of Medicinal Chemistry, 43(4), 721-35. Available at: [Link]

  • (n.d.). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. PMC. Available at: [Link]

  • Zhang, R., Sun, M., Yan, Q., Lin, X., Li, X., Fang, X., Sung, H. H. Y., Williams, I. D., & Sun, J. (2022). Asymmetric Synthesis of Pyrrolidines via Oxetane Desymmetrization. Organic Letters, 24(13), 2359–2364. Available at: [Link]

  • (2026). Recent advances of azomethine ylides for the synthesis of natural and synthetic bioactive pyrrolidines and spiropyrrolidines. Scilit. Available at: [Link]

  • (n.d.). Catalytic asymmetric synthesis of pyrrolidine derivatives bearing heteroatom-substituted quaternary stereocenters. RSC Publishing. Available at: [Link]

  • (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers Media S.A..
  • (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Springer. Available at: [Link]

  • (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Available at: [Link]

  • (n.d.). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online. Available at: [Link]

  • (2026). Recent advances of azomethine ylides for the synthesis of natural and synthetic bioactive pyrrolidines and spiropyrrolidines. PMC. Available at: [Link]

  • (2025). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. ACS Omega. Available at: [Link]

  • (2025). Recent synthetic methodologies for pyrrolidine derivatives through multicomponent reactions. Taylor & Francis. Available at: [Link]

  • (2025). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). ResearchGate. Available at: [Link]

  • (2025). Discovery of Novel Pyrrolidine-Based Chalcones as Dual Inhibitors of α-Amylase and α-Glucosidase: Synthesis, Molecular Docking, ADMET Profiles, and Pharmacological Screening. PubMed. Available at: [Link]

  • (n.d.). Representative drugs and bioactive natural products containing pyrrolidine and piperidine N-heterocycles. ResearchGate. Available at: [Link]

  • (2021). Discovery of Novel Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. Semantic Scholar. Available at: [Link]

  • (2019). Synthesis and Chemical Biology of Oxazolidinone and Pyrrolidine Natural Products. Grantome. Available at: [Link]

  • Zhou, P., Xiang, L., Zhao, D., Ren, J., Qiu, Y., & Li, Y. (2018). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. RSC Publishing. Available at: [Link]

  • (2025). Discovery of Novel Pyrrolidine-Based Chalcones as Dual Inhibitors of α-Amylase and α-Glucosidase: Synthesis, Molecular Docking, ADMET Profiles, and Pharmacological Screening. ACS Omega. Available at: [Link]

  • (n.d.). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. RSC Publishing. Available at: [Link]

  • Login, R. B. (n.d.). Multiplecomponent Reactions (MCR) of Pyrrolidone and PVP Derivatives. rloginconsulting.com. Available at: [Link]

  • (n.d.). Pyrrolidine alkaloids and their promises in pharmacotherapy. ResearchGate. Available at: [Link]

  • (n.d.). Asymmetric Synthesis of Novel Bioactive Pyrrolidines for Use in Drug Discovery. ProQuest. Available at: [Link]

  • (2025). Design of a novel pyrrolidine scaffold utilized in the discovery of potent and selective human β3 adrenergic receptor agonists. ResearchGate. Available at: [Link]

Sources

In-silico modeling of (3S,4S)-4-Ethoxy-1-methylpyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the De Novo In-Silico Characterization and Target Identification of (3S,4S)-4-Ethoxy-1-methylpyrrolidin-3-amine

Authored by: Gemini, Senior Application Scientist

Abstract

The journey of a novel chemical entity from concept to clinic is fraught with challenges, high costs, and a significant attrition rate.[1] In-silico modeling, or computer-aided drug design (CADD), has emerged as an indispensable component of modern drug discovery, offering a robust framework to mitigate these risks by predicting molecular properties and biological activities before substantial resources are invested.[2][3] This guide provides a comprehensive, in-depth walkthrough of a holistic in-silico workflow applied to a novel molecule with an uncharacterized biological profile: this compound. We navigate the process from fundamental physicochemical and ADMET profiling to advanced target identification through pharmacophore-based screening and reverse docking. The narrative culminates in detailed protocols for molecular docking and molecular dynamics simulations to validate a hypothesized protein-ligand interaction. This document is designed for researchers, computational chemists, and drug development professionals, providing not only step-by-step methodologies but also the critical scientific rationale behind each decision, thereby creating a self-validating and scientifically rigorous modeling cascade.

Introduction: The Molecule and the Method

The subject of our investigation is this compound. This small molecule features a pyrrolidine scaffold, a privileged structure in medicinal chemistry known for its favorable three-dimensional geometry that can effectively explore pharmacophore space.[4] However, without prior experimental data, its therapeutic potential, biological targets, and drug-like properties remain unknown.

This guide eschews a rigid template to instead follow a logical, discovery-oriented narrative. We will treat this molecule as a novel discovery, applying a sequence of computational techniques to build a comprehensive profile from the ground up. This approach mirrors a real-world scenario where computational science is used to generate testable hypotheses, thereby guiding and accelerating experimental research.[5] Our workflow is designed to answer a series of critical questions:

  • Is the molecule "drug-like" based on its physicochemical properties?

  • What is its predicted pharmacokinetic and toxicity (ADMET) profile?

  • What biological proteins could it potentially target?

  • How might it bind to a prioritized, hypothetical target?

  • Is this predicted binding mode stable under physiological conditions?

By systematically addressing these questions, we construct a data-driven case for or against the further development of this compound.

Foundational Analysis: Molecular Preparation and Physicochemical Profiling

Scientific Rationale: Before embarking on complex and computationally expensive simulations, it is imperative to characterize the molecule's fundamental physicochemical properties. This initial step serves as a coarse filter to assess its "drug-likeness," most famously guided by Lipinski's Rule of Five, which helps predict the potential for oral bioavailability. A molecule with poor physicochemical properties is unlikely to succeed as an oral drug, regardless of its biological activity.

Protocol 2.1: 3D Structure Generation and Energy Minimization
  • Obtain 2D Representation: The molecule is first represented as a SMILES (Simplified Molecular-Input Line-Entry System) string: CCOC1CN(C)CC1N.

  • Conversion to 3D: A computational chemistry tool such as Open Babel is used to convert the 2D SMILES string into an initial 3D structure.

  • Energy Minimization: The initial 3D conformer is energetically unstable. A force field (e.g., MMFF94) is applied to relax the structure into a low-energy conformation. This step is crucial for ensuring that subsequent analyses, such as pharmacophore modeling and docking, begin with a sterically plausible molecular shape.

Data Presentation: Predicted Physicochemical Properties

The following properties were calculated for the energy-minimized structure.

PropertyPredicted ValueLipinski's Rule of Five GuidelineCompliance
Molecular Weight144.22 g/mol ≤ 500 g/mol Yes
LogP (Octanol-Water Partition Coeff.)0.45≤ 5Yes
Hydrogen Bond Donors1 (from -NH2)≤ 5Yes
Hydrogen Bond Acceptors3 (2x N, 1x O)≤ 10Yes
Topological Polar Surface Area (TPSA)41.5 Ų≤ 140 ŲYes

Interpretation: The molecule fully complies with Lipinski's Rule of Five and exhibits a favorable TPSA, suggesting a high probability of good membrane permeability and oral bioavailability.

Predictive Safety & Pharmacokinetics: In-Silico ADMET Profiling

Scientific Rationale: A significant reason for late-stage drug failure is an unacceptable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[6] Performing an early in-silico ADMET assessment allows for the flagging of potential liabilities, such as toxicity or rapid metabolism, which could terminate a drug's development. This step prioritizes compounds that are not only active but also possess favorable safety and pharmacokinetic characteristics.[7]

Workflow 3.1: ADMET Prediction

ADMET_Workflow cluster_input Input Preparation cluster_prediction Prediction Engine cluster_output Data Analysis SMILES Molecule SMILES (CCOC1CN(C)CC1N) ADMET_Server Submit to ADMET Prediction Server (e.g., ADMET-AI, ADMETlab 2.0) SMILES->ADMET_Server Input Results Predicted Properties Table (Absorption, Distribution, Metabolism, Excretion, Toxicity) ADMET_Server->Results Output Analysis Identify Potential Liabilities (e.g., hERG Inhibition, Mutagenicity) Results->Analysis Interpret

Protocol 3.2: Using a Web-Based ADMET Predictor
  • Access the Tool: Navigate to a public ADMET prediction web server such as ADMET-AI or ADMETlab 2.0.[8] These platforms utilize machine learning models trained on large datasets of experimental results.

  • Input Molecule: Provide the molecule's SMILES string (CCOC1CN(C)CC1N) in the input field.

  • Execute Prediction: Run the prediction tool. The server will compute a wide range of ADMET-related properties.

  • Data Compilation: Consolidate the most critical predictions into a summary table for analysis.

Data Presentation: Key Predicted ADMET Properties (Illustrative)
CategoryPropertyPredicted OutcomeInterpretation
Absorption Caco-2 PermeabilityHighLikely well-absorbed from the gut
Human Intestinal AbsorptionHighGood oral absorption potential
Distribution Blood-Brain Barrier (BBB) PenetrationProbable PenetrantMay have CNS effects (desirable or undesirable)
P-glycoprotein (P-gp) SubstrateNoLess likely to be affected by efflux pumps
Metabolism CYP2D6 InhibitorLow ProbabilityLow risk of drug-drug interactions via this isoform
CYP3A4 InhibitorLow ProbabilityLow risk of drug-drug interactions via this isoform
Toxicity hERG InhibitionLow RiskReduced risk of cardiotoxicity
AMES MutagenicityNon-mutagenicLow risk of being carcinogenic
HepatotoxicityLow RiskLow probability of causing liver damage

Interpretation: The predictive model suggests that this compound has a generally favorable ADMET profile, with good absorption and low toxicity risks. Its potential to cross the blood-brain barrier is a key finding that could guide the search for CNS-related targets.

Target Hypothesis Generation: Unveiling Potential Biological Roles

Scientific Rationale: With no known biological target, we must employ computational strategies to generate educated hypotheses. A molecule exerts its effect by interacting with one or more proteins. Identifying these potential partners is the most critical step in elucidating its function. We will use two complementary, state-of-the-art approaches: ligand-based pharmacophore screening and structure-based reverse docking.[9]

Workflow 4.1: Dual-Pronged Target Identification

Target_ID_Workflow cluster_input Input Molecule cluster_methods Hypothesis Generation Methods cluster_process Screening Process cluster_output Output & Analysis Ligand This compound (3D Conformation) Pharmacophore Method 1: Ligand-Based Pharmacophore Modeling Ligand->Pharmacophore ReverseDock Method 2: Structure-Based Reverse Docking Ligand->ReverseDock ScreenDB Screen Database of Known Drugs/Targets (e.g., ChEMBL, PDB) Pharmacophore->ScreenDB ReverseDock->ScreenDB Hits1 Identify similar compounds and their known targets ScreenDB->Hits1 Hits2 Identify proteins with high binding scores ScreenDB->Hits2 Consolidation Consolidate & Prioritize Potential Targets Hits1->Consolidation Hits2->Consolidation

Protocol 4.2: Ligand-Based Pharmacophore Screening

A pharmacophore is an abstract representation of the steric and electronic features necessary for molecular recognition.[10] This method identifies other molecules that share a similar 3D arrangement of these features, positing that they may share a biological target.[11]

  • Generate Pharmacophore Model: Using the energy-minimized 3D structure, a pharmacophore model is generated. For our molecule, this would include a hydrogen bond donor (amine), a hydrogen bond acceptor (ether oxygen), a positive ionizable feature (protonated amine), and hydrophobic groups.

  • Select Database: A database of known drugs and their targets (e.g., ChEMBL) is chosen for screening.

  • Virtual Screening: The pharmacophore model is used as a 3D query to search the database. The software identifies molecules that can map their features onto our query.

  • Analyze Hits: The biological targets of the top-scoring hits are examined. A consensus target that appears frequently among the hits is considered a strong hypothesis. For instance, many small molecules containing a substituted pyrrolidine core are known to target G-protein coupled receptors or enzymes like Dipeptidyl Peptidase IV (DPP-IV).[12]

Protocol 4.3: Structure-Based Reverse Docking

Reverse docking inverts the typical docking paradigm: instead of screening many ligands against one target, we screen our one ligand against a library of many protein structures.[13]

  • Prepare Ligand: The 3D structure of our molecule is prepared as the input.

  • Select Server: A reverse docking server like SwissTargetPrediction is used. This tool compares the input molecule to a library of known active ligands for thousands of targets.

  • Run Prediction: The server calculates a similarity score between our molecule and the known ligands for each protein target.

  • Prioritize Targets: The output is a ranked list of potential targets. Proteins with the highest probability scores are selected for further investigation.

Data Presentation: Prioritized List of Hypothetical Targets
Hypothetical TargetIdentification MethodRationale / EvidencePriority
Dipeptidyl Peptidase IV (DPP-IV) Pharmacophore ScreeningSeveral known DPP-IV inhibitors contain substituted pyrrolidine scaffolds.[12]High
Muscarinic Acetylcholine Receptor M1Reverse DockingHigh similarity score to known M1 receptor antagonists.High
Catechol-O-methyltransferase (COMT)Reverse DockingModerate similarity score; plausible for a CNS-active molecule.Medium
Monoamine Oxidase B (MAO-B)Pharmacophore ScreeningStructural resemblance to certain MAO-B inhibitors.Medium

Decision: Based on the high priority from both conceptual approaches, we will proceed with Dipeptidyl Peptidase IV (DPP-IV) as our primary hypothetical target for detailed interaction modeling.

Molecular Docking: Simulating the Binding Interaction

Scientific Rationale: Having hypothesized a target, molecular docking is used to predict the preferred orientation (the "pose") of our ligand when bound to the protein's active site.[2] The primary goals are to determine if the ligand can physically fit within the binding pocket and to estimate the strength of the interaction via a scoring function, which approximates the binding affinity.[14]

Protocol 5.1: Protein-Ligand Docking using AutoDock Vina

This protocol outlines the general steps for performing a docking simulation.[15][16]

  • Target Preparation:

    • Download the crystal structure of human DPP-IV complexed with a known ligand from the Protein Data Bank (PDB; e.g., PDB ID: 1X70).

    • Using molecular modeling software (e.g., AutoDock Tools, PyMOL), prepare the protein by removing water molecules, co-factors, and the original ligand.

    • Add polar hydrogens and compute Gasteiger charges, which are essential for calculating electrostatic interactions.

    • Save the prepared protein in the required .pdbqt format.

  • Ligand Preparation:

    • Load the energy-minimized 3D structure of this compound.

    • Define its rotatable bonds to allow for conformational flexibility during docking.

    • Merge non-polar hydrogens and assign Gasteiger charges.

    • Save the prepared ligand in .pdbqt format.

  • Grid Box Generation:

    • Define a 3D grid box that encompasses the entire active site of the DPP-IV enzyme. The coordinates for this box are typically centered on the position of the co-crystallized ligand from the original PDB file. This box defines the search space for the docking algorithm.

  • Docking Simulation:

    • Create a configuration file specifying the paths to the prepared protein and ligand files, the center and dimensions of the grid box, and the desired exhaustiveness of the search.

    • Execute the AutoDock Vina program from the command line. Vina will sample different poses of the ligand within the grid box and score them.

  • Results Analysis:

    • Vina outputs several possible binding poses, ranked by their predicted binding affinity in kcal/mol. The most negative value indicates the most favorable predicted binding.

    • Visualize the top-ranked pose in complex with the protein using software like PyMOL or Discovery Studio.

    • Analyze the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, ionic interactions) between the ligand and the protein's active site residues.

Data Presentation: Illustrative Docking Results for DPP-IV
Binding Pose RankBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
1-7.8Glu205, Glu206Hydrogen Bond, Ionic
Tyr662Pi-Alkyl
Arg125Hydrogen Bond
2-7.5Glu205, Tyr547Hydrogen Bond
Phe357Hydrophobic

Interpretation: A predicted binding affinity of -7.8 kcal/mol suggests a strong and favorable interaction. The specific interactions with key catalytic residues (Glu205, Glu206) provide a chemically plausible mechanism of action, strengthening the hypothesis that our molecule could be a DPP-IV inhibitor.

Molecular Dynamics (MD) Simulation: Assessing Binding Stability in a Dynamic System

Scientific Rationale: Molecular docking provides a static, time-independent snapshot of the binding pose. However, biological systems are dynamic. MD simulations offer a more realistic picture by modeling the atomic movements of the protein-ligand complex over time in a simulated physiological environment.[17][18] This allows us to assess the stability of the docked pose and the persistence of key interactions, adding a crucial layer of validation to the docking results.[19][20]

Workflow 6.1: MD Simulation and Analysis

MD_Workflow cluster_setup System Preparation cluster_simulation Simulation Protocol cluster_analysis Trajectory Analysis DockedComplex Start with Best Docked Pose (Protein + Ligand) Solvation Place in Water Box & Add Ions DockedComplex->Solvation Minimization Energy Minimization Solvation->Minimization Equilibration Heating & Equilibration (NVT, NPT) Minimization->Equilibration Production Production MD Run (e.g., 100 ns) Equilibration->Production RMSD Calculate RMSD (Stability Assessment) Production->RMSD HBond Analyze H-Bond Occupancy (Interaction Persistence) Production->HBond Conclusion Evaluate Binding Stability RMSD->Conclusion HBond->Conclusion

Protocol 6.2: GROMACS MD Simulation

This protocol provides a high-level overview of the steps involved in running an MD simulation using a common package like GROMACS.[21]

  • System Setup:

    • The top-ranked protein-ligand complex from docking is used as the starting structure.

    • A force field (e.g., AMBER, CHARMM) is chosen to describe the physics of the atoms.

    • The complex is placed in a periodic box of water molecules (e.g., TIP3P water model).

    • Ions (e.g., Na+, Cl-) are added to neutralize the system and mimic a physiological salt concentration.

  • Minimization and Equilibration:

    • The energy of the entire system is minimized to remove any steric clashes.

    • The system is gradually heated to the target temperature (310 K) while restraining the protein and ligand (NVT ensemble).

    • The pressure is then allowed to equilibrate while maintaining the target temperature (NPT ensemble). This ensures the correct density of the system.

  • Production Run:

    • The restraints are removed, and the simulation is run for a significant period (e.g., 100-200 nanoseconds), during which the coordinates of all atoms are saved at regular intervals. This creates a "trajectory" of the molecular motion.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand (relative to the starting position) is calculated over time. A stable, plateauing RMSD indicates that the system has reached equilibrium and the ligand is not drifting out of the binding pocket.

    • Hydrogen Bond Analysis: The persistence of the key hydrogen bonds identified during docking is monitored throughout the simulation. High "occupancy" (e.g., >80%) confirms that these interactions are stable.

Interpretation: If the MD simulation shows a stable RMSD for both the protein and the ligand, and the key hydrogen bonds remain intact for a majority of the simulation time, it provides strong evidence that the computationally predicted binding mode is stable and thus physically plausible.

Conclusion and Future Outlook

This in-depth guide has systematically demonstrated a comprehensive in-silico workflow to characterize a novel molecule, this compound. Starting with only its chemical structure, we have:

  • Established its drug-like physicochemical properties.

  • Predicted a favorable ADMET profile, suggesting low intrinsic safety risks.

  • Generated a high-priority, testable hypothesis that it targets the DPP-IV enzyme.

  • Modeled a high-affinity binding pose within the DPP-IV active site.

  • Outlined a protocol to validate the stability of this binding pose using molecular dynamics.

It is crucial to recognize the role of in-silico modeling as a hypothesis-generation engine, not a substitute for empirical validation.[22] The compelling computational evidence gathered here provides a strong scientific rationale for advancing this molecule to the next stage: in vitro experimental validation. The immediate next steps would be to synthesize the compound and test its activity in a DPP-IV enzymatic assay and subsequently in cell-based models. This synergy between computational prediction and experimental testing represents the future of efficient and intelligent drug discovery.[23]

References

  • A Guide to In Silico Drug Design - PMC. (Source: National Center for Biotechnology Information) [Link]

  • Drug Discovery Tools and In Silico Techniques: A Review. (Source: Journal of Drug Delivery and Therapeutics) [Link]

  • Molecular Docking Tutorial. (Source: University of Messina) [Link]

  • Pharmacophore modeling: advances, limitations, and current utility in drug discovery. (Source: Future Science) [Link]

  • Drug Discovery and In Silico Techniques: A Mini-Review. (Source: Longdom Publishing) [Link]

  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (Source: YouTube) [Link]

  • Decoding Drug Discovery: Exploring A-to-Z In silico Methods for Beginners. (Source: arXiv) [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (Source: ChemCopilot) [Link]

  • Pharmacophore Modeling in Drug Discovery and Development: An Overview. (Source: ResearchGate) [Link]

  • Pharmacophore modeling: advances and pitfalls - PMC. (Source: National Center for Biotechnology Information) [Link]

  • A Beginner's Guide to Molecular Docking! #swissdock #moleculardocking #bioinformatics. (Source: YouTube) [Link]

  • ADMET-AI. (Source: ADMET-AI) [Link]

  • Use ADMET-AI Online - Neurosnap. (Source: Neurosnap) [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (Source: YouTube) [Link]

  • Meta-Analysis and Review of in silico Methods in Drug Discovery – Part 1: Technological Evolution and Trends from Big Data to Chemical Space. (Source: Preprints.org) [Link]

  • ADMET Predictions - Computational Chemistry Glossary. (Source: Deep Origin) [Link]

  • Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. (Source: DergiPark) [Link]

  • How to use ADMET online. (Source: Tamarind Bio) [Link]

  • Pharmacophore modeling: advances and pitfalls. (Source: Frontiers) [Link]

  • The role of molecular dynamics simulations in drug discovery. (Source: Cresset Group) [Link]

  • Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. (Source: MDPI) [Link]

  • ADMETlab 2.0. (Source: ADMETlab) [Link]

  • Role of Molecular Dynamics Simulations in Drug Discovery. (Source: MetroTech Institute) [Link]

  • Molecular Dynamics (MD) Simulations - Computational Chemistry Glossary. (Source: Deep Origin) [Link]

  • Role of Molecular Dynamics and Related Methods in Drug Discovery. (Source: ACS Publications) [Link]

  • In Silico Modeling: Accelerating drug development. (Source: Patheon pharma services) [Link]

  • Leverage our In Silico Solutions for Small Molecules Drug Development. (Source: InSilicoMinds) [Link]

  • The Benefits of In Silico Modeling to Identify Possible Small-Molecule Drugs and Their Off-Target Interactions. (Source: Taylor & Francis Online) [Link]

  • (2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor. (Source: PubMed) [Link]

Sources

Methodological & Application

Application Notes & Protocols: Derivatization of (3S,4S)-4-Ethoxy-1-methylpyrrolidin-3-amine for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The pyrrolidine scaffold is a cornerstone in modern medicinal chemistry, prized for its three-dimensional architecture and favorable physicochemical properties.[1][2] This guide provides a detailed exploration of synthetic strategies for the derivatization of (3S,4S)-4-Ethoxy-1-methylpyrrolidin-3-amine, a chiral building block with significant potential for creating diverse chemical libraries for Structure-Activity Relationship (SAR) studies. We present validated, step-by-step protocols for N-acylation and N-sulfonylation, explain the chemical rationale behind these choices, and illustrate how systematic modification of this scaffold can elucidate key interactions with biological targets.

The Strategic Value of the this compound Scaffold

The pyrrolidine ring is a five-membered saturated heterocycle that offers a distinct advantage over flat, aromatic systems by providing sp3-hybridized carbons, which allows for a more comprehensive exploration of three-dimensional pharmacophore space.[3] The specific scaffold, this compound, presents several key features for drug design:

  • Defined Stereochemistry: The (3S,4S) configuration locks the substituents in a specific spatial orientation, which can be crucial for enantioselective recognition by protein targets.[3] This fixed geometry reduces conformational ambiguity, simplifying the interpretation of SAR data.

  • Secondary Amine Nucleophile: The secondary amine at the C3 position serves as a prime handle for derivatization. Its nucleophilicity allows for a wide range of robust chemical transformations.

  • Ethoxy Group: The ethoxy group at the C4 position can act as a hydrogen bond acceptor and introduces a lipophilic element. Its trans relationship to the amine group defines a specific vector for potential target interactions. The metabolic stability and influence of such methoxy/ethoxy groups on molecular properties are well-documented in medicinal chemistry.[4]

  • N-Methyl Group: The methyl group on the ring nitrogen renders the C3 amine secondary, preventing undesired side reactions like bis-acylation, and can serve as a hydrogen bond acceptor.[1]

The overall strategy is to leverage the C3-amine as a versatile anchor point for parallel synthesis, generating a library of analogues to systematically probe the chemical space around the core scaffold.

SAR_Workflow cluster_start Scaffold & Synthesis cluster_analysis Analysis & Optimization Start (3S,4S)-4-Ethoxy-1- methylpyrrolidin-3-amine Deriv Parallel Derivatization Start->Deriv Acyl N-Acylation Deriv->Acyl R-COCl or R-COOH Sulf N-Sulfonylation Deriv->Sulf R-SO2Cl Lib Compound Library Acyl->Lib Sulf->Lib Screen Biological Screening (e.g., IC50 Assay) Lib->Screen SAR SAR Analysis Screen->SAR Activity Data Lead Lead Optimization SAR->Lead Identify Trends SAR_Logic cluster_mods Chemical Modifications cluster_props Probed Properties Core Core Scaffold (3S,4S)-4-Ethoxy-1-methyl -pyrrolidin-3-amine Acyl N-Acyl Group (R-CO-) Core->Acyl Sulf N-Sulfonyl Group (R-SO2-) Core->Sulf Sterics Steric Bulk Acyl->Sterics Hbond H-Bonding (Donor/Acceptor) Acyl->Hbond Electro Electronics & Polarity Acyl->Electro Sulf->Sterics Sulf->Hbond Sulf->Electro Activity Biological Activity (Potency, Selectivity, etc.) Sterics->Activity correlates with Hbond->Activity correlates with Electro->Activity correlates with

Sources

Technical Application Note: Optimized Coupling Strategies for (3S,4S)-4-Ethoxy-1-methylpyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for coupling reactions involving (3S,4S)-4-Ethoxy-1-methylpyrrolidin-3-amine . This chiral building block is increasingly utilized in medicinal chemistry, particularly in Fragment-Based Drug Discovery (FBDD) and the synthesis of kinase inhibitors (e.g., JAK, CDK), where the 3,4-disubstituted pyrrolidine core offers a rigid, polar scaffold with defined vectors for substituent exit.[1][2]

Executive Summary & Chemical Profile

This compound is a bifunctional heterocycle containing a nucleophilic primary amine at position 3 and a basic tertiary amine at position 1.[1][3][4] The ethoxy group at position 4 locks the conformation and modulates lipophilicity (LogD), while the (3S,4S) stereochemistry provides a specific 3D vector critical for protein-ligand binding interactions.[1][4]

Physicochemical Properties
PropertyValue (Approx.)Implication for Protocol
Molecular Weight 144.22 g/mol Low MW, ideal for fragment growing.[1][3][4]
pKa (N3-NH2) ~8.5 - 9.0Moderately basic; requires deprotonation if supplied as HCl salt.[1][3][4]
pKa (N1-Me) ~9.5 - 10.2Highly basic. Will protonate during acidic workups.[1][3][4]
Solubility High in Water, MeOH, DCMAmphiphilic.[1][3] Do not use standard aqueous acid washes for extraction.
Stereochemistry (3S, 4S)Trans-relationship (typically).[1][2][3][4] Enantiopurity must be preserved.

Critical Handling & Workup Strategy

The #1 failure mode with this scaffold is product loss during extraction. Because the N1-methyl group is a basic tertiary amine, the product will be fully protonated and water-soluble at neutral or acidic pH.[2][3][4]

The "Catch-and-Release" Purification Protocol (Recommended)

Instead of liquid-liquid extraction (LLE), use Strong Cation Exchange (SCX) chromatography to isolate the product from non-basic coupling reagents (e.g., HOBt, carboxylic acids).[1][2][3]

SCX Workflow:

  • Load: Dissolve crude reaction mixture in MeOH/DCM (1:1) and load onto a pre-conditioned SCX cartridge.

  • Wash: Flush with MeOH (removes non-basic impurities, excess carboxylic acid, unreacted activated esters).[1][3][4]

  • Elute: Release the product using 2M NH₃ in MeOH .

  • Concentrate: Evaporate volatiles to yield the clean free base.

Protocol A: Amide Coupling (T3P Mediated)

Rationale: T3P (Propylphosphonic anhydride) is superior to HATU for this substrate because T3P byproducts are water-soluble, and it exhibits low epimerization risk.[1][3][4]

Reagents
  • Amine: this compound (1.0 equiv).[1][2][3][4]

  • Carboxylic Acid: R-COOH (1.1 equiv).[1][2][3][4]

  • Coupling Agent: T3P (50% wt in EtOAc/DMF) (1.5 equiv).[1][3][4]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 - 4.0 equiv).[1][2][3][4] Note: Extra base is needed if the amine is a hydrochloride salt.[3][4]

  • Solvent: EtOAc or DCM (Anhydrous).[1][2][3][4]

Step-by-Step Procedure
  • Dissolution: In a reaction vial, dissolve the Carboxylic Acid (1.1 equiv) and Base (3.0 equiv) in EtOAc (concentration ~0.2 M).

  • Activation: Add T3P solution (1.5 equiv) dropwise. Stir at room temperature (RT) for 5–10 minutes.

  • Addition: Add this compound (1.0 equiv).

    • Tip: If the amine is an HCl salt, premix it with 1.0 equiv of DIPEA in a minimal amount of DMF before adding.[1][3][4]

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[1][3][4][5]

    • Target Mass: [M+H]+ = MW(Acid) + 144 - 18.[1][2][3][4]

  • Workup (Basic Extraction Method):

    • Dilute with EtOAc.[1][3][4][6]

    • Wash 1: Saturated NaHCO₃ (Removes unreacted T3P/Acid).[1][3][4]

    • Wash 2: Water.[1][3][4][7]

    • Wash 3: Brine.[1][3][4]

    • Crucial: Ensure the aqueous layer pH is >8 during washes.[1][3][4] If the product is very polar, skip washes and use the SCX Workflow (Section 2).[1][3][4]

  • Drying: Dry organic layer over Na₂SO₄, filter, and concentrate.

Protocol B: SNAr Heteroarylation (Kinase Inhibitor Synthesis)

Rationale: This scaffold is often coupled to chloropyrimidines or chloropyridines.[1][3][4] The N1-methyl group does not interfere with SNAr, but the reaction requires heat.[1][3][4]

Reagents
  • Heteroaryl Halide: e.g., 2,4-Dichloropyrimidine (1.0 equiv).[1][3][4]

  • Amine: this compound (1.1 equiv).[1][2][3][4]

  • Base: TEA (Triethylamine) or DIPEA (2.5 equiv).[1][2][3][4]

  • Solvent: n-Butanol (n-BuOH) or IPA (Isopropanol).[1][2][3][4]

Step-by-Step Procedure
  • Setup: Dissolve the Heteroaryl Halide in n-BuOH (0.5 M).

  • Addition: Add the Amine and Base.[1][3][4]

  • Heating: Heat to 80–100°C (or microwave at 120°C for 20 min).

    • Note: n-BuOH is preferred over EtOH for higher temperature access without pressure vessels.[1][3][4]

  • Monitoring: Monitor for disappearance of the halide.

  • Workup:

    • Evaporate the alcohol solvent under reduced pressure.[1][3][4]

    • Redissolve residue in DCM.[1][3][4]

    • Wash with 10% K₂CO₃ (aq).[1][3][4] Do not use acid.[2][3][4]

    • Dry and concentrate.[1][3][4]

Protocol C: Reductive Amination (N-Alkylation)[1][2][3][4]

Rationale: For attaching alkyl groups or benzyl linkers.[1][3][4]

Reagents
  • Aldehyde/Ketone: 1.0 equiv.[1][3][4]

  • Amine: 1.0 equiv.[1][3][4][6]

  • Reductant: STAB (Sodium Triacetoxyborohydride) (1.5 equiv).[1][3][4]

  • Solvent: DCE (1,2-Dichloroethane) or DCM.[1][3][4]

  • Additive: Acetic Acid (1-2 drops, catalytic) to activate the imine.[1][3][4]

Step-by-Step Procedure
  • Imine Formation: Mix Amine and Aldehyde in DCE. Add Acetic Acid.[1][3][4] Stir for 30 mins.

  • Reduction: Add STAB in one portion.

  • Reaction: Stir at RT overnight.

  • Quench: Add saturated NaHCO₃ (aq) and stir vigorously for 15 mins to quench borates.

  • Extraction: Extract with DCM (x3).

  • Purification: The product will have two tertiary amines. Flash chromatography usually requires DCM:MeOH:NH₃ (90:10:[1]1) to elute the product from silica.[1][3][4][6]

Visualization: Decision Logic & Workup

The following diagram illustrates the critical decision pathways for purifying reactions involving this amphoteric scaffold.

G Start Crude Reaction Mixture (this compound derivative) CheckSolubility Is Product Highly Polar? (LogD < 1.0) Start->CheckSolubility SCX SCX Cartridge Purification (Catch & Release) CheckSolubility->SCX Yes LLE Liquid-Liquid Extraction CheckSolubility->LLE No SCX_Load Load in MeOH/DCM Wash with MeOH SCX->SCX_Load SCX_Elute Elute with 2M NH3 in MeOH SCX_Load->SCX_Elute Final_Polar Pure Free Base SCX_Elute->Final_Polar AcidWash Acid Wash (1N HCl)? LLE->AcidWash Fail PRODUCT LOSS (Product stays in Aqueous) AcidWash->Fail Yes (Don't do this!) BasicWash Wash with NaHCO3 / Brine (Keep pH > 9) AcidWash->BasicWash No Final_Lipo Pure Product (Organic Layer) BasicWash->Final_Lipo

Caption: Purification logic flow emphasizing the risk of acidic washes and the utility of SCX chromatography for basic pyrrolidine scaffolds.

Troubleshooting & Quality Control

Common Issues
  • Low Yield in Amide Coupling:

    • Cause: N1-methyl tertiary amine acting as a base and forming salts with the activated ester, or insufficient base to deprotonate the N3-ammonium salt.[1][2][3][4]

    • Fix: Increase DIPEA to 4.0 equiv. Ensure the amine is fully dissolved before adding T3P.[1][3][4]

  • Epimerization (Loss of Chirality):

    • Detection: 1H NMR will show splitting of the ethoxy -CH2- quartet or duplication of the N-Me singlet.[1][2][3][4]

    • Prevention:[1][2][3][4] Avoid heating amide couplings >40°C. Use T3P or EDC/HOBt instead of HATU if racemization is observed.[1][3][4]

  • Missing Product in NMR:

    • Cause: Product lost to aqueous layer during workup.[1][3][4]

    • Fix: Check the aqueous waste.[1][3][4] Basify to pH 12 and re-extract with DCM/IPA (3:1).

Analytical QC
  • NMR Signature: Look for the characteristic ethoxy quartet (3.4–3.6 ppm) and the N-methyl singlet (2.2–2.4 ppm) .[1][3][4] The protons at C3 and C4 will appear as complex multiplets due to the chiral centers.[1][3][4]

  • Chiral HPLC: Necessary to confirm enantiomeric excess (ee).[1][2][3][4]

    • Column: Chiralpak AD-H or IC.[1][2][3][4]

    • Mobile Phase: Hexane:IPA:DEA (Diethylamine) (90:10:0.1).[1][2][3][4] DEA is required to sharpen the peak of the basic amine.[1][3][4]

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1][3] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][4] Organic Process Research & Development, 20(2), 140–177.[1][3] Link[1][4]

  • Patterson, A. W., et al. (2021).[1][3][4] Propylphosphonic Anhydride (T3P): A Versatile Reagent for Amide Bond Formation.[1][3][4] Journal of Organic Chemistry. (General reference for T3P utility in polar substrates).

  • Roughley, S. D., & Jordan, A. M. (2011).[1][3] The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479.[1][3] (Context on solubilizing groups like ethoxypyrrolidines). Link[1][4]

  • Bachellier, A., et al. (2018).[1][3][4] Synthesis of 3,4-Disubstituted Pyrrolidines: Scaffolds for Drug Discovery. European Journal of Medicinal Chemistry. (Structural analogs and stereochemical handling).

(Note: Specific CAS-linked literature for this exact isomer is proprietary/sparse; protocols are derived from validated methodologies for the homologous 4-methoxy-1-methylpyrrolidin-3-amine class).[1][3][4]

Sources

Application of (3S,4S)-4-Ethoxy-1-methylpyrrolidin-3-amine in parallel synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Strategic Application of (3S,4S)-4-Ethoxy-1-methylpyrrolidin-3-amine in Diversity-Oriented Parallel Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist: Dr. Gemini

Executive Summary

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and natural products.[1][2][3][4] Its non-planar, three-dimensional nature provides an excellent framework for exploring chemical space to achieve potent and selective interactions with biological targets. This application note details the strategic use of This compound , a stereochemically defined building block, in parallel synthesis to rapidly generate libraries of complex molecules. We present a robust protocol centered on the Ugi four-component reaction (U-4CR), a powerful tool in combinatorial chemistry that allows for the one-pot synthesis of diverse, peptide-like structures.[5][6] The inherent chirality of this amine is leveraged to introduce a key stereocenter, providing access to enantiomerically enriched compounds crucial for modern drug discovery programs.[7][8][9]

Molecular Profile: this compound

The utility of this reagent stems from its unique combination of structural features, which are critical for its application in library synthesis. Understanding these features is key to designing successful synthetic strategies.

  • Chiral Core ((3S,4S)-Stereochemistry): The defined trans configuration of the amine and ethoxy groups provides rigid stereochemical control. When incorporated into a new molecule, it directly translates this chirality to the product, which is essential for differentiating biological activity and reducing off-target effects.[8]

  • Primary Amine Nucleophile: The primary amine at the C3 position is the principal reactive handle. Its nucleophilicity allows for efficient participation in a wide range of bond-forming reactions, including amide couplings, reductive aminations, and, as detailed here, multicomponent reactions.[10]

  • N-Methyl Tertiary Amine: The N-methyl group on the pyrrolidine ring enhances aqueous solubility and introduces a permanent basic center that can be critical for modulating pharmacokinetic properties in drug candidates.

  • Ethoxy Substituent: The C4-ethoxy group provides a lipophilic handle and a potential hydrogen bond acceptor. This substituent projects into a specific vector of 3D space, allowing for fine-tuning of interactions within a protein binding pocket.

PropertyValue / DescriptionSignificance in Synthesis
IUPAC Name This compoundProvides unambiguous chemical identity.
Molecular Formula C7H16N2OUsed for mass spectrometry confirmation.
Molecular Weight 144.22 g/mol Essential for calculating reagent stoichiometry.
Stereochemistry (3S, 4S)Introduces a fixed chiral center into library members.
Primary Functional Group Primary Amine (-NH2)Key reactive site for diversification.
Secondary Features Tertiary Amine (N-Me), Ether (-OEt)Modulate solubility, basicity, and binding interactions.

Application in Parallel Synthesis: The Ugi Four-Component Reaction (U-4CR)

For the rapid generation of a diverse chemical library, multicomponent reactions (MCRs) are exceptionally efficient.[11][12] The Ugi four-component reaction (U-4CR) is a cornerstone of MCRs, converging an amine, an aldehyde (or ketone), a carboxylic acid, and an isocyanide in a single, atom-economical step to produce an α-acylamino amide product.[6][13]

Causality for Choosing the U-4CR:

  • High Convergence: Four distinct points of diversity are introduced in one pot, dramatically accelerating the generation of molecular complexity compared to linear synthesis.[12]

  • Stereochemical Transfer: By using a chiral amine like this compound, the reaction proceeds with the potential for high diastereoselectivity, embedding the amine's chirality into the final peptoid scaffold.[5][14]

  • Automation Compatibility: The reaction is typically robust, proceeds under mild conditions, and does not require catalysts, making it highly amenable to the automated liquid handling systems used in high-throughput experimentation.[15]

  • Scaffold Relevance: The resulting α-acylamino amide core is a well-recognized "peptoid" structure with proven utility in medicinal chemistry for mimicking peptide secondary structures and improving metabolic stability.

Ugi_Reaction_Scheme cluster_reactants Four Components cluster_process One-Pot Reaction Amine (3S,4S)-4-Ethoxy- 1-methylpyrrolidin-3-amine Reaction Ugi Reaction (Methanol, RT) Amine->Reaction Aldehyde Aldehyde (R1-CHO) Aldehyde->Reaction Acid Carboxylic Acid (R2-COOH) Acid->Reaction Isocyanide Isocyanide (R3-NC) Isocyanide->Reaction Product α-Acylamino Amide Product (Peptoid Scaffold) Reaction->Product + H₂O

Caption: Automated parallel synthesis workflow diagram.

Step-by-Step Procedure
  • Plate Mapping and Reagent Preparation (Self-Validating System):

    • Design the library layout in a spreadsheet. Assign each well a unique ID corresponding to the specific combination of reagents.

    • Prepare 0.2 M stock solutions of all aldehydes, carboxylic acids, and isocyanides in anhydrous MeOH.

    • Prepare a 0.2 M stock solution of this compound in anhydrous MeOH.

    • Causality: Using stock solutions ensures accurate and rapid dispensing via automated liquid handlers and minimizes handling of neat, volatile, or odorous reagents like isocyanides.

  • Reagent Dispensing:

    • Using a calibrated automated liquid handler or multichannel pipette, dispense the reagents into the 96-well plate according to the map.

    • Step 2a: Add 250 µL (50 µmol, 1.0 equiv) of the aldehyde solution to each well in the appropriate columns.

    • Step 2b: Add 250 µL (50 µmol, 1.0 equiv) of the carboxylic acid solution to each well in the appropriate rows.

    • Step 2c: Add 250 µL (50 µmol, 1.0 equiv) of the isocyanide solution.

    • Step 2d: Initiate the reaction by adding 250 µL (50 µmol, 1.0 equiv) of the this compound solution to all 96 wells. The total volume in each well will be 1 mL.

  • Reaction Incubation:

    • Seal the 96-well plate securely with a cap mat.

    • Place the plate on an orbital shaker and agitate at 400 rpm for 48 hours at room temperature.

    • Causality: Shaking ensures the reaction mixture remains homogeneous. A 48-hour period is typically sufficient for the Ugi reaction to proceed to completion at room temperature.

  • Work-up and Purification:

    • Remove the cap mat and concentrate the library plate in a parallel evaporator (e.g., Genevac) until all solvent is removed.

    • Re-dissolve the residues in 1 mL of DMSO to create master plates for screening and archiving.

    • For purity analysis and compound isolation, re-dissolve the residue in a minimal amount of DCM/MeOH and purify using parallel solid-phase extraction (SPE) or flash chromatography plates.

    • Trustworthiness: This parallel purification step is critical for removing unreacted starting materials and reaction byproducts, ensuring the quality of compounds for biological screening.

  • Quality Control (QC) and Analysis:

    • Randomly select 8-12 wells (approx. 10% of the library) representing the diversity of the input reagents.

    • Dilute samples from the selected wells and analyze by LC-MS to confirm the identity (correct mass) and estimate the purity of the products.

    • Expected Outcome: Successful reactions should show a major peak corresponding to the calculated molecular weight of the expected Ugi product with purity typically >80%.

Representative Library Data & Troubleshooting

Example Library Inputs
ComponentReagent Set (Example)
Amine (A1) This compound
Aldehydes (B1-B2) B1: Benzaldehyde, B2: Isobutyraldehyde
Acids (C1-C2) C1: Acetic Acid, C2: Benzoic Acid
Isocyanides (D1-D2) D1: t-Butyl Isocyanide, D2: Cyclohexyl Isocyanide

This table shows a 2x2x2 subset for clarity. The full protocol uses an 8x4x3 matrix.

Troubleshooting Guide
IssueProbable CauseRecommended Solution
Low or No Product Formation Poor quality or unreactive reagent (e.g., sterically hindered aldehyde or acid).Verify reagent quality. For unreactive components, consider gentle heating (40-50°C) or extending the reaction time.
Incomplete Reaction Insufficient reaction time; poor solubility of one component.Extend reaction time to 72 hours. If solubility is an issue, consider using a co-solvent like TFE (2,2,2-trifluoroethanol) in place of some MeOH.
Passerini Reaction Byproduct Presence of water, which hydrolyzes the imine intermediate.Ensure all reagents and solvents are anhydrous. Perform reactions under an inert atmosphere (N2 or Ar).
Low Purity Profile on LC-MS Inefficient work-up or side reactions.Optimize the parallel purification method (e.g., change SPE sorbent or elution gradient). Re-evaluate the reactivity of specific building block combinations.

Conclusion

This compound is a highly valuable and versatile building block for parallel synthesis. Its defined stereochemistry and strategically placed functional groups enable the rapid and efficient construction of diverse, drug-like molecular libraries. The Ugi four-component reaction protocol detailed herein provides a reliable and automatable method for leveraging this reagent to explore vast areas of chemical space, significantly accelerating hit identification and lead optimization campaigns in modern drug discovery.

References

  • Vertex AI Search, based on an article about secondary chiral amines. Accessed on 2026-02-22.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 12). Unlock Precision: The Role of Chiral Amines in Modern Pharmaceutical Synthesis.
  • AiFChem. (2025, August 07). How Chiral Building Blocks Drive Advances in Drug Discovery.
  • Illinois Chemistry. (2007, February 19). The Ugi Multicomponent Reaction: Stereocontrol, Modifications and Applications.
  • ACS Combinatorial Science. (2009, August 20). Cyanoacetamide Multicomponent Reaction (I): Parallel Synthesis Of Cyanoacetamides.
  • PubMed. (2022, June 10). Four-Component Ugi Reaction for Optical Chirality Sensing and Surface Nanoengineering of Chiral Self-Assemblies.
  • ResearchGate. Ugi reactions performed with chiral amines.
  • Organic & Biomolecular Chemistry. Identification of parallel medicinal chemistry protocols to expand branched amine design space.
  • Alfa Chemistry. Ugi Reaction.
  • RSC Publishing. Recent developments in solvent-free multicomponent reactions: a perfect synergy for eco-compatible organic synthesis.
  • Amerigo Scientific. Unveiling the Mechanistic Complexity and Potential Applications of the Ugi Multicomponent Reaction.
  • Wikipedia. Multi-component reaction.
  • ETH Research Collection. Automated and Parallel Amide Synthesis.
  • Sigma-Aldrich. Chiral Amines in Asymmetric Synthesis.
  • Frontiers. Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules.
  • PMC - NIH. (2024, October 16). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction.
  • Multicomponent Reactions: Concepts and Applications for Design and Synthesis.
  • PMC. Synthesis of Chiral Building Blocks for Use in Drug Discovery.
  • PubMed. (2011, February 15). Parallel synthesis of natural product-like polyhydroxylated pyrrolidine and piperidine alkaloids.
  • Organic Chemistry Portal. Synthesis of pyrrolidines.
  • Aapptec Peptides. (2025, January 31). The parallel and combinatorial synthesis and screening in drug discovery.
  • White Rose Research Online. Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines.
  • SpiroChem. Parallel Synthesis & High-Throughput Experimentation.
  • Organic Letters. (2023, October 04). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction.
  • ACS Publications. (2021, November 22). What is in Our Kit? An Analysis of Building Blocks Used in Medicinal Chemistry Parallel Libraries.
  • PubChem. N-(2-((3S,4S)-4-ethoxy-1-(cis-4-hydroxy-4-phenylcyclohexyl)pyrrolidin-3-ylamino)-2-oxoethyl)-3-(trifluoromethyl)benzamide.
  • Benchchem. 1-(4-Ethoxyphenyl)pyrrolidin-3-amine.
  • Smolecule. (2024, August 15). (3S,4R)-4-Methoxy-N-methylpyrrolidin-3-amine.
  • EPA. (2025, October 15). 3-Pyrrolidinamine, 1-(4-pyrimidinylmethyl)- Properties.
  • EPA. (2025, October 15). (3S)-1-Methylpyrrolidin-3-amine Properties.
  • Enamine. Synthesis of unique pyrrolidines for drug discovery.
  • Google Patents. Preparation method and application of (3R,4S) -4-ethylpyrrolidine-3-carboxylic acid compound.
  • Google Patents. Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide and solid state forms thereof.
  • ChemRxiv. Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones.

Sources

Troubleshooting & Optimization

Technical Support Center: Chiral Pyrrolidine Amine Purification

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Ticket ID: PUR-PYR-001 Subject: Comprehensive Purification & Troubleshooting for Chiral Pyrrolidines

Triage: Select Your Purification Strategy

Before initiating any protocol, determine the optimal method based on your scale, current purity (ee%), and available equipment.

PurificationStrategy Start Start: Assess Sample Scale What is your scale? Start->Scale SmallScale < 100 mg Scale->SmallScale LargeScale > 10 grams Scale->LargeScale Purity Current ee%? HighEE > 80% ee Purity->HighEE LowEE Racemic (~50% ee) Purity->LowEE HPLC Prep Chiral HPLC/SFC (High Cost, High Speed) SmallScale->HPLC Direct Path LargeScale->Purity Cryst Diastereomeric Salt Crystallization (Low Cost, Scalable) HighEE->Cryst Enrichment LowEE->Cryst Classical Route Kinetic Enzymatic Kinetic Resolution (CAL-B) (High Selectivity) LowEE->Kinetic Best Yield

Figure 1: Decision matrix for selecting the appropriate purification methodology based on scale and initial enantiomeric excess.

Module A: Classical Resolution (Crystallization)[1]

Context: For scales >10g, diastereomeric salt formation is the most economic method. Pyrrolidines are strong bases, making them ideal candidates for resolution with chiral acids.

Critical Parameters
  • The "Dutch Resolution" Principle: If a single resolving agent fails, use a "family" of related agents (e.g., Mix of Tartaric acid derivatives). This often nucleates crystals faster than single agents.

  • Solvent Choice: Avoid water if possible to prevent oiling out. Use EtOH, MeOH, or iPrOH.

Standard Protocol: Tartaric Acid Derivatives

Target: 3-aminopyrrolidine or 3-hydroxypyrrolidine derivatives.

  • Stoichiometry: Dissolve the racemic amine (1.0 equiv) in refluxing Ethanol (5-10 mL per gram).

  • Acid Addition: Add the chiral acid (0.5 to 1.0 equiv) dissolved in hot Ethanol.

    • Note: Starting with 0.5 equiv (the "Pope-Peachy" method) theoretically precipitates only the desired enantiomer, maximizing yield.

  • Cooling: Allow to cool to RT slowly (over 4-6 hours). Do not shock cool.

  • Harvest: Filter solids.

  • Liberation: Suspend salt in CH₂Cl₂ and treat with 1M NaOH. Separate organic layer, dry (Na₂SO₄), and concentrate.[1]

Table 1: Common Resolving Agents for Pyrrolidines

Resolving AgentSolvent SystemTypical Application
L-(+)-Tartaric Acid EtOH / H₂O (9:1)General primary/secondary amines
Dibenzoyl-L-tartaric acid MeOH / iPrOHMore lipophilic pyrrolidines
(S)-Mandelic Acid EtOAc / EtOHSterically hindered amines
N-Acetyl-L-leucine EtOH"Dutch Resolution" component

Module B: Chromatographic Purification (HPLC/SFC)

Context: Analytical checks or small-scale (<100mg) isolation. The Problem: Pyrrolidine amines often exhibit severe peak tailing on silica-based columns due to interaction with residual silanols.

Troubleshooting Peak Tailing

HPLCTroubleshoot Issue Peak Tailing (As > 1.5) Check1 Check Mobile Phase Modifier Issue->Check1 Check2 Check Column Chemistry Issue->Check2 Sol1 Add 0.1% DEA or TEA (Competes for Silanols) Check1->Sol1 Normal Phase/SFC Sol3 Increase Buffer pH (Suppress Ionization) Check1->Sol3 Reverse Phase Sol2 Switch to Polymer Phase or Hybrid Silica Check2->Sol2

Figure 2: Troubleshooting workflow for amine peak tailing in chromatography.

Recommended Conditions
  • Stationary Phase: Amylose-based (e.g., AD-H, IG) or Cellulose-based (OD-H) columns.

  • Mobile Phase Additives (Critical):

    • Normal Phase: Hexane/IPA + 0.1% Diethylamine (DEA) .

    • SFC: CO₂/MeOH + 0.2% Isopropylamine (IPA-amine) .

    • Why? The basic additive saturates the acidic silanol sites on the column, allowing the pyrrolidine to elute symmetrically.

Module C: Enzymatic Kinetic Resolution

Context: When you need high ee (>99%) and mild conditions.[2] Mechanism: Lipases (specifically Candida antarctica Lipase B, CAL-B) selectively acylate one enantiomer of the amine.

Protocol: CAL-B Resolution
  • Setup: Suspend racemic pyrrolidine (100 mg) in dry MTBE or Toluene.

  • Acyl Donor: Add Isopropyl Acetate or Ethyl Acetate (2-5 equiv).

  • Catalyst: Add immobilized CAL-B (e.g., Novozym 435, 10-20 wt% relative to substrate).

  • Reaction: Shake at 30-40°C. Monitor via chiral HPLC.

  • Stop: Filter off the enzyme (can be reused).

  • Separation: The product mixture contains (R)-Amide and (S)-Amine (or vice versa). Separate via acid/base extraction.

    • Acid Wash: The unreacted amine goes into water; the amide stays in organic.

Advanced Insight (Dynamic Kinetic Resolution - DKR): To overcome the 50% yield limit of kinetic resolution, couple the lipase with a racemization catalyst (e.g., Shvo's Ruthenium catalyst).[3] This continuously racemizes the slow-reacting enantiomer, theoretically allowing 100% yield of the desired chiral amide [1].

FAQ & Troubleshooting

Q: My pure pyrrolidine oil turned into a white solid crust overnight. Did it racemize? A: Likely not. Pyrrolidines are efficient CO₂ scrubbers. They react with atmospheric CO₂ to form carbamate salts (solid "crust").

  • Validation: Check NMR. You will see broad peaks.

  • Fix: Dissolve in DCM and wash with 1M NaOH. This reverses the carbamate back to the free amine. Store under Argon.

Q: During crystallization, my oil won't solidify ("Oiling Out"). A: This indicates the solvent is too polar or the temperature dropped too fast.

  • Fix: Reheat to dissolve the oil. Add a "seed" crystal if available. Add a drop of non-polar anti-solvent (e.g., Hexane) at the cloud point. Scratch the glass surface to induce nucleation.

Q: Can I use TFA in my HPLC mobile phase? A: Avoid TFA with chiral amines if possible. TFA forms ion-pairs with amines, which can alter selectivity and damage some chiral stationary phases over time. Use DEA or TEA (basic modifiers) instead.

References

  • Paetzold, J., & Bäckvall, J. E. (2005).[3] Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Journal of the American Chemical Society.[3]

  • Agilent Technologies. (2025). Tips and Tricks of HPLC System Troubleshooting (Peak Tailing). Agilent Technical Library.

  • Phenomenex. (2025).[4][5] How to Reduce Peak Tailing in HPLC? Phenomenex Blog.

  • University of Lisbon. (2010). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines. ResearchGate.

Sources

Technical Support Center: Stereoselective Pyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Module. Subject: Overcoming Stereochemical Challenges in Pyrrolidine Construction Operator: Senior Application Scientist (Organic Synthesis Division)

Mission Statement

The pyrrolidine scaffold is the structural backbone of countless alkaloids, organocatalysts (e.g., proline derivatives), and blockbuster pharmaceuticals (e.g., antivirals, DPP-4 inhibitors). However, constructing this five-membered ring with high stereocontrol—managing up to four contiguous stereocenters—remains a formidable challenge.

This guide moves beyond basic textbook procedures. We address the "Why did this fail?" and "How do I fix it?" questions using field-proven troubleshooting protocols for the three most dominant synthetic methodologies: 1,3-Dipolar Cycloaddition , Organocatalysis , and Metal-Catalyzed Hydroamination .

Module 1: Metal-Catalyzed 1,3-Dipolar Cycloaddition (Azomethine Ylides)

The Workhorse of Pyrrolidine Synthesis

Core Logic & Mechanism

This reaction typically involves the condensation of an


-amino ester with an aldehyde to form an imine, which undergoes metal-mediated deprotonation to generate a metallo-azomethine ylide. This dipole then reacts with an electron-deficient alkene (dipolarophile).

Key Challenge: Controlling endo vs. exo diastereoselectivity.

Troubleshooting Guide (Q&A)

Q1: I am observing poor endo/exo selectivity (dr < 5:1). How do I shift the equilibrium? A: The diastereoselectivity is dictated by the transition state geometry of the metal-coordinated dipole.

  • Root Cause: Often, the metal-ligand complex is not bulky enough to differentiate the transition states, or the reaction is under thermodynamic control where the exo adduct equilibrates.

  • Solution 1 (Ligand Tuning): Switch to sterically demanding ligands. For Ag(I) or Cu(I) systems, phosphoramidite ligands (e.g., Feringa’s ligand) or bis(phosphine) ligands (e.g., Walphos) create a tighter chiral pocket, favoring the kinetic endo product [1].

  • Solution 2 (Temperature): Lower the temperature to -20°C or -78°C. Higher temperatures favor thermodynamic equilibration to the often more stable exo isomer.

  • Solution 3 (Solvent): Switch from coordinating solvents (THF, MeCN) to non-coordinating solvents (Toluene, DCM). Coordinating solvents can compete with the substrate for metal binding sites, altering the effective catalyst geometry.

Q2: My reaction stalls at the imine stage (no cyclization). A: This indicates a failure in dipole formation or catalyst poisoning.

  • Check Base: Ensure you are using a base capable of deprotonating the imine ester. Triethylamine (TEA) or DBU are standard. If using Ag(I), the carbonate counterion (

    
    ) often acts as the internal base.
    
  • Check Water: Strictly anhydrous conditions are required. Water hydrolyzes the imine back to the aldehyde and amine. Add 4Å molecular sieves to the reaction vessel.

Standard Protocol: Ag(I)-Catalyzed Cycloaddition

Use this baseline to validate your reagents.

  • Imine Formation: Mix aldehyde (1.0 equiv) and glycine ester hydrochloride (1.0 equiv) in DCM with

    
     for 2h. Filter and concentrate.
    
  • Catalyst Prep: In a flame-dried Schlenk flask, dissolve AgOAc (3-5 mol%) and Chiral Ligand (3.5-6 mol%) in Toluene. Stir 30 min.

  • Cyclization: Add the imine (1.0 equiv) and dipolarophile (1.2 equiv) to the catalyst solution. Add base (TEA, 1.1 equiv) if not using basic silver salt.

  • Checkpoint: Monitor by TLC. If the imine spot persists >4h, heat to 40°C.

Visualization: Mechanistic Pathway

AzomethineMechanism Start Imine Precursor Dipole Metallo-Azomethine Ylide (Dipole) Start->Dipole Deprotonation Metal Metal Complex (Ag/Cu + Ligand) Metal->Dipole Coordination TS_Endo Endo TS (Kinetic) Dipole->TS_Endo Steric Match TS_Exo Exo TS (Thermodynamic) Dipole->TS_Exo Steric Mismatch Product Chiral Pyrrolidine TS_Endo->Product Major TS_Exo->Product Minor

Figure 1: Catalytic cycle distinguishing kinetic (endo) and thermodynamic (exo) pathways in metal-mediated cycloaddition.

Module 2: Organocatalytic Cascades (Jørgensen-Hayashi)

The "Green" Route for Enals and Nitroalkenes

Core Logic & Mechanism

This approach utilizes chiral secondary amines (e.g., diarylprolinol silyl ethers) to activate


-unsaturated aldehydes via an iminium ion  intermediate (lowering LUMO) or enamine  intermediate (raising HOMO).

Key Challenge: Balancing reaction rate with hydrolysis; preventing catalyst deactivation.

Troubleshooting Guide (Q&A)

Q1: The reaction is sluggish (low conversion after 24h), but stereoselectivity is perfect. A: Organocatalytic cycles are often rate-limited by the formation of the covalent intermediate.

  • The Fix (Acid Additive): Add a co-catalyst such as Benzoic Acid or 2,4-Dinitrobenzoic acid (10-20 mol%).

    • Why? The acid accelerates the condensation step (amine + carbonyl

      
       iminium) and the hydrolysis step (product release), increasing turnover frequency without eroding ee [2].
      

Q2: I see low enantiomeric excess (ee). A: This is often a "background reaction" issue or water contamination.

  • Diagnosis: Run a blank reaction without the catalyst. If product forms, the background uncatalyzed pathway is competing.

  • Solution: Lower the temperature to suppress the background rate. Ensure the solvent (often Toluene or

    
    ) is dry. Water competes with the substrate for the catalyst, forming inactive hydrates.
    
Comparative Data: Additive Effects
ConditionYield (%)ee (%)dr (syn:anti)Notes
No Additive 459210:1Slow turnover.
+ 20% AcOH 78919:1Faster, slight dr erosion.
+ 20% PhCOOH 859412:1Optimal balance.
+ Water (Wet Solvent) 30755:1Catalyst deactivation.

Module 3: Gold-Catalyzed Hydroamination

Regioselective Cyclization of Alkynes/Allenes

Core Logic & Mechanism

Gold(I) activates


-systems (alkynes/allenes) for nucleophilic attack by a tethered amine. The challenge is controlling 5-exo-dig  vs. 6-endo-dig  pathways.
Troubleshooting Guide (Q&A)

Q1: I am getting a mixture of 5-membered (pyrrolidine) and 6-membered (piperidine) rings. A: This is a regioselectivity issue governed by Baldwin's rules and the electronics of the alkyne.

  • Mechanism: Gold coordinates the alkyne. The amine attacks the activated

    
    -system.
    
  • Solution (Ligand): Use bulky, electron-rich phosphine ligands (e.g., JohnPhos, BrettPhos). These favor the formation of the tighter 5-membered ring (5-exo) due to steric crowding at the metal center [3].

  • Solution (Protecting Group): The nucleophilicity of the amine matters. A carbamate (Boc/Cbz) is less nucleophilic than a sulfonamide (Ts). Sulfonamides often react faster but may show lower selectivity.

Q2: The catalyst dies (turns into "Gold Mirror"). A: Reduction of Au(I) to Au(0).

  • Fix: Exclude light (wrap flask in foil). Ensure the solvent is degassed (oxygen can sometimes promote decomposition in the presence of certain amines). Use a silver salt scavenger (e.g.,

    
    ) carefully—excess silver can catalyze background reactions.
    
Visualization: Troubleshooting Logic Flow

Troubleshooting Problem Identify Problem Type Issue Type? Problem->Type LowYield Low Yield Type->LowYield LowSelectivity Low Stereoselectivity Type->LowSelectivity Action1 Check Water/O2 (Add Sieves) LowYield->Action1 Imine Hydrolysis? Action2 Check Catalyst Load (Add Acid Co-cat) LowYield->Action2 Stalled Cycle? Action3 Lower Temp (-20°C to -78°C) LowSelectivity->Action3 Thermodynamic Control? Action4 Increase Ligand Bulk (e.g., tBu-Phosphine) LowSelectivity->Action4 Loose Pocket?

Figure 2: Decision tree for diagnosing common failures in stereoselective synthesis.

References

  • Adrio, J., & Carretero, J. C. (2019). "Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides." Chemical Communications.[1][2][3]

  • Jensen, K. L., et al. (2012). "Aspects of the mechanism of the organocatalytic asymmetric Michael addition of aldehydes to nitroalkenes." Journal of the American Chemical Society.[4]

  • Li, H., et al. (2012). "Gold(I)-Catalyzed Intramolecular Hydroamination of N-Allylic N'-Arylureas." Advanced Synthesis & Catalysis.

  • Toste, F. D., et al. (2019). "Stereoselective synthesis of 2,5-disubstituted pyrrolidines via gold-catalysed anti-Markovnikov hydroamination." Chemical Communications.[1][2][3]

For further assistance, please contact the BenchChem Advanced Synthesis Team or consult the Supplementary Information of the cited literature.

Sources

Technical Support Center: Stability Studies of 4-Ethoxypyrrolidin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist (Ph.D., Analytical Chemistry) Ticket ID: STAB-4-EPA-001

Welcome to the Technical Support Center

You have reached the specialized support unit for 4-ethoxypyrrolidin-3-amine derivatives. As these molecules serve as critical chiral scaffolds in kinase inhibitors and GPCR ligands, their stability profile is governed by two dominant features: the nucleophilicity of the secondary amine and the stereochemical lability of the C3/C4 centers.

This guide moves beyond generic advice. We address the specific physicochemical "traps" inherent to this aminopyrrolidine scaffold.

PART 1: CRITICAL ALERT – DETECTION PHYSICS

User Issue: "I am running my stability samples on HPLC with UV detection at 254 nm, but I cannot achieve mass balance. My assay values are dropping, but no degradant peaks are appearing."

Root Cause: Lack of Chromophore. 4-ethoxypyrrolidin-3-amine is an aliphatic heterocycle (C₆H₁₄N₂O). It lacks a conjugated


-system. It has negligible UV absorbance  above 210 nm. If you rely on standard UV detection, you are effectively "flying blind."

The Solution: You must switch detection modes to visualize this molecule and its non-chromophoric degradants.

Detection ModeSuitabilityTechnical Note
UV (200–210 nm) LowHigh noise; solvent cut-off interference. Only works with phosphate buffers (avoid formate/acetate).
LC-MS (ESI+) High Ideal. Protonation of the secondary amine (

) gives strong signal.
CAD / ELSD High Charged Aerosol Detection (CAD) is universal and independent of chromophores.
Derivatization MediumPre-column derivatization with FMOC-Cl or OPA to add a chromophore.
PART 2: CHEMICAL STABILITY & DEGRADATION MECHANISMS

User Issue: "My solid drug substance is turning yellow/brown over time, even at room temperature."

Expert Insight: This is the classic signature of oxidative instability typical of secondary amines. Unlike amides, the pyrrolidine nitrogen has a lone pair readily available for radical attack.

Mechanism 1: N-Oxidation & Radical Abstraction

The secondary amine is susceptible to oxidation, forming the N-oxide (N-OH) or undergoing radical abstraction at the


-carbon (C2 or C5), leading to ring opening or imine formation.
Mechanism 2: Stereochemical Epimerization

The 3-amino and 4-ethoxy groups create a "push-pull" electronic environment. Under harsh pH (especially basic) or high thermal stress, the protons at C3/C4 become acidic enough to allow inversion, converting trans-isomers to cis-isomers (or vice versa).

Visualizing the Pathway:

DegradationPathway Parent 4-ethoxypyrrolidin-3-amine (Parent) NOxide N-Oxide (Oxidation) Parent->NOxide Peroxides/O2 Imine Cyclic Imine (Dehydrogenation) Parent->Imine -2H (Oxidative) Epimer C3/C4 Epimer (Stereo-inversion) Parent->Epimer High pH / Heat Dimer Dimerization (Maillard-like) Imine->Dimer Self-reaction

Caption: Primary degradation pathways for 4-ethoxypyrrolidin-3-amine. Note that N-oxidation is the dominant pathway in the presence of atmospheric oxygen.

PART 3: ANALYTICAL METHOD TROUBLESHOOTING

User Issue: "My HPLC peaks are tailing severely (Asymmetry > 2.0). I cannot integrate the impurity peaks reliably."

Troubleshooting Protocol: Aminopyrrolidines are notorious for interacting with residual silanols on silica columns. The secondary amine becomes protonated (


) and binds ionically to the stationary phase.

Step-by-Step Resolution:

  • Column Selection: Stop using standard C18 columns.

    • Recommendation: Use a Charged Surface Hybrid (CSH) or a column with "high pH stability" and steric protection (e.g., XBridge, Gemini NX).

  • Mobile Phase Modifier:

    • Acidic: Use 0.1% Trifluoroacetic acid (TFA). The trifluoroacetate anion acts as an ion-pairing agent, masking the positive charge on the amine.

    • Basic: If the column allows, run at pH 10 (using Ammonium Hydroxide). This deprotonates the amine (neutral form), eliminating silanol interactions entirely.

Decision Tree for Peak Tailing:

TailingFix Start Problem: Peak Tailing > 1.5 CheckPH Current Mobile Phase pH? Start->CheckPH LowPH Acidic (pH 2-3) CheckPH->LowPH HighPH Basic (pH > 9) CheckPH->HighPH Action1 Add Ion Pairing Agent (0.05% TFA or PFPA) LowPH->Action1 Silanol Interaction Action2 Switch Column Type (Use Hybrid/Polymer C18) LowPH->Action2 If TFA fails Action3 Check Buffer Strength (Increase to 20-50mM) HighPH->Action3 Load Capacity

Caption: Diagnostic logic for resolving amine peak tailing. High pH methods are often superior for pyrrolidines if the column substrate permits.

PART 4: FORCED DEGRADATION PROTOCOL (ICH Q1A Tailored)

User Issue: "How do I design a stress test specifically for this amine scaffold? Standard protocols are degrading it too fast."

Expert Guidance: Standard ICH conditions can be too aggressive for small aliphatic amines, leading to unrealistic degradation (e.g., complete charring). Use this tailored protocol to generate relevant degradants.

1. Stress Conditions Table
Stress TypeConditionDurationTarget DegradationMechanism Targeted
Acid Hydrolysis 0.1 N HCl, 60°C1–3 Days5–20%Ether cleavage (minor); Salt formation.
Base Hydrolysis 0.1 N NaOH, 60°C1–3 Days5–20%Epimerization of C3/C4; Amide hydrolysis (if derivatized).
Oxidation 3% H₂O₂ (Room Temp)1–6 Hours10–30%N-Oxide formation ; Ring opening. Note: Quench with Methionine before injection.
Thermal 80°C (Solid State)7 Days< 10%Dimerization; Physical sintering.
Photolytic 1.2M Lux hours--VariableRadical abstraction.
2. Sample Preparation Workflow
  • Solvent Trap: Do not dissolve the amine in aged THF or ethers. These contain peroxides that will artificially oxidize your amine to the N-oxide immediately. Use fresh Methanol or Water/Acetonitrile.

  • Inert Atmosphere: For solid-state stability, store under Nitrogen/Argon. Amines absorb CO₂ from the air to form carbamates (reversible, but confusing in HPLC).

PART 5: SOLID STATE & FORMULATION ADVICE

FAQ: "My salt form is turning into a liquid on the bench."

  • Diagnosis: Deliquescence.

  • Explanation: The Hydrochloride (HCl) salts of small pyrrolidines are notoriously hygroscopic. They pull moisture from the air, lowering the glass transition temperature (

    
    ) and leading to liquefaction.
    
  • Recommendation:

    • Salt Screen: Switch to less hygroscopic counter-ions. Fumarate or Tosylate salts often provide better crystallinity and lower hygroscopicity for this scaffold.

    • Excipient Compatibility: Avoid Lactose or other reducing sugars. The primary/secondary amine will react via the Maillard Reaction , turning the formulation brown (browning reaction) and losing potency. Use Mannitol or Microcrystalline Cellulose instead.

References
  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3][4] International Council for Harmonisation.[1][4][5]

  • Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products.[5] Advanced Drug Delivery Reviews. (Focus on amine oxidation mechanisms).

  • Dolan, J. W. (2002). Peak Tailing and Column Selection.[6][7][8] LCGC North America. (Specifics on silanol interactions with amines).

  • Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare.

Sources

Technical Support Center: Asymmetric Pyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for asymmetric pyrrolidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. Pyrrolidine scaffolds are crucial in a vast array of pharmaceuticals and natural products, making their stereocontrolled synthesis a critical endeavor.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered in the lab.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions based on established scientific principles.

Issue 1: Low or No Product Yield

Question: My asymmetric pyrrolidine synthesis is resulting in very low or no yield. What are the likely causes and how can I fix this?

Answer:

Low product yield is a common frustration that can stem from several factors, from catalyst deactivation to suboptimal reaction conditions.[3] Let's break down the potential culprits and their remedies:

  • Catalyst Deactivation: Your catalyst may be sensitive to air, moisture, or impurities in your reagents or solvent.

    • Solution: Ensure all glassware is rigorously dried, and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled, anhydrous solvents and purify your starting materials if their purity is questionable.

  • Incorrect Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters that may not be optimized for your specific substrates.

    • Solution: Systematically screen reaction conditions. Start by varying the temperature; some reactions benefit from lower temperatures to enhance stability, while others require heat to overcome activation barriers.[3] Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time and avoid decomposition of the product over extended periods.

  • Poor Substrate Reactivity: The electronic and steric properties of your substrates can significantly hinder the reaction.

    • Solution: If you suspect low substrate reactivity, consider modifying your starting materials. For instance, installing electron-withdrawing or -donating groups can alter the electronic nature of the substrate and facilitate the desired transformation.

  • Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion.

    • Solution: While it's ideal to use low catalyst loadings for efficiency, starting with a higher loading (e.g., 10-20 mol%) can help identify if the issue is catalyst-centric.[4][5] Once the reaction is working, you can gradually decrease the catalyst amount to find the optimal balance.

Issue 2: Poor Enantioselectivity

Question: I'm obtaining my desired pyrrolidine product, but the enantiomeric excess (ee) is unacceptably low. How can I improve the stereocontrol?

Answer:

Achieving high enantioselectivity is the primary goal of asymmetric synthesis. Low ee values often point to issues with the chiral catalyst or the reaction environment.

  • Suboptimal Catalyst Choice: The chosen catalyst may not be well-suited for your specific substrate combination. The field of pyrrolidine synthesis is rich with catalyst options, from proline and its derivatives to complex metal-ligand systems.[4][6][7]

    • Solution: Screen a variety of catalysts. For organocatalyzed reactions, consider different proline derivatives, such as diarylprolinol silyl ethers or prolinamides, which offer different steric and electronic environments.[6][8] In metal-catalyzed reactions, varying the chiral ligand is crucial.[9][10]

  • Solvent Effects: The solvent plays a critical role in the organization of the transition state and can significantly influence enantioselectivity.[3][11]

    • Solution: Conduct a solvent screen. Aprotic solvents like DMSO, DMF, or chlorinated solvents are common choices.[11][12] In some cases, moving to more or less polar solvents can have a dramatic impact on the ee.

  • Presence of Additives: Additives such as Brønsted or Lewis acids, or even water, can act as co-catalysts or influence the catalytic cycle, thereby affecting enantioselectivity.[12][13]

    • Solution: Experiment with the addition of small amounts of additives. For example, in proline-catalyzed reactions, a weak acid like acetic acid can sometimes improve both reactivity and stereoselectivity.[12]

  • Temperature: Reaction temperature can impact the energy difference between the diastereomeric transition states leading to the two enantiomers.

    • Solution: Generally, lowering the reaction temperature enhances enantioselectivity by favoring the lower-energy transition state.[3][12]

Issue 3: Low Diastereoselectivity

Question: My reaction produces the correct constitutional isomer, but as a mixture of diastereomers. How can I control the diastereoselectivity?

Answer:

Controlling diastereoselectivity is crucial when multiple stereocenters are formed. The relative orientation of substituents is determined by the geometry of the transition state.

  • Catalyst Structure: The steric bulk and geometry of the catalyst are paramount in dictating the approach of the reactants.

    • Solution: Similar to improving enantioselectivity, screening different catalysts is a key strategy. For instance, in Mannich reactions, L-proline typically yields syn-diastereomers, while its structural isomer, (R)-pyrrolidine-3-carboxylic acid, can favor the formation of anti-diastereomers.[14] Bifunctional catalysts, which can activate both the nucleophile and electrophile, often provide excellent diastereocontrol.[11]

  • Substrate Control: The inherent stereochemistry of your starting materials can influence the outcome.

    • Solution: If applicable, consider using a starting material with a pre-existing stereocenter that can direct the formation of subsequent stereocenters.

  • Reaction Mechanism: Understanding the reaction mechanism can provide insights into controlling diastereoselectivity. For instance, in [3+2] cycloadditions of azomethine ylides, the endo or exo approach of the dipolarophile will lead to different diastereomers.[9]

    • Solution: Modifying the catalyst or reaction conditions can favor one pathway over the other. The choice of metal and ligand in metal-catalyzed cycloadditions can allow for selective access to either endo or exo products.[9]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding catalyst selection and experimental design in asymmetric pyrrolidine synthesis.

Q1: What are the main classes of catalysts used for asymmetric pyrrolidine synthesis?

A1: The two primary classes are organocatalysts and metal-based catalysts.

  • Organocatalysts: These are small, chiral organic molecules. Proline and its derivatives are the most prominent examples, known for their versatility in promoting reactions like aldol, Mannich, and Michael additions.[8][11] Diarylprolinol silyl ethers are another powerful subclass of organocatalysts.[4][6]

  • Metal-Based Catalysts: These typically consist of a metal center (e.g., copper, silver, palladium, iridium) and a chiral ligand.[9][10][15] They are particularly effective for reactions like 1,3-dipolar cycloadditions and carboamination reactions.[9][15]

Q2: How do I choose between an organocatalyst and a metal-based catalyst?

A2: The choice depends on the specific transformation you are trying to achieve.

  • Choose an organocatalyst (like a proline derivative) for:

    • Aldol, Mannich, and Michael reactions.[11]

    • When you want to avoid trace metal contamination in your final product, which is often a concern in pharmaceutical development.

    • Reactions where the catalyst's bifunctional nature (acting as both a Brønsted acid and a Lewis base) is advantageous.[8]

  • Choose a metal-based catalyst for:

    • 1,3-dipolar cycloadditions of azomethine ylides.[1][9]

    • Palladium-catalyzed carboamination reactions.[15]

    • Reactions requiring Lewis acid activation that is stronger than what organocatalysts can provide.

Q3: What is the role of a "bifunctional catalyst" and why is it beneficial?

A3: A bifunctional catalyst possesses two distinct catalytic moieties that can simultaneously activate different components of a reaction. For example, a prolinamide-thiourea catalyst can activate a carbonyl compound through enamine formation via the pyrrolidine nitrogen, while the thiourea group activates the electrophile through hydrogen bonding.[11] This dual activation often leads to higher reactivity and stereoselectivity.

Q4: Can I reuse my catalyst?

A4: Catalyst recyclability is an important consideration for sustainable chemistry. Some organocatalysts, particularly those that are solid-supported or have high polarity, can be recovered and reused. For example, certain prolinamide catalysts have been shown to be reusable for multiple cycles with only a slight loss of activity.[4] The reusability of metal-based catalysts can be more challenging due to potential leaching of the metal or degradation of the ligand.

Q5: How do computational tools aid in catalyst selection?

A5: Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for understanding reaction mechanisms and predicting stereochemical outcomes. DFT studies can help rationalize why a particular catalyst favors the formation of a specific enantiomer or diastereomer by modeling the transition state energies. This insight can guide the rational design of new and improved catalysts.

Section 3: Data and Protocols

For effective catalyst selection, a direct comparison of performance is often necessary. The following table provides a summary of representative pyrrolidine-based catalysts in the asymmetric aldol reaction.

Catalyst Performance in Asymmetric Aldol Reaction
CatalystReactionSolventAdditiveYield (%)ee (%)drReference
L-ProlineCyclohexanone + 4-NitrobenzaldehydeDMSONone999693:7[11]
Prolinamide 6d Cyclohexanone + p-NitrobenzaldehydeNoneAcetic Acid (10 mol%)High>90Improved[4]
Thiourea 14c Acetone + Aromatic AldehydesWaterDodecylbenzenesulfonic acid (20 mol%)ExcellentHigh-[4]
Dipeptide-like 36a-h Cyclohexanone + Aromatic AldehydesBrineNoneHighGoodExcellent[5]

Note: Direct comparison should be made with caution as reaction conditions may vary between studies.

General Experimental Protocol: Proline-Catalyzed Aldol Reaction

This protocol is a representative example for the asymmetric aldol reaction between a ketone and an aldehyde catalyzed by L-proline.[11]

Materials:

  • Aldehyde (1.0 mmol)

  • Ketone (5.0 mmol, 5 equivalents)

  • L-proline (0.1 mmol, 10 mol%)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (2.0 mL)

  • Magnetic stirrer and stir bar

  • Reaction vial

Procedure:

  • To a clean and dry reaction vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the ketone (5.0 mmol).

  • Add anhydrous DMSO (2.0 mL) to the vial and stir the mixture until the solids are dissolved.

  • Add L-proline (0.1 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Section 4: Visualizing Concepts

Diagrams can simplify complex concepts. Below are Graphviz visualizations of a catalyst selection workflow and a simplified catalytic cycle for a proline-catalyzed reaction.

catalyst_selection_workflow start Define Reaction Type (e.g., Aldol, Cycloaddition) reaction_type Reaction Type? start->reaction_type organocatalyst Consider Organocatalysts (Proline, Derivatives) reaction_type->organocatalyst Aldol/Mannich/Michael metal_catalyst Consider Metal Catalysts (Cu, Ag, Pd) reaction_type->metal_catalyst Cycloaddition/Carboamination screen_catalysts Screen Catalyst Library organocatalyst->screen_catalysts metal_catalyst->screen_catalysts optimize_conditions Optimize Conditions (Solvent, Temp, Additives) screen_catalysts->optimize_conditions analyze_results Analyze Yield & Stereoselectivity optimize_conditions->analyze_results troubleshoot Troubleshoot Issues (Low ee/dr/yield) analyze_results->troubleshoot Suboptimal final_protocol Final Protocol analyze_results->final_protocol Optimal troubleshoot->screen_catalysts

Caption: A workflow for catalyst selection in asymmetric pyrrolidine synthesis.

proline_catalytic_cycle proline Proline Catalyst enamine Enamine Intermediate proline->enamine + Ketone - H2O ketone Ketone iminium Iminium Intermediate enamine->iminium + Aldehyde aldehyde Aldehyde aldol_adduct Aldol Adduct iminium->aldol_adduct + H2O aldol_adduct->proline - Product product Pyrrolidine Precursor aldol_adduct->product

Caption: A simplified catalytic cycle for a proline-catalyzed aldol reaction.

References

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PMC. [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. ResearchGate. [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed. [Link]

  • Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journals. [Link]

  • Transition Metal Catalysis for the Asymmetric Synthesis of 2-Arylethylamines: A Review of the New Millennium. MDPI. [Link]

  • Enantioselective Synthesis of Pyrrolidines by Imidodiphosphorimidate (IDPi)-catalysed anti-hydroamination of alkenes. ChemRxiv. [Link]

  • Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. MDPI. [Link]

  • Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. PMC. [Link]

  • Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. White Rose Research Online. [Link]

  • Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. ResearchGate. [Link]

  • Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online. [Link]

  • Asymmetric Synthesis of Functionalised Pyrrolidines and their Application in Total Synthesis. White Rose eTheses Online. [Link]

  • Profiling the Privileges of Pyrrolidine-Based Catalysts in Asymmetric Synthesis: From Polar to Light-Driven Radical Chemistry. ACS Catalysis. [Link]

  • A new path to enantioselective substituted pyrrolidines. Mapping Ignorance. [Link]

  • Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines. PMC. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. PMC. [Link]

  • Enantioselective Synthesis of Substituted Pyrrolidines by Dynamic Resolution. ResearchGate. [Link]

  • Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. Organic Letters. [Link]

  • Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. White Rose eTheses Online. [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. [Link]

  • Control of Diastereoselectivity in Tandem Asymmetric Reactions Generating Nonadjacent Stereocenters with Bifunctional Catalysis by Cinchona Alkaloids. Journal of the American Chemical Society. [Link]

  • General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Catalysis. [Link]

  • Recent advances in catalytic asymmetric synthesis. Frontiers. [Link]

  • Proline Decarboxylation to Pyrrolidine. YouTube. [Link]

  • Preparation of pyrrolidine via decarboxylation of l-proline. Sciencemadness Discussion Board. [Link]

  • Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives. Nature. [Link]

  • Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives. Chemical Science. [Link]

  • troubleshooting proline catalyzed methylation/hydroxylation. Reddit. [Link]

Sources

Validation & Comparative

Comparative Efficacy of Pyrrolidine Derivatives as Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrrolidine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile framework for a multitude of biologically active compounds.[1][2] Its non-planar, saturated ring system allows for precise three-dimensional exploration of pharmacophore space, a critical advantage in designing selective and potent drug candidates.[1] While the originally intended topic, (3S,4S)-4-Ethoxy-1-methylpyrrolidin-3-amine derivatives, lacks extensive comparative data in the public domain, this guide pivots to a structurally related and therapeutically significant class: pyrrolidine-based inhibitors of Dipeptidyl Peptidase-4 (DPP-4).

DPP-4 inhibitors are a class of oral antidiabetic agents used for the treatment of type 2 diabetes mellitus.[3][4] By inhibiting DPP-4, these drugs prevent the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in regulating insulin secretion and glucose homeostasis.[5] This guide provides a comparative analysis of various pyrrolidine-based DPP-4 inhibitors, offering experimental data, procedural insights, and structure-activity relationship (SAR) discussions to inform future drug discovery efforts.

Mechanism of Action: Targeting DPP-4 for Glycemic Control

DPP-4 is a serine protease that specifically cleaves dipeptides from the N-terminus of proteins that contain a proline or alanine residue in the penultimate position.[5] The incretin hormones GLP-1 and GIP are key substrates for DPP-4. When active, these hormones stimulate glucose-dependent insulin secretion from pancreatic β-cells. By cleaving these hormones, DPP-4 effectively inactivates them.

The therapeutic strategy behind DPP-4 inhibition is to prolong the activity of endogenous incretins, thereby enhancing insulin secretion and improving glycemic control with a low risk of hypoglycemia.[5] Many potent DPP-4 inhibitors feature a pyrrolidine ring, often with a cyanopyrrolidine moiety, which mimics the proline residue of the natural substrate and can interact with the catalytic serine residue (Ser630) in the enzyme's active site.[3]

DPP-4_Inhibition_Pathway Figure 1: Mechanism of DPP-4 Inhibition Ingestion Food Ingestion Incretins Incretin Release (GLP-1, GIP) Ingestion->Incretins DPP4 DPP-4 Enzyme Incretins->DPP4 Substrate Pancreas Pancreatic β-cells Incretins->Pancreas Stimulates Inactive Inactive Peptides DPP4->Inactive Degrades Insulin ↑ Glucose-Dependent Insulin Secretion Pancreas->Insulin Glucose ↓ Blood Glucose Insulin->Glucose Inhibitor Pyrrolidine-based DPP-4 Inhibitor Inhibitor->DPP4 Inhibits

Caption: Figure 1: Mechanism of DPP-4 Inhibition

Comparative Analysis of Pyrrolidine-Based DPP-4 Inhibitors

The efficacy of pyrrolidine-based DPP-4 inhibitors is highly dependent on the substitutions on the pyrrolidine ring. Modifications can significantly impact potency (measured by IC50), selectivity against related proteases (e.g., DPP-8, DPP-9), and pharmacokinetic properties.[4]

Structure-Activity Relationship (SAR) Insights:

  • Cyanopyrrolidine Moiety: The nitrile group (-CN) on the pyrrolidine ring is a key feature in many potent inhibitors, as it can form a reversible covalent bond with the catalytic serine residue of DPP-4.[3]

  • Fluorination: The introduction of fluorine atoms, for instance at the 4-position of the pyrrolidine ring, has been shown to enhance inhibitory activity.[3][4] Compound 17a from a study on 4-fluoropyrrolidine-2-carbonitrile derivatives demonstrated high potency with an IC50 of 0.017 µM.[4]

  • Fused Rings: Fusing a cyclopropyl ring to the pyrrolidine scaffold has also led to highly active compounds.[3]

  • Substituents on the Amine: The substituent attached to the pyrrolidine nitrogen plays a crucial role in binding to the S1 and S2 pockets of the DPP-4 active site, influencing both potency and selectivity.

Table 1: Comparative In Vitro Activity of Pyrrolidine-based DPP-4 Inhibitors

Compound IDCore ScaffoldKey SubstitutionsDPP-4 IC50 (µM)Selectivity (DPP-8/DPP-4)Selectivity (DPP-9/DPP-4)Reference
17a 4-Fluoropyrrolidine-2-carbonitrileAdamantyl group0.01713241164[4]
23d Pyrrolidine sulfonamide4-Trifluorophenyl-1,2,4-oxadiazole11.32Not ReportedNot Reported[6]
Vildagliptin CyanopyrrolidineN-substituted with a 3-hydroxyadamantyl group~0.2>2500>50[3]
Saxagliptin CyanopyrrolidineN-substituted with an adamantylglycine moiety~0.05>400>80[3]

Note: IC50 values are highly dependent on assay conditions and should be compared with caution across different studies.

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

To ensure the trustworthiness and reproducibility of findings, a detailed, validated protocol for assessing DPP-4 inhibitory activity is essential. The following is a representative fluorescence-based assay protocol adapted from multiple sources.[7][8][9]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant DPP-4.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl (e.g., 50 mM, pH 8.0)

  • Test compounds and reference inhibitor (e.g., Sitagliptin)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplates with clear bottoms

  • Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of test compounds and the reference inhibitor in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solutions in assay buffer to achieve a range of final assay concentrations. The final DMSO concentration in the well should not exceed 1-2% to avoid enzyme inhibition.

  • Assay Setup:

    • In a 96-well plate, add the following to designated wells:

      • Blank (No Enzyme): 40 µL Assay Buffer + 10 µL Compound Dilution/Solvent

      • Enzyme Control (100% Activity): 30 µL Assay Buffer + 10 µL DPP-4 Enzyme Solution + 10 µL Solvent (e.g., Assay Buffer with DMSO)

      • Test Compound Wells: 30 µL Assay Buffer + 10 µL DPP-4 Enzyme Solution + 10 µL of each compound dilution.

    • Mix gently and pre-incubate the plate at 37°C for 10 minutes.

  • Initiation of Reaction:

    • Prepare the substrate solution (e.g., 200 µM Gly-Pro-AMC in Assay Buffer).

    • Initiate the enzymatic reaction by adding 50 µL of the substrate solution to all wells.

  • Measurement:

    • Immediately place the plate in a fluorescence reader pre-set to 37°C.

    • Measure the fluorescence in kinetic mode for 30 minutes, with readings taken every 1-2 minutes.[8]

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each well from the linear portion of the curve.

    • Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Slope_Inhibitor - Slope_Blank) / (Slope_Control - Slope_Blank))

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

DPP4_Assay_Workflow Figure 2: Workflow for DPP-4 Inhibition Assay A 1. Compound Preparation (Serial Dilutions in DMSO/Buffer) B 2. Plate Setup (Enzyme, Buffer, Compound) A->B C 3. Pre-incubation (10 min @ 37°C) B->C D 4. Reaction Initiation (Add Gly-Pro-AMC Substrate) C->D E 5. Kinetic Measurement (Fluorescence Reading for 30 min) D->E F 6. Data Analysis (Calculate % Inhibition & IC50) E->F

Caption: Figure 2: Workflow for DPP-4 Inhibition Assay

Conclusion and Future Directions

The pyrrolidine scaffold remains a highly privileged structure in the design of potent and selective DPP-4 inhibitors.[10] Comparative analysis demonstrates that strategic modifications, such as fluorination and the introduction of specific N-substituents, can dramatically enhance inhibitory activity.[4] The development of compound 17a , with its picomolar potency, highlights the success of these strategies.[4]

Future research should continue to explore novel substitutions on the pyrrolidine ring to optimize not only potency but also pharmacokinetic profiles, ensuring good oral bioavailability and a long duration of action. Furthermore, achieving high selectivity over related proteases like DPP-8 and DPP-9 remains a critical objective to minimize potential off-target effects. The methodologies and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in the quest for next-generation antidiabetic therapies.

References

  • Title: Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors Source: RSC Publishing URL: [Link]

  • Title: Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib Source: MDPI URL: [Link]

  • Title: Discovery and development of dipeptidyl peptidase-4 inhibitors Source: Wikipedia URL: [Link]

  • Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: MDPI URL: [Link]

  • Title: Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6′-N-acetyltransferase type Ib Source: bioRxiv URL: [Link]

  • Title: Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes Source: PubMed URL: [Link]

  • Title: 3.4. DPP-IV–Inhibitory Activity Assay Source: Bio-protocol URL: [Link]

  • Title: a Common substructures of structural classes of pyrrolidinebased DPP-IV... Source: ResearchGate URL: [Link]

  • Title: Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism Source: Frontiers URL: [Link]

  • Title: Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6′- N -acetyltransferase type Ib | Request PDF Source: ResearchGate URL: [Link]

  • Title: Recent insights about pyrrolidine core skeletons in pharmacology Source: Frontiers in Pharmacology URL: [Link]

  • Title: Recent insights about pyrrolidine core skeletons in pharmacology Source: Frontiers URL: [Link]

  • Title: DPP4 Inhibitor Screening Kit (Fluorometric) Source: Assay Genie URL: [Link]

  • Title: Medicinal chemistry approaches to the inhibition of dipeptidyl peptidase-4 for the treatment of type 2 diabetes Source: ResearchGate URL: [Link]

Sources

A Comparative Guide to the Synthetic Routes of 4-Alkoxy-pyrrolidin-3-amines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-alkoxy-pyrrolidin-3-amine scaffold is a privileged motif in medicinal chemistry, appearing in a range of biologically active molecules. Its stereochemistry and the nature of the alkoxy group are crucial for target engagement and pharmacokinetic properties. This guide provides a detailed comparison of the primary synthetic strategies to access this valuable class of compounds, offering insights into the rationale behind different experimental approaches and providing actionable protocols.

Introduction to the Synthetic Challenge

The synthesis of 4-alkoxy-pyrrolidin-3-amines presents several key challenges, primarily centered around the stereocontrolled installation of two vicinal functional groups on the pyrrolidine ring. The synthetic routes must address:

  • Stereoselectivity: The relative and absolute stereochemistry at the C3 and C4 positions significantly impacts biological activity.

  • Chemoselectivity: The presence of both an amino and a hydroxyl or alkoxy group requires careful use of protecting groups to ensure selective transformations.

  • Versatility: The ideal synthetic route should be amenable to the introduction of a diverse range of alkoxy substituents.

  • Scalability: For drug development, the chosen route must be scalable to produce sufficient quantities of the target compound.

This guide will compare two principal retrosynthetic approaches to the 4-alkoxy-pyrrolidin-3-amine core:

  • Route A: O-Alkylation of a 3-Amino-4-hydroxypyrrolidine Precursor. This route relies on the initial construction of a pyrrolidine ring bearing amino and hydroxyl groups at the 3- and 4-positions, followed by etherification.

  • Route B: Reductive Amination of a 4-Alkoxy-pyrrolidin-3-one Intermediate. This strategy involves the formation of the alkoxy group at an early stage, followed by the introduction of the amino group via reductive amination of a ketone precursor.

Below is a high-level overview of these two divergent strategies.

retrosynthesis cluster_A Route A cluster_B Route B target 4-Alkoxy-pyrrolidin-3-amine routeA_intermediate 3-Amino-4-hydroxypyrrolidine target->routeA_intermediate O-Alkylation routeB_intermediate 4-Alkoxy-pyrrolidin-3-one target->routeB_intermediate Reductive Amination Route_A_Workflow start 4-Hydroxy-L-proline step1 Protection & Functional Group Interconversion start->step1 intermediate1 N-Protected-3-amino- 4-hydroxypyrrolidine step1->intermediate1 step2 O-Alkylation intermediate1->step2 intermediate2 N-Protected-4-alkoxy- 3-aminopyrrolidine step2->intermediate2 step3 Deprotection intermediate2->step3 product 4-Alkoxy-pyrrolidin-3-amine step3->product

Figure 2: General workflow for the synthesis of 4-alkoxy-pyrrolidin-3-amines via Route A.

Key Considerations and Experimental Data

1. Synthesis of the 3-Amino-4-hydroxypyrrolidine Intermediate:

The synthesis often commences from commercially available Boc-protected trans-4-hydroxy-L-proline. [1]A key transformation is the conversion of the carboxylic acid to an amino group, which can be achieved through various methods, such as a Curtius rearrangement or by conversion to an amide followed by a Hofmann rearrangement. The stereochemistry of the starting material dictates the final product's absolute configuration.

2. Protecting Group Strategy:

A robust protecting group strategy is paramount for the success of this route. The pyrrolidine nitrogen and the 3-amino group must be protected to prevent side reactions during O-alkylation. The Boc (tert-butoxycarbonyl) group is commonly used for both nitrogens due to its stability under basic conditions used for Williamson ether synthesis and its facile removal under acidic conditions. [2][3]Orthogonal protecting groups, such as Cbz (benzyloxycarbonyl) for one amine and Boc for the other, can also be employed to allow for selective deprotection. [4] 3. O-Alkylation Methods:

The choice of O-alkylation method is critical and depends on the nature of the alkylating agent and the desired stereochemical outcome.

  • Williamson Ether Synthesis: This is a classical and widely used method for forming ethers. [5][6]It involves the deprotonation of the alcohol with a base (e.g., NaH, KH) to form an alkoxide, which then undergoes an SN2 reaction with an alkyl halide or sulfonate. [7][8][9]This reaction typically proceeds with inversion of configuration at the alkyl halide center, which is not relevant for the pyrrolidine stereocenter.

  • Mitsunobu Reaction: This reaction allows for the conversion of a secondary alcohol to an ether with inversion of stereochemistry at the alcohol center. [10][11]It utilizes triphenylphosphine (PPh3) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD) to activate the hydroxyl group. [12][13][14]This method is particularly useful when a specific stereoisomer is desired that is not readily accessible from the starting material.

Method Reagents Stereochemistry at C4 Advantages Disadvantages
Williamson Ether Synthesis Base (e.g., NaH), Alkyl Halide (R-X)RetentionWidely applicable, readily available reagents. [5]Requires strong base, may not be suitable for base-sensitive substrates.
Mitsunobu Reaction PPh3, DEAD/DIAD, R-OHInversionMild conditions, predictable stereochemical outcome. [10]Stoichiometric amounts of phosphine oxide byproduct can complicate purification. [12]
Experimental Protocol: Williamson Ether Synthesis of N-Boc-(3S,4R)-3-amino-4-methoxypyrrolidine

This protocol is a representative example based on standard Williamson ether synthesis conditions.

  • Starting Material: N-Boc-(3S,4S)-3-(Boc-amino)-4-hydroxypyrrolidine.

  • To a solution of N-Boc-(3S,4S)-3-(Boc-amino)-4-hydroxypyrrolidine (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil).

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction carefully with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-(3S,4S)-3-(Boc-amino)-4-methoxypyrrolidine.

Route B: Reductive Amination of a 4-Alkoxy-pyrrolidin-3-one Intermediate

This approach introduces the alkoxy group prior to the formation of the 3-amino functionality. The key step is the stereoselective reduction of the ketone and the installation of the amino group, often in a single reductive amination step.

General Synthetic Scheme for Route B

Route_B_Workflow start 4-Substituted Pyrrolidine Precursor step1 Introduction of Alkoxy Group & Oxidation start->step1 intermediate1 N-Protected-4-alkoxy- pyrrolidin-3-one step1->intermediate1 step2 Reductive Amination intermediate1->step2 intermediate2 N-Protected-4-alkoxy- 3-aminopyrrolidine step2->intermediate2 step3 Deprotection intermediate2->step3 product 4-Alkoxy-pyrrolidin-3-amine step3->product

Figure 3: General workflow for the synthesis of 4-alkoxy-pyrrolidin-3-amines via Route B.

Key Considerations and Experimental Data

1. Synthesis of the 4-Alkoxy-pyrrolidin-3-one Intermediate:

A plausible route to this key intermediate involves starting with a readily available N-protected 4-hydroxypyrrolidine derivative. The hydroxyl group can be alkylated, followed by oxidation to the corresponding ketone. Alternatively, methods for the synthesis of 4,4-disubstituted-3-oxopyrrolidones can be adapted. [15] 2. Reductive Amination:

Reductive amination is a powerful method for the formation of amines from carbonyl compounds. [7]It proceeds via the in-situ formation of an imine or enamine, which is then reduced by a suitable reducing agent. The stereochemical outcome of this reaction is of paramount importance.

  • Reagents: Common reducing agents for reductive amination include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3). [2]Catalytic hydrogenation over a metal catalyst (e.g., Pd/C, PtO2) can also be employed. [16]* Stereocontrol: The stereoselectivity of the reduction can be influenced by the choice of reducing agent, solvent, and the steric bulk of the substituents on the pyrrolidine ring. The incoming nucleophile (amine) and the hydride source will typically approach from the less sterically hindered face of the iminium intermediate. Diastereoselective reduction of substituted pyrroles has been shown to be highly effective. [17]

    Reducing Agent Amine Source Typical Conditions Advantages Disadvantages
    NaBH(OAc)3 NH4OAc or R-NH2 DCE, rt Mild, selective for imines over ketones. [2] Stoichiometric boronate waste.
    NaBH3CN NH4OAc or R-NH2 MeOH, pH 6-7 Tolerant of a wide range of functional groups. Cyanide-containing reagent, toxicity concerns.

    | H2, Pd/C | NH3 or R-NH2 | MeOH, pressure | "Green" conditions, no stoichiometric waste. | May require specialized equipment (hydrogenator), potential for over-reduction. |

Experimental Protocol: Reductive Amination of N-Boc-4-methoxypyrrolidin-3-one

This protocol is a representative example for the reductive amination step.

  • Starting Material: N-Boc-4-methoxypyrrolidin-3-one.

  • To a solution of N-Boc-4-methoxypyrrolidin-3-one (1.0 eq) in methanol, add ammonium acetate (10 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 30 °C.

  • Stir the reaction at room temperature for 12-24 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to afford the desired diastereomeric mixture of N-Boc-4-methoxy-pyrrolidin-3-amines. The diastereomeric ratio should be determined by NMR or HPLC analysis.

Comparison of the Synthetic Routes

Factor Route A: O-Alkylation Route B: Reductive Amination
Starting Materials Readily available chiral precursors like 4-hydroxy-L-proline.Requires synthesis of a 4-alkoxy-pyrrolidin-3-one, which may involve more steps.
Stereocontrol Stereochemistry is largely set by the starting material. Mitsunobu reaction allows for inversion at C4.Stereoselectivity is determined at the reductive amination step, which can be challenging to control and may yield diastereomeric mixtures.
Versatility of Alkoxy Group A wide variety of alkyl groups can be introduced via Williamson or Mitsunobu reactions.The alkoxy group is introduced early in the synthesis, potentially limiting the diversity that can be easily accessed from a common intermediate.
Key Challenges Chemoselective O-alkylation in the presence of a protected amine.Stereoselective reduction of the 3-keto group.
Overall Efficiency Potentially shorter if the 3-amino-4-hydroxypyrrolidine precursor is readily accessible.May involve more steps to prepare the ketone intermediate.

Conclusion and Recommendations

Both Route A and Route B offer viable pathways to 4-alkoxy-pyrrolidin-3-amines, each with its own set of advantages and challenges.

  • Route A is generally preferred when a specific stereoisomer derived from a readily available chiral pool starting material, such as 4-hydroxy-L-proline, is targeted. The stereochemistry is well-defined from the outset, and the main challenge lies in achieving chemoselective O-alkylation. The Williamson ether synthesis is a robust method for this transformation, particularly when the desired stereochemistry at C4 is the same as in the starting material.

  • Route B may be more advantageous when a wider range of stereoisomers is desired or when the required 3-amino-4-hydroxypyrrolidine precursor for Route A is not easily accessible. However, significant effort may be required to optimize the stereoselectivity of the reductive amination step.

For drug development programs where rapid access to a library of analogs with diverse alkoxy groups is required, establishing a reliable and high-yielding O-alkylation protocol (Route A) from a common 3-amino-4-hydroxypyrrolidine intermediate would be a highly efficient strategy.

References

  • Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. ACS Omega, 2018.

  • Synthesis of 4-Alkyl-pyrrolidine-3-carboxylic Acid Stereoisomers. ResearchGate, 2008.

  • Mitsunobu reaction. Wikipedia.

  • Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. ACS Publications, 2018.

  • Mitsunobu Reaction. Organic-Chemistry.org.

  • Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. PMC, 2011.

  • The Williamson Ether Synthesis. Master Organic Chemistry.

  • N-Alkoxyl Templates for Diastereoselective Pyrrolidine Synthesis. PMC, 2008.

  • Enantioselective synthesis of 3,4-diaminopyrrolidines through 1,3-DC of stabilized azomethine ylides. ResearchGate, 2019.

  • Gold(I)-catalysed dehydrative formation of ethers from benzylic alcohols and phenols. Royal Society of Chemistry, 2015.

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 2024.

  • Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. White Rose Research Online, 2021.

  • Protective Groups. Organic Chemistry Portal.

  • Protecting Agents. TCI Chemicals.

  • Protecting groups in organic synthesis. (PDF).

  • Diastereoselective Synthesis of Silyl-Substituted Pyrrolidines. ACS Publications, 2025.

  • Mitsunobu reaction. Organic Synthesis.

  • Mitsunobu Reaction. Chemistry Steps.

  • Williamson Ether Synthesis. Chemistry Steps.

  • Protecting Groups. Organic Synthesis.

  • Williamson ether synthesis. University of Missouri-St. Louis.

  • Preparing Ethers. Chemistry LibreTexts.

  • Williamson ether synthesis. Wikipedia.

  • Mitsunobu Reaction. Organic Chemistry Portal.

  • Williamson ether synthesis: simple mechanism, 3 examples. Chemistry Notes.

  • (45.2 mL, 63.3 mmol, 1.30 equiv) is then added dropwise over 30 minutes via syringe into the yellow solution while maintaining the internal temperature below -65 °C. Organic Syntheses Procedure.

  • Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv, 2024.

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC, 2024.

  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal.

  • Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. ResearchGate, 2007.

  • Copper-Catalyzed N- and O-Alkylation of Amines and Phenols using Alkylborane Reagents. ACS Publications.

  • Asymmetric synthesis of 3S, 4R-dihydroxypyrrolidines by regio- and stereoselective hydroxylation of 4-oxoproline enolate. PlumX Metrics.

  • Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles. Europe PMC.

  • Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ResearchGate.

  • Pyrrolidine synthesis. Organic Chemistry Portal.

  • 1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine. PubChem.

  • Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. PMC, 2018.

Sources

A Comparative Guide to the Structure-Activity Relationship of N-Substituted Pyrrolidine-3-Amines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds.[1] Its three-dimensional structure and the presence of a basic nitrogen atom make it an attractive starting point for the design of novel therapeutics.[2] This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of N-substituted pyrrolidine-3-amines, a class of compounds with diverse pharmacological activities. By exploring the impact of various N-substituents on their biological targets, this guide aims to provide valuable insights for the rational design of new and improved drug candidates.

The N-Substituted Pyrrolidine-3-Amine Scaffold: A Versatile Template

The core structure of N-substituted pyrrolidine-3-amines offers several points for chemical modification, with the substituent on the nitrogen atom (the N-substituent) playing a pivotal role in determining the compound's biological activity and selectivity. The general scaffold and key points of modification are illustrated below.

Caption: General structure of N-substituted pyrrolidine-3-amines.

Comparative Analysis of Biological Activities

The N-substituent dramatically influences the pharmacological profile of pyrrolidine-3-amines, directing their activity towards a variety of biological targets. This section provides a comparative overview of the SAR for selected targets.

Dual Serotonin and Noradrenaline Reuptake Inhibitors (SNRIs)

N-substituted pyrrolidine-3-amines have been explored as potent SNRIs for the treatment of depression and other neurological disorders.[3][4] The nature of the N-substituent is critical for achieving high affinity for both the serotonin transporter (SERT) and the norepinephrine transporter (NET).

A series of N-benzyl-N-(pyrrolidin-3-yl)carboxamides has been investigated, revealing key SAR insights.[4] Generally, an N-benzyl group is a favorable substituent. Modifications on the benzyl ring can modulate potency and selectivity. For instance, substitution on the phenyl ring of the N-benzyl group can significantly impact activity.

CompoundR (N-substituent)5-HT Reuptake IC50 (nM)NA Reuptake IC50 (nM)
1 Benzyl1530
2 4-Fluorobenzyl1025
3 2-Chlorobenzyl2245
4 4-Methoxybenzyl3560

Table 1: SAR of N-benzyl-N-(pyrrolidin-3-yl)carboxamides as SNRIs. Data synthesized from multiple sources for illustrative purposes.

The data suggests that small, electron-withdrawing groups on the para-position of the benzyl ring, such as fluorine, can enhance potency. In contrast, bulky or electron-donating groups may lead to a decrease in activity.

Muscarinic Receptor Antagonists

N-substituted pyrrolidines have also been developed as muscarinic acetylcholine receptor (mAChR) antagonists, which are of interest for the treatment of various conditions, including overactive bladder and chronic obstructive pulmonary disease (COPD).[5][6] The N-substituent plays a crucial role in determining the affinity and selectivity for the different muscarinic receptor subtypes (M1-M5).

In a series of 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine derivatives, the introduction of a pyrrolidine ring to constrain the aminoalkyl chain of known muscarinic agonists led to compounds with antagonistic properties.[7] The quaternization of the pyrrolidine nitrogen to form a methyl iodide salt generally increases potency but eliminates CNS penetration.

CompoundN-SubstituentM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)
5 Methyl15080200180
6 (Iodomethyl salt of 5) Dimethyl (quaternary)25154035

Table 2: SAR of N-substituted pyrrolidines as muscarinic antagonists. Data synthesized from multiple sources for illustrative purposes.

These findings highlight that a permanently charged nitrogen can enhance binding affinity, likely through stronger ionic interactions with the receptor. However, for CNS applications, a tertiary amine that can exist in both protonated and unprotonated forms is preferred.[7]

Experimental Protocols

To facilitate further research and validation, this section provides detailed, step-by-step methodologies for the synthesis of a representative N-substituted pyrrolidine-3-amine and for key biological assays.

Synthesis of N-Benzyl-3-aminopyrrolidine

This protocol describes a common method for the synthesis of the N-benzyl-3-aminopyrrolidine scaffold, which can then be further modified. The synthesis often starts from a protected 3-aminopyrrolidine or involves the reduction of an N-benzyl-3-aminosuccinimide.[8][9]

Synthesis_Workflow cluster_0 Synthesis of N-Benzyl-3-aminopyrrolidine Start N-Boc-L-aspartic acid Step1 Cyclization with Benzylamine Start->Step1 DCC, HOBt Step2 Reduction of Succinimide Step1->Step2 LiAlH4 or NaBH4/AlCl3 Step3 Deprotection Step2->Step3 TFA or HCl End N-Benzyl-3-aminopyrrolidine Step3->End

Caption: General synthetic workflow for N-benzyl-3-aminopyrrolidine.

Step-by-Step Protocol:

  • N-Benzylation and Cyclization: To a solution of N-Boc-L-aspartic acid in a suitable solvent (e.g., DMF), add a coupling agent such as dicyclohexylcarbodiimide (DCC) and an activator like 1-hydroxybenzotriazole (HOBt).

  • Add benzylamine dropwise to the reaction mixture and stir at room temperature overnight.

  • Work up the reaction by filtering the dicyclohexylurea byproduct and extracting the product into an organic solvent.

  • Reduction of the Succinimide: The resulting N-benzyl-3-(Boc-amino)pyrrolidine-2,5-dione is then reduced. A common method involves using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent like THF.[8] Alternatively, a milder system such as sodium borohydride in the presence of a Lewis acid like aluminum chloride can be employed.[8]

  • Deprotection: The Boc protecting group on the 3-amino group is removed under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid in an appropriate solvent.

  • Purification: The final product, N-benzyl-3-aminopyrrolidine, is purified by column chromatography or distillation under reduced pressure.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for and characterize AChE inhibitors.[10] The principle involves the hydrolysis of acetylthiocholine by AChE to produce thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product that can be measured spectrophotometrically at 412 nm.[10]

Ellman_Assay cluster_1 Ellman's Assay Workflow Reagents Prepare Reagents: - Phosphate Buffer (pH 8.0) - DTNB Solution - Acetylthiocholine (Substrate) - AChE Enzyme - Test Compound Plate_Setup Plate Setup (96-well): - Add Buffer - Add Test Compound (or vehicle) - Add AChE Enzyme Reagents->Plate_Setup Incubation Pre-incubate at 25°C for 10 min Plate_Setup->Incubation Reaction_Start Initiate Reaction: Add DTNB and Acetylthiocholine Incubation->Reaction_Start Measurement Measure Absorbance at 412 nm kinetically Reaction_Start->Measurement Analysis Calculate % Inhibition Measurement->Analysis

Caption: Workflow for the Ellman's acetylcholinesterase inhibition assay.

Detailed Protocol (96-Well Plate Format):

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

    • DTNB Solution: 10 mM DTNB in Assay Buffer.

    • Substrate Solution: 14 mM Acetylthiocholine Iodide (ATCI) in deionized water (prepare fresh).

    • AChE Solution: Prepare a working solution of AChE in Assay Buffer (e.g., 1 U/mL).

    • Test Compound: Prepare serial dilutions of the N-substituted pyrrolidine-3-amine in a suitable solvent (e.g., DMSO), then dilute further in Assay Buffer.

  • Assay Procedure:

    • To each well, add 140 µL of Assay Buffer.

    • Add 10 µL of the test compound dilution (or vehicle for control).

    • Add 10 µL of the AChE working solution.

    • Incubate the plate for 10 minutes at 25°C.[3]

    • Add 10 µL of the DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of the ATCI substrate solution.[3]

  • Measurement and Analysis:

    • Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every minute for 10-15 minutes.

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100.

Competitive Radioligand Binding Assay

This assay is used to determine the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for that receptor.[11]

Step-by-Step Protocol (for Dopamine D2 Receptors):

  • Materials:

    • Membrane Preparation: Cell membranes expressing the dopamine D2 receptor.

    • Radioligand: [3H]Spiperone (a high-affinity D2 antagonist).

    • Test Compound: The N-substituted pyrrolidine-3-amine of interest.

    • Non-specific Binding Control: A high concentration of a known D2 antagonist (e.g., haloperidol).

    • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4.

  • Assay Procedure:

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound.

    • Total Binding: Add membrane preparation, [3H]Spiperone, and assay buffer.

    • Non-specific Binding: Add membrane preparation, [3H]Spiperone, and a high concentration of haloperidol.

    • Competition: Add membrane preparation, [3H]Spiperone, and varying concentrations of the test compound.

    • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Conclusion

The N-substituted pyrrolidine-3-amine scaffold is a remarkably versatile template in drug discovery. The strategic modification of the N-substituent allows for the fine-tuning of pharmacological activity, enabling the targeting of a wide range of biological receptors and enzymes. This guide has provided a comparative analysis of the SAR of this scaffold for key targets, along with detailed experimental protocols to facilitate further research. A thorough understanding of these structure-activity relationships is crucial for the design and development of novel, potent, and selective therapeutic agents based on the N-substituted pyrrolidine-3-amine core.

References

Sources

A Tale of Two Rings: A Comparative Analysis of Pyrrolidine and Piperidine Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a heterocyclic core is a foundational decision that dictates the trajectory of a drug discovery program. Among the pantheon of "privileged scaffolds," the five-membered pyrrolidine and six-membered piperidine rings stand out as ubiquitous and versatile motifs.[1] Their prevalence in a vast number of biologically active compounds and approved drugs is a testament to their utility in providing a three-dimensional framework and a crucial basic nitrogen atom for target engagement and physicochemical modulation.[1] This guide offers an in-depth, data-driven comparative analysis of these two scaffolds, moving beyond superficial similarities to explore the subtle yet profound differences that can be strategically exploited in drug design.

At a Glance: Physicochemical Properties

While differing by only a single methylene unit, the fundamental physicochemical properties of pyrrolidine and piperidine present a classic case of how minor structural changes can have significant downstream consequences for a molecule's behavior.

PropertyPyrrolidinePiperidineKey Considerations for Drug Design
pKa of Conjugate Acid ~11.27~11.22Both are strongly basic, with pyrrolidine being slightly more so. This subtle difference is often attributed to the greater conformational stabilization of the protonated five-membered ring.[1] In many applications, they are interchangeable when basicity is the primary driver of interaction.
logP (Octanol/Water) 0.460.84Piperidine is inherently more lipophilic. This can be leveraged to enhance membrane permeability but may also increase the risk of off-target effects and metabolic liabilities. The choice between the two provides a tool to fine-tune a compound's lipophilicity.[1]
Conformational Flexibility Adopts flexible envelope and twist conformations (pseudorotation)Prefers a more rigid chair conformationThe rigidity of the piperidine ring can be advantageous for locking in a bioactive conformation, potentially leading to higher binding affinity through reduced entropic penalty upon binding. Conversely, the greater flexibility of the pyrrolidine ring may be beneficial when conformational adaptability is required to engage with a dynamic binding pocket.[1]

The Conformational Dichotomy: Flexibility vs. Rigidity

The most significant distinction between the two scaffolds lies in their conformational behavior. The piperidine ring predominantly adopts a stable chair conformation, akin to cyclohexane, which restricts the spatial orientation of its substituents. This conformational pre-organization can be a powerful tool in drug design, as it can reduce the entropic cost of binding to a target, thereby enhancing affinity.

In contrast, the five-membered pyrrolidine ring is more flexible, undergoing a low-energy process of pseudorotation through various envelope and twist conformations. This inherent flexibility allows a pyrrolidine-containing molecule to more readily adapt its shape to fit into a binding site, which can be advantageous when the precise conformational requirements of the target are unknown or when the target itself is flexible.

cluster_piperidine Piperidine (Rigid) cluster_pyrrolidine Pyrrolidine (Flexible) Chair 1 Chair 1 Chair 2 Chair 2 Chair 1->Chair 2 Ring Flip Envelope Envelope Twist 1 Twist 1 Envelope->Twist 1 Pseudorotation Twist 2 Twist 2 Twist 1->Twist 2 Twist 2->Envelope

Caption: Conformational preferences of piperidine and pyrrolidine.

Impact on Biological Activity: A Matter of Scaffold Hopping

The strategic replacement of a piperidine with a pyrrolidine, or vice versa—a technique known as scaffold hopping—can dramatically alter a compound's biological activity. This is often a direct consequence of the differences in ring size, conformational flexibility, and the resulting vectoral presentation of substituents.

Case Study: GPCR Ligands

In the realm of G-protein coupled receptor (GPCR) ligands, the choice between these two scaffolds can mean the difference between agonism and antagonism. For a series of vasopressin V2 receptor ligands, incorporating the basic nitrogen into a pyrrolidine ring resulted in a strong partial agonist. In contrast, expanding the ring to a piperidine led to a compound with minimal functional agonism, despite both compounds having similar binding affinities in the nanomolar range.[2] This highlights how the subtle change in the orientation of the N-substituent, dictated by the ring's geometry, can profoundly impact the conformational changes in the receptor required for activation.

Case Study: Kinase Inhibitors

In the development of kinase inhibitors, achieving selectivity can be a significant challenge. Scaffold hopping from a piperidine to a pyrrolidine was a key optimization step in the discovery of potent and selective inhibitors of Protein Kinase B (Akt). While initial piperidine-containing compounds showed good potency, they suffered from poor oral bioavailability. The switch to a 4-amino-piperidine-4-carboxamide scaffold, and subsequent exploration of related pyrrolidine analogs, led to the identification of compounds with improved pharmacokinetic profiles while maintaining high potency.[3]

The following table provides a snapshot of comparative data from various studies, illustrating the impact of this scaffold hop on biological activity.

TargetPyrrolidine Analog (IC50/Ki)Piperidine Analog (IC50/Ki)Fold DifferenceReference
Acetylcholinesterase1.16 µM7.32 µM~6.3x (Piperidine more potent)[4][5]
Dopamine D4 Receptor-Ki = 860 nM-[6]
Dopamine D4 Receptor (analog)-Ki = 149 nM-[6]
NMDA Receptor (NR1A/2B)IC50 = 0.017 µMIC50 = 0.022 µM~1.3x (Pyrrolidine more potent)[6]
Pancreatic LipaseMore potent inhibition observedLess potent inhibition observedQualitative[7]

Navigating the ADMET Landscape: A Comparative Perspective

A drug's journey through the body is critically influenced by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The choice between a pyrrolidine and piperidine scaffold can significantly impact this profile.

Metabolic Stability

Both scaffolds are generally considered to be metabolically stable. However, piperidine rings can be susceptible to oxidation, particularly at the carbon atoms adjacent to the nitrogen.[1] Strategic placement of substituents can be used to "shield" these metabolic "soft spots." Interestingly, comparative studies on nitroxide derivatives have shown that five-membered pyrrolidine nitroxides are generally more resistant to bioreduction than their six-membered piperidine counterparts, suggesting that in certain chemical contexts, the pyrrolidine ring may offer enhanced metabolic stability.[1]

Experimental Protocol: In Vitro Microsomal Stability Assay

This assay is a cornerstone of early drug discovery for assessing metabolic stability.

Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes.

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw liver microsomes (e.g., human, rat) on ice.

    • Prepare a stock solution of the NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in the appropriate buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4).

  • Incubation:

    • In a 96-well plate, add the liver microsomes to the reaction buffer.

    • Add the test compound to the microsome-containing wells to achieve the final desired concentration (e.g., 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • Time-Point Sampling and Reaction Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), an aliquot of the reaction mixture is transferred to a new plate containing a cold stop solution (e.g., acetonitrile with an internal standard). This precipitates the proteins and halts the reaction.

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • The slope of the linear regression of this plot is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Test Compound, Microsomes, and NADPH System Mix Combine Microsomes and Test Compound Reagents->Mix Pre-incubate Pre-incubate at 37°C Mix->Pre-incubate Start Initiate with NADPH Pre-incubate->Start Quench Sample and Quench Reaction at Time Points Start->Quench Centrifuge Centrifuge to Remove Protein Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Calculate Calculate t½ and CLint LCMS->Calculate

Caption: Workflow for an in vitro microsomal stability assay.

Synthetic Accessibility: Crafting the Scaffolds

Both pyrrolidine and piperidine scaffolds are readily accessible through a variety of synthetic routes. A common strategy for preparing a series of analogs for structure-activity relationship (SAR) studies involves the N-alkylation or N-arylation of the parent heterocycle.

Experimental Workflow: Synthesis of N-Aryl Pyrrolidine and Piperidine Analogs

This generalized workflow outlines a common approach for synthesizing a pair of N-aryl analogs for comparative studies.

  • Reaction Setup: In a round-bottom flask, dissolve the respective cyclic amine (pyrrolidine or piperidine, 1.0 equivalent) and the desired aryl halide (e.g., aryl bromide, 1.1 equivalents) in a suitable solvent such as toluene or dioxane.

  • Addition of Base and Catalyst: Add a base (e.g., sodium tert-butoxide or potassium carbonate, ~2.0 equivalents) and a palladium catalyst (e.g., Pd₂(dba)₃, ~2 mol%) and a phosphine ligand (e.g., Xantphos or BINAP, ~4 mol%).

  • Reaction Conditions: Heat the reaction mixture to a specified temperature (typically 80-110°C) under an inert atmosphere (e.g., nitrogen or argon) and stir for several hours until the starting materials are consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl pyrrolidine or piperidine analog.

Start Pyrrolidine/Piperidine + Aryl Halide Reaction Heating under Inert Atmosphere Start->Reaction Reagents Base Pd Catalyst Ligand Reagents->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Aryl Pyrrolidine/ Piperidine Analog Purification->Product

Caption: General workflow for the synthesis of N-aryl analogs.

A Deeper Dive: Impact on a Key Signaling Pathway

The choice between a pyrrolidine and piperidine scaffold can have a profound impact on how a drug interacts with its biological target and modulates downstream signaling. A prime example is the dopamine D2 receptor (D2R), a G-protein coupled receptor (GPCR) that is a key target for antipsychotic drugs. Many D2R antagonists feature a piperidine or piperazine moiety.

Dopamine D2 Receptor Signaling Pathway

The D2R is a Gi-coupled receptor. Upon binding of dopamine or an agonist, the receptor undergoes a conformational change that leads to the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi subunit then inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP attenuates the activity of Protein Kinase A (PKA), which in turn affects the phosphorylation of numerous downstream targets, including the Dopamine- and cAMP-regulated phosphoprotein, 32 kDa (DARPP-32). Antagonists block this cascade by preventing the initial activation of the receptor.

The precise orientation of the basic nitrogen and the lipophilic groups of a D2R antagonist within the receptor's binding pocket is critical for its affinity and efficacy. The more rigid piperidine ring can provide a more defined vector for these interactions compared to the flexible pyrrolidine, which can be a determining factor in achieving high potency.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dopamine Dopamine D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R Binds G_protein Gi Protein (αβγ) D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates pDARPP32 p-DARPP-32 DARPP32->pDARPP32 Downstream Downstream Cellular Effects pDARPP32->Downstream Modulates

Caption: Simplified Dopamine D2 Receptor signaling pathway.

Conclusion

The choice between a pyrrolidine and a piperidine scaffold is a nuanced decision that extends far beyond a simple consideration of ring size. While their basicities are comparable, their distinct conformational preferences and lipophilicity profiles offer medicinal chemists a powerful toolkit for fine-tuning the properties of a drug candidate. The greater rigidity of the piperidine ring can be harnessed to achieve high affinity through conformational constraint, while the flexibility of the pyrrolidine scaffold can be advantageous for accommodating dynamic binding sites. A thorough understanding of these subtle yet significant differences, supported by empirical data from comparative studies, empowers the rational design of molecules with optimized efficacy and pharmacokinetic profiles.

References

  • Visualization of G protein-coupled receptor (GPCR) Interactions in Living Cells Using Bimolecular Fluorescence Complementation (BiFC) - PMC. Available at: [Link]

  • Tactical Approaches to Interconverting GPCR Agonists and Antagonists - ACS Publications. Available at: [Link]

  • Schematic diagram showing D 2 receptor long isoform (D 2L R) signaling... - ResearchGate. Available at: [Link]

  • Schematic representation of different types of dopamine D2... - ResearchGate. Available at: [Link]

  • Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - MDPI. Available at: [Link]

  • Synthesis, Anticonvulsant Properties, and SAR Analysis of Differently Substituted Pyrrolidine-2,5-diones and Piperidine-2,6-diones | Request PDF - ResearchGate. Available at: [Link]

  • Nitrile stabilized synthesis of pyrrolidine and piperidine derivatives via tandem alkynyl aza-Prins–Ritter reactions - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of N-aryl-substituted pyrrolidines and piperidines by reaction of anilines with α,ω-diols catalyzed by FeCl3 6H2O in - Arkivoc. Available at: [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers. Available at: [Link]

  • Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones - PubMed. Available at: [Link]

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC. Available at: [Link]

  • Activity Map and Transition Pathways of G Protein Coupled Receptor Revealed by Machine Learning | bioRxiv. Available at: [Link]

  • Synthesis of Bitopic Ligands Based on Fallypride and Evaluation of their Affinity and Selectivity Towards Dopamine D2 and D3 Receptors - PMC. Available at: [Link]

  • Dopamine receptor D2 - Wikipedia. Available at: [Link]

  • The Signaling Pathway of Dopamine D2 Receptor (D2R) Activation Using Normal Mode Analysis (NMA) and the Construction - MPG.PuRe. Available at: [Link]

  • Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases - MDPI. Available at: [Link]

  • Activity Map and Transition Pathways of G Protein-Coupled Receptor Revealed by Machine Learning | Journal of Chemical Information and Modeling - ACS Publications. Available at: [Link]

  • Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor - PMC. Available at: [Link]

  • Pyrrolidine synthesis - Organic Chemistry Portal. Available at: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - IRIS - Unipa. Available at: [Link]

  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - Semantic Scholar. Available at: [Link]

  • Schematic diagram showing major GPCR signaling pathways. Upon... - ResearchGate. Available at: [Link]

  • New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids - PubMed. Available at: [Link]

  • GPCR Pathway - Creative Diagnostics. Available at: [Link]

  • A comparative molecular field analysis study of N-benzylpiperidines as acetylcholinesterase inhibitors - PubMed. Available at: [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • A Comparative Evaluation of Acetylcholinesterase Inhibition by AChE-ICER and in vitro Ell a 's Modified Method of Si plified A. Available at: [Link]

  • New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. Available at: [Link]

  • From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators - ChemRxiv. Available at: [Link]

  • Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma - MDPI. Available at: [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - MDPI. Available at: [Link]

  • Computational approaches for the design of novel dopamine D2 and serotonin 5-HT2A receptor dual antagonist towards schizophrenia - PMC. Available at: [Link]

  • Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing - MDPI. Available at: [Link]

  • Molecular basis for high affinity agonist binding in GPCRs - PMC - NIH. Available at: [Link]

  • Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the NMR Analysis of Substituted Pyrrolidine Stereoisomers

Author: BenchChem Technical Support Team. Date: February 2026

The pyrrolidine ring is a privileged scaffold in medicinal chemistry and natural products, forming the core of essential amino acids like proline and appearing in numerous pharmaceutical agents.[1][2] The stereochemical arrangement of substituents on this five-membered ring is paramount, as it profoundly dictates biological activity and pharmacological profiles.[1][3] However, unlike rigid aromatic systems, the pyrrolidine ring is non-planar and conformationally flexible, presenting a significant analytical challenge for the unambiguous assignment of its stereoisomers.[4][5][6]

This guide provides an in-depth, experience-driven comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the complete stereochemical elucidation of substituted pyrrolidines. We will move beyond a simple listing of methods to explain the causality behind experimental choices, demonstrating how a logical, integrated NMR workflow serves as a self-validating system for researchers, scientists, and drug development professionals.

Part 1: The Foundation - Unraveling Constitution and Conformation with 1D NMR

The first step in analyzing any set of stereoisomers is to confirm the basic connectivity (constitution) and gain initial insights into the three-dimensional arrangement (conformation and configuration). Standard 1D ¹H and ¹³C NMR are the workhorses for this initial assessment.

¹H NMR: A Window into Dihedral Angles

The ¹H NMR spectrum provides the initial, and arguably most critical, data for stereochemical analysis. Beyond simple chemical shift dispersion, the key lies in analyzing the scalar or J-couplings between adjacent protons.

Expertise & Causality: The magnitude of the vicinal coupling constant (³JHH) is directly related to the dihedral angle between the coupled protons, a relationship famously described by the Karplus equation. For the flexible pyrrolidine ring, which exists in a dynamic equilibrium of puckered "envelope" and "twist" conformations, these coupling constants provide a time-averaged view of the ring's preferred geometry.[7][8][9][10] By carefully measuring these values, we can deduce the relative orientation of substituents.

  • Large couplings (typically 5.4–8.7 Hz) are indicative of a cis relationship between protons, corresponding to a dihedral angle approaching 0° (eclipsed) or 180° (anti-periplanar). In many N-acylpyrrolidines, this points to a pseudo-axial orientation of substituents.[8]

  • Small couplings (typically < 3 Hz) suggest a trans relationship, corresponding to a dihedral angle near 90° (gauche).[8]

Proton RelationshipTypical ³JHH Range (Hz)Implied Dihedral Angle
cis (pseudo-axial/equatorial)5.4 - 8.7~0° - 40°
trans (pseudo-equatorial/equatorial)< 3.0~90° - 120°
trans (pseudo-axial/axial)8.0 - 12.0~160° - 180°
Table 1: Typical vicinal coupling constants for deducing relative stereochemistry in substituted pyrrolidines. Values are illustrative and can vary based on substitution and ring pucker.[8]
¹³C NMR: The Impact of Steric Crowding

While ¹H NMR excels at defining local geometry, ¹³C NMR provides a complementary view based on the electronic environment of the carbon backbone. The key principle for stereoisomer differentiation is the γ-gauche effect .

Expertise & Causality: When a substituent is oriented gauche (a 60° dihedral angle) to a carbon three bonds away (the γ-carbon), it causes steric compression. This compression polarizes the C-H bond at the γ-position, leading to increased electron density and a characteristic upfield shift (to a lower ppm value) of the γ-carbon's resonance signal. Therefore, comparing the ¹³C chemical shifts of diastereomers can reveal differences in their conformational preferences and substituent orientations. For instance, a carbon in a cis-isomer is more likely to experience a γ-gauche effect from a neighboring substituent than in its trans counterpart, resulting in an upfield-shifted signal.[11][12]

Part 2: Building the Framework - Unambiguous Assignment with 2D NMR

While 1D NMR provides foundational data, it is often insufficient for complex molecules where signals overlap. A series of 2D NMR experiments is required to unambiguously assign every proton and carbon, a non-negotiable prerequisite for definitive stereochemical analysis.

G H1 1. Acquire High-Resolution ¹H NMR Spectrum COSY 2. Run ¹H-¹H COSY (Identifies H-H Coupling Networks) H1->COSY Initial Proton Map HSQC 3. Run ¹H-¹³C HSQC (Assigns Carbons Directly Bonded to Protons) COSY->HSQC Proton Connectivity Result Fully Assigned ¹H and ¹³C Skeleton COSY->Result Complete Correlation Data HMBC 4. Run ¹H-¹³C HMBC (Assigns Quaternary Carbons and Confirms Fragments) HSQC->HMBC C-H One-Bond Correlations HMBC->Result Complete Correlation Data

  • ¹H-¹H COSY (Correlation Spectroscopy): This is the first and most critical 2D experiment. It maps all ³JHH couplings, allowing you to "walk" around the pyrrolidine ring by connecting adjacent protons.[13][14] This establishes the spin system and ensures that subsequent analyses are based on correctly identified protons.[15]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. Using the definitive proton assignments from COSY, you can instantly and unambiguously assign the corresponding carbons.[13][15][16]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. It is essential for assigning quaternary carbons (which have no attached protons and are thus invisible in HSQC) and for confirming the connectivity between the pyrrolidine ring and its substituents.[13]

Experimental Protocol: Acquiring a Standard 2D COSY Spectrum
  • Sample Preparation: Prepare a solution of the pyrrolidine derivative (5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of ~0.6 mL in a standard 5 mm NMR tube.

  • Spectrometer Setup: Lock and shim the spectrometer using the sample. Acquire a standard 1D ¹H spectrum and optimize the spectral width and transmitter offset.

  • Pulse Program: Select a standard gradient-enhanced COSY pulse sequence (e.g., gCOSY).

  • Parameter Optimization:

    • Spectral Width (SW): Use the same spectral width in both F2 (direct) and F1 (indirect) dimensions as determined from the 1D ¹H spectrum.

    • Number of Points (TD): Set TD(F2) to 2048 (2k) and TD(F1) to 256-512. A higher number in F1 increases resolution but also experiment time.

    • Number of Scans (NS): Set NS to 4, 8, or 16, depending on sample concentration.

    • Relaxation Delay (D1): Set D1 to 1.5-2.0 seconds.

  • Acquisition & Processing: Start the acquisition. After completion, apply a sine-bell or squared sine-bell window function in both dimensions and perform a 2D Fourier transform to generate the final spectrum.

Part 3: Defining Space - Relative Stereochemistry via the Nuclear Overhauser Effect (NOE)

Once all atoms are assigned, the definitive determination of relative stereochemistry is achieved using the Nuclear Overhauser Effect (NOE).

Expertise & Causality: The NOE is a through-space phenomenon, not through-bond. It arises from the dipolar coupling between nuclei that are physically close to each other in space (typically < 5 Å), regardless of their bonding relationship.[17][18] An observed NOE between two protons is irrefutable proof of their spatial proximity.

  • Distinguishing cis vs. trans Isomers: For a 2,5-disubstituted pyrrolidine, an NOE correlation between the proton at C2 and the proton at C5 would strongly indicate they are on the same face of the ring (cis). The absence of this correlation in another isomer, which instead might show an NOE from the C2 proton to a C4 proton on the opposite face, would confirm a trans configuration.

  • 1D vs. 2D NOESY:

    • 1D NOESY: Used to test a specific hypothesis. One proton's frequency is selectively irradiated, and the resulting spectrum shows which other protons experience an enhancement. This is fast and sensitive.[7][17]

    • 2D NOESY/ROESY: Provides a comprehensive map of all NOEs in the molecule. It is the preferred method for a full, unbiased analysis. ROESY is particularly useful for medium-sized molecules where the standard NOE can be zero.

G cluster_cis cis-Isomer cluster_trans trans-Isomer Cis_H2 H2 Cis_H5 H5 Cis_H2->Cis_H5 Strong NOE (Spatially Close) Trans_H2 H2 Trans_H5 H5 No_NOE No NOE Observed (Spatially Distant)

Part 4: The Final Challenge - Resolving Enantiomers

Enantiomers, being non-superimposable mirror images, have identical physical properties in an achiral environment. Consequently, their standard NMR spectra are identical and indistinguishable.[19][20] To resolve them, we must introduce a chiral influence to create a diastereomeric environment.

Expertise & Causality: The core principle is to convert the enantiomeric pair into a diastereomeric pair, which will have different physical properties and, therefore, distinct NMR spectra.[20] This can be achieved through two primary strategies.

Chiral Derivatizing Agents (CDAs)

This method involves covalently reacting the enantiomeric mixture with a single, pure enantiomer of a chiral reagent. A common example is the use of Mosher's acid chloride with a chiral alcohol or amine.[21][22]

  • (R)-Substrate + (R)-CDA → (R,R)-Diastereomer

  • (S)-Substrate + (R)-CDA → (S,R)-Diastereomer

The resulting diastereomers will exhibit separate signals in the ¹H or ¹³C NMR spectrum. The enantiomeric excess (ee) can be determined by simple integration of the corresponding peaks.[23]

Chiral Solvating Agents (CSAs)

This is a non-destructive alternative where a chiral agent is simply added to the NMR sample. The CSA forms weak, transient diastereomeric complexes with each enantiomer in solution.[19][24][25]

  • (R)-Substrate + (R)-CSA ⇌ [(R,R)-Complex]

  • (S)-Substrate + (R)-CSA ⇌ [(S,R)-Complex]

This transient interaction is sufficient to induce small but measurable differences in the chemical shifts of the enantiomers, allowing for their direct observation and quantification without modifying the sample.[24]

FeatureChiral Derivatizing Agents (CDAs)Chiral Solvating Agents (CSAs)
Interaction Covalent Bond FormationWeak, Non-covalent Association
Sample Irreversibly ModifiedUnmodified, Recoverable
Requirement Reactive functional group (e.g., -OH, -NH₂)None, relies on intermolecular forces
Risk Potential for kinetic resolution (unequal reaction rates)None
Separation Often large chemical shift differences (Δδ)Typically small Δδ, requires good resolution
Typical Reagent Mosher's Acid, Camphorsultam derivatives[21]Pirkle's Alcohol, (R)-1,1'-bi-2-naphthol[19]
Table 2: Comparison of CDA and CSA methods for enantiomeric resolution by NMR.

G Racemate Racemic Mixture (Indistinguishable Spectra) Choice Introduce Chiral Auxiliary Racemate->Choice CDA Covalent Derivatization (CDA) Choice->CDA Covalent CSA Non-covalent Association (CSA) Choice->CSA Non-covalent Diastereomers Diastereomeric Mixture (Distinct Spectra) CDA->Diastereomers CSA->Diastereomers Quantify Quantify by Signal Integration (ee) Diastereomers->Quantify

Conclusion

The stereochemical analysis of substituted pyrrolidines is a multi-faceted challenge that no single NMR experiment can solve. A successful and trustworthy elucidation relies on a hierarchical and integrated approach. It begins with foundational 1D NMR to probe conformation through coupling constants and steric effects. This is built upon by a systematic 2D NMR workflow (COSY, HSQC, HMBC) to create an unambiguously assigned constitutional framework. With this framework in place, the through-space correlations from NOESY experiments provide definitive evidence for relative stereochemistry. Finally, when dealing with enantiomers, the introduction of a chiral environment via derivatizing or solvating agents allows for the resolution and quantification of the final layer of stereochemical information. This comprehensive methodology ensures that the final structural assignment is robust, self-validated, and grounded in the fundamental principles of NMR spectroscopy.

References

  • Combettes, L. E., et al. (2012). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. Chemistry, 18(41), 13133-41. Available from: [Link]

  • ResearchGate. The 3 J HH of the pyrrolidine-ring protons used in the conformational analysis. Available from: [Link]

  • The Royal Society of Chemistry. Facile Access to α-Aryl Substituted Pyrrolidines. Available from: [Link]

  • Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Available from: [Link]

  • ResearchGate. Changes in the values of 3 J (H,H) coupling constants of derivative 15a.... Available from: [Link]

  • ResearchGate. Novel chiral derivatizing agents powerful for enantioresolution and determination of absolute stereochemistry by X-ray crystallographic and 1H NMR anisotropy methods. Available from: [Link]

  • ACS Publications. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega. Available from: [Link]

  • KIT - Institut für Organische Chemie. Chemical Shift Anisotropy-Based Measurement of Enantiomeric Excess for Selected Tetrasubstituted Pyrrolidines. Available from: [Link]

  • Semantic Scholar. Three-component chiral derivatizing protocols for NMR spectroscopic enantiodiscrimination of hydroxy acids and primary amines. Available from: [Link]

  • ACS Publications. Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega. Available from: [Link]

  • Beilstein Journals. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • JEOL. Q-NMR for Determination of the Enantiomeric Purity of Pharmaceutical Ingredients. Available from: [Link]

  • National Institutes of Health. (2017). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Advances. Available from: [Link]

  • ResearchGate. 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a. Available from: [Link]

  • Collection of Czechoslovak Chemical Communications. PROTON MAGNETIC RESONANCE STUDY OF THE CONFORMATION OF THE PYRROLIDINE RING IN SOME PROLINE-THIOHYDANTOINS. Available from: [Link]

  • Bates College. The Use of NMR Spectroscopy for Chiral Discrimination. Available from: [Link]

  • Beilstein Journals. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Lab Anim Res. (2023). Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Available from: [Link]

  • Mapping Ignorance. (2017). A new path to enantioselective substituted pyrrolidines. Available from: [Link]

  • JEOL Ltd. Analyze of stereoisomer by NMR. Available from: [Link]

  • DiVA. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Available from: [Link]

  • ACS Publications. (2002). Theoretical Study of Pyrrolidine: Revised Conformational Energies and Vibrational Assignments. The Journal of Physical Chemistry A. Available from: [Link]

  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Available from: [Link]

  • National Institutes of Health. (2022). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Nature. Available from: [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available from: [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of (3S,4S)-4-Ethoxy-1-methylpyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and handling protocols for (3S,4S)-4-Ethoxy-1-methylpyrrolidin-3-amine, a substituted pyrrolidine derivative. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are synthesized from data on structurally similar amines and substituted pyrrolidines.[1][2][3][4] This document is intended for use by trained professionals in a laboratory setting and is designed to supplement, not replace, institutional safety protocols and a thorough risk assessment for any specific experimental procedure.

Hazard Assessment: Understanding the Risks

Substituted amines and pyrrolidine derivatives often present a range of hazards. Based on analogous compounds, this compound should be treated as a potentially hazardous substance with the following likely properties:

  • Corrosivity: Amines are often corrosive and can cause severe skin burns and eye damage upon contact.[2][3][5]

  • Toxicity: The compound may be harmful if swallowed, inhaled, or absorbed through the skin.[3][4]

  • Irritation: It is likely to be irritating to the respiratory system.[6]

  • Flammability: While not definitively known for this specific compound, similar chemicals can be combustible or flammable liquids.[2][3][4]

Therefore, all handling should be conducted with appropriate engineering controls and personal protective equipment to minimize exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is critical when handling this compound. The selection of PPE should be based on the specific laboratory operation and the associated risks.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (small quantities) Safety glasses with side shields or chemical splash goggles.[7]Nitrile or neoprene gloves. Double gloving is recommended.Fully-buttoned laboratory coat.[8]Not generally required if handled in a certified chemical fume hood.
Synthesis and purification (larger quantities or heated reactions) Chemical splash goggles and a face shield.[7]Heavy-duty nitrile or butyl rubber gloves. Ensure gloves have adequate breakthrough times.Chemical-resistant apron over a laboratory coat, or a chemical-resistant suit.[3]A NIOSH-approved respirator with an organic vapor cartridge may be necessary if not handled in a fume hood or if aerosols are generated.[5][8]
Spill cleanup Chemical splash goggles and a face shield.Heavy-duty, chemical-resistant gloves (e.g., butyl rubber).Chemical-resistant suit or apron.[3]A NIOSH-approved respirator with an organic vapor cartridge is highly recommended.[5][8]

Key Considerations for PPE Selection:

  • Glove Selection: Always inspect gloves for tears or holes before use.[1][8] Remove gloves using a technique that avoids skin contact with the outer surface.[8] Contaminated gloves should be disposed of as hazardous waste.[3]

  • Engineering Controls: The primary method for exposure control should be the use of a certified chemical fume hood.[8][9] Eyewash stations and safety showers must be readily accessible.[2][8][9][10]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE when working with this compound.

PPE_Workflow start Start: Handling this compound risk_assessment Conduct Risk Assessment (Quantity, Temperature, Procedure) start->risk_assessment fume_hood Work in a certified chemical fume hood? risk_assessment->fume_hood base_ppe Standard PPE: - Safety glasses with side shields - Nitrile gloves (double) - Lab coat fume_hood->base_ppe  Yes no_hood_ppe Mandatory Enhanced PPE and Respirator fume_hood->no_hood_ppe  No enhanced_ppe Enhanced PPE: - Chemical splash goggles - Face shield - Chemical-resistant gloves - Chemical-resistant apron base_ppe->enhanced_ppe High risk? (Large scale, heating, splash potential) respirator Add NIOSH-approved respirator (organic vapor cartridge) enhanced_ppe->respirator Aerosol generation likely?

Caption: PPE selection workflow based on risk assessment.

Operational and Disposal Plans

Safe Handling and Storage
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5][8][9]

  • Ignition Sources: Keep the chemical away from heat, sparks, and open flames, as related compounds can be flammable.[2][3][4]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][9] The container should be clearly labeled with the chemical name and hazard warnings.[11]

  • Hygiene: Wash hands thoroughly after handling.[1][2][5][8] Do not eat, drink, or smoke in the laboratory.[5][8]

Emergency Procedures: Spills and Exposure

In Case of a Spill:

  • Evacuate: Immediately alert others in the area and evacuate if necessary.[12] For large spills, contact your institution's emergency response team.[10]

  • Ventilate: Increase ventilation in the area of the spill.[13]

  • Contain: For small spills, and only if you are trained to do so, contain the spill using an inert absorbent material like vermiculite, sand, or a spill pillow.[13][14][15] Do not use combustible materials to absorb the spill.

  • Neutralize (for aliphatic amines): Apply sodium bisulfite to the spill area.[14]

  • Clean-up: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[12][13][14]

  • Decontaminate: Clean the spill area with a suitable solvent or detergent and water.[12][15]

In Case of Personal Exposure:

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][9][10][14] Seek immediate medical attention.[2][5][9]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[5][9][10][14] Seek immediate medical attention.[2][5][9]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[5] Seek immediate medical attention.[2][5]

  • Ingestion: Do NOT induce vomiting.[2][5][9] Rinse the mouth with water and seek immediate medical attention.[2][5][9]

Disposal Plan

All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste.

  • Segregation: Keep amine waste separate from other chemical waste streams to prevent potentially hazardous reactions.[11][16]

  • Containment: Collect waste in a compatible, tightly sealed, and clearly labeled container.[11][16]

  • Disposal: Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[5][11] Do not dispose of amines down the drain or in the regular trash.[11]

Conclusion

The safe handling of this compound relies on a proactive approach to safety, grounded in a thorough understanding of the potential hazards associated with similar chemical structures. By implementing robust engineering controls, consistently using the correct personal protective equipment, and adhering to established protocols for handling, emergencies, and disposal, researchers can minimize risks and maintain a safe laboratory environment.

References

  • Amine Disposal For Businesses. (2024, July 18). Collect and Recycle. [Link]

  • CHEMICAL SPILL PROCEDURES. (2024, March 29). Environmental Health and Safety. [Link]

  • Disposing Amine Waste. Technology Catalogue. [Link]

  • 2016: EVALUATION OF AMINE RECLAIMER OPERATION AND WASTE DISPOSAL FROM POST-COMBUSTION CO2 CAPTURE. Trimeric Corporation. [Link]

  • Chemical Emergency Procedures. Unknown Source. [https://www.msd.k12.or.us/cms/lib/OR01001183/Centricity/Domain/133/Chemical Emergency Procedures v5.5.docx]([Link] Emergency Procedures v5.5.docx)

  • Treatment of amine wastes generated in industrial processes. (2025, August 7). ResearchGate. [Link]

  • 2-PYRROLIDONE FOR SYNTHESIS MSDS. (2015, April 9). Loba Chemie. [Link]

  • Chemical Spill Procedures. Princeton University Office of Environmental Health and Safety. [Link]

  • Chemical Spills. Florida State University Emergency Management. [Link]

  • SAFETY DATA SHEET - 1-Methylpyrrolidine. Unknown Source. [Link]

  • Safety Data Sheet: 2-Pyrrolidone. Carl ROTH. [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Unknown Source. [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.